molecular formula C3H9ClSn B043307 Trimethylstannanylium;chloride CAS No. 1066-45-1

Trimethylstannanylium;chloride

Katalognummer: B043307
CAS-Nummer: 1066-45-1
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: KWTSZCJMWHGPOS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyltin Chloride (TMT) is an organotin compound with the formula (CH₃)₃SnCl. This white, crystalline solid serves as a versatile precursor in organic synthesis, particularly for introducing the trimethylstannyl group. It is a key starting material in the preparation of vinyltrimethylstannane and other organotin compounds used in cross-coupling reactions, such as the Stille reaction. Furthermore, TMT and its derivatives have historically been employed as effective stabilizers in polyvinyl chloride (PVC) production. Beyond its applications in synthesis, Trimethyltin Chloride is a well-characterized and potent toxicant in biomedical research. It is widely used to model and study the mechanisms of chemically-induced cell damage. Its key research value lies in its ability to induce: Oxidative Stress: TMT exposure leads to a significant decrease in glutathione (GSH) content and an increase in malondialdehyde (MDA), a marker of lipid peroxidation . Programmed Cell Death (Apoptosis): Research in chicken liver, human hepatoma (HepG2) cells, and mouse myocardium has demonstrated that TMT upregulates the expression and activity of key apoptosis-related proteins, including Caspase-3, Caspase-8, Caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 . Energy Metabolism Disruption: TMT acts as an extensive oxidative phosphorylation inhibitor, suppressing the activity of critical ATPases such as Na+/K+-ATPase. This inhibition leads to cellular energy deficits, which is a documented mechanism in its neurotoxicity and cardiotoxicity . These mechanisms make TMT a valuable tool for investigating damage in various tissues, including the liver, heart, and central nervous system. In neuroscience, it is extensively used to create experimental models of neurodegeneration, hippocampal damage, and associated cognitive impairments, facilitating the study of conditions like Alzheimer's disease and the screening of potential neuroprotective compounds . Handling Note: Trimethyltin Chloride is an extremely toxic substance, hazardous upon ingestion, dermal contact, or inhalation. It is also a dangerous environmental pollutant. Researchers must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) and engineering controls in a well-ventilated laboratory setting. Disclaimer: This product is intended and sold for research purposes only. It is strictly classified as "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary use. It must not be incorporated into consumer products.

Eigenschaften

IUPAC Name

trimethylstannanylium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSZCJMWHGPOS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-45-1
Record name Trimethyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

In-depth Technical Guide on the In-Situ Generation and Characterization of the Trimethylstannanylium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethylstannanylium cation, [(CH₃)₃Sn]⁺, is a highly reactive and electrophilic organotin species of significant interest in organic synthesis and catalysis. Unlike simple inorganic salts, "trimethylstannanylium chloride" is not a stable, isolable compound under standard conditions. Instead, the trimethylstannanylium cation is transiently generated in-situ from its neutral precursor, trimethyltin chloride ((CH₃)₃SnCl), through the action of strong Lewis acids. This guide provides a comprehensive overview of the synthesis of the trimethyltin chloride precursor, the methodologies for the in-situ generation of the trimethylstannanylium cation, and its characterization, with a particular focus on nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of the Precursor: Trimethyltin Chloride ((CH₃)₃SnCl)

The synthesis of the covalent precursor, trimethyltin chloride, is well-established and can be achieved through several routes.

Redistribution Reaction

One common industrial method is the redistribution reaction between tetramethyltin (Sn(CH₃)₄) and tin tetrachloride (SnCl₄).[1] This reaction is typically performed at elevated temperatures without a solvent, which simplifies the purification process.[1]

Reaction: SnCl₄ + 3 Sn(CH₃)₄ → 4 (CH₃)₃SnCl[1]

From Trimethyltin Hydroxide

Alternatively, trimethyltin chloride can be prepared by treating trimethyltin hydroxide ((CH₃)₃SnOH) with a halogenating agent like hydrogen chloride (HCl) or thionyl chloride (SOCl₂).[1]

Reaction: (CH₃)₃SnOH + HCl → (CH₃)₃SnCl + H₂O[1]

Direct Synthesis from Tin Metal

A patented method describes the preparation of trimethyltin chloride by reacting tin powder with methyl tin chlorides (such as dimethyltin dichloride), a catalyst (like DMSO or ammonium chloride), and magnesium or zinc powder in a high-pressure reactor with chloromethane.[2]

Typical Reaction Parameters:

  • Reactants: Tin, dimethyltin dichloride, catalyst, magnesium/zinc powder, chloromethane.[2]

  • Temperature: Programmed increase from 160 °C to 270 °C.[2]

  • Pressure: 0.3-0.8 MPa.[2]

  • Yield: Up to 91.0%.[2]

In-Situ Generation of the Trimethylstannanylium Cation

The trimethylstannanylium cation, [(CH₃)₃Sn]⁺, is a potent Lewis acid.[3] Its generation is achieved by the abstraction of the chloride anion from trimethyltin chloride using a strong Lewis acid. The resulting cation is highly reactive and is typically stabilized by coordination with a solvent or a Lewis base, or exists as a complex with the anion derived from the Lewis acid.

General Principle: Lewis Acid Abstraction

The core of the in-situ generation involves the reaction of trimethyltin chloride with a Lewis acid (LA). The Lewis acid coordinates to the chlorine atom, weakening the Sn-Cl bond and facilitating its cleavage to form the trimethylstannanylium cation and a complex anion.

G Me3SnCl (CH₃)₃Sn-Cl plus + Me3SnCl->plus LA LA intermediate [(CH₃)₃Sn---Cl---LA] LA->intermediate Coordination plus->LA cation [(CH₃)₃Sn]⁺ intermediate->cation Heterolytic Cleavage anion [Cl-LA]⁻

Figure 1: General scheme for Lewis acid-mediated generation of the trimethylstannanylium cation.
Experimental Protocol: In-Situ Generation and NMR Monitoring

Objective: To generate and detect the trimethylstannanylium cation in-situ by reacting trimethyltin chloride with a strong Lewis acid and monitoring the reaction by NMR spectroscopy.

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • A strong Lewis acid (e.g., aluminum chloride (AlCl₃), antimony pentafluoride (SbF₅), or a borane such as B(C₆F₅)₃)

  • Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)

  • NMR tubes with a sealable cap (e.g., J. Young valve)

Procedure:

  • Inside an inert atmosphere glovebox, dissolve a known amount of trimethyltin chloride in the anhydrous deuterated solvent in an NMR tube.

  • Record the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of the starting material.

  • In a separate vial, dissolve an equimolar amount of the Lewis acid in the same deuterated solvent.

  • Carefully add the Lewis acid solution to the NMR tube containing the trimethyltin chloride solution at low temperature (e.g., -78 °C) to control the reaction.

  • Seal the NMR tube and acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra at various temperatures, gradually warming the sample while monitoring for spectral changes.

Spectroscopic Characterization

NMR spectroscopy is the most powerful tool for the characterization of the trimethylstannanylium cation in solution. The change in the electronic environment around the tin atom upon cation formation leads to significant shifts in the NMR signals.

¹¹⁹Sn NMR Spectroscopy

The ¹¹⁹Sn nucleus is a spin-½ nucleus with a natural abundance of 8.59%, making it well-suited for NMR studies.[1] The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the electronic environment of the tin atom.

Upon formation of the trimethylstannanylium cation, a significant downfield shift in the ¹¹⁹Sn NMR signal is expected compared to the neutral trimethyltin chloride precursor. This is due to the increased positive charge and deshielding of the tin nucleus. For comparison, the ¹¹⁹Sn chemical shift of Me₃SnCl is in the range of +150 to +165 ppm (relative to Me₄Sn). In the formation of a cationic species, this shift can be expected to move further downfield. For example, in the formation of an adduct with the Lewis base collidine, the ¹¹⁹Sn NMR signal of a related benzyltin compound shifts, indicating a change in the coordination environment.[3]

¹H and ¹³C NMR Spectroscopy

The formation of the trimethylstannanylium cation also influences the proton and carbon NMR spectra of the methyl groups. An increase in the positive charge on the tin atom leads to a downfield shift of the signals for the methyl protons and carbons. Furthermore, the coupling constants, particularly the two-bond tin-proton coupling (²J(¹¹⁹Sn-¹H)) and the one-bond tin-carbon coupling (¹J(¹¹⁹Sn-¹³C)), are expected to increase in magnitude, reflecting the increased s-character of the Sn-C bonds in the more constrained cationic species.

Table 1: Representative NMR Data for Trimethyltin Compounds

Compound/SpeciesSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹⁹Sn NMR (δ, ppm)²J(¹¹⁹Sn-¹H) (Hz)¹J(¹¹⁹Sn-¹³C) (Hz)
(CH₃)₃SnClC₆D₆0.33-3.5+164.858.2372.0
(CH₃)₃SnClCD₂Cl₂0.63-1.5+156.958.6380.0
[(CH₃)₃Sn]⁺ (expected)Non-coordinating> 0.63> -1.5> +165> 58.6> 380

Note: Data for (CH₃)₃SnCl is from reference[4]. Data for the trimethylstannanylium cation is an expected trend based on principles of NMR spectroscopy and data from related organotin cations.

Reaction Mechanisms and Signaling Pathways

The formation of the trimethylstannanylium cation is a key step in many Lewis acid-catalyzed reactions involving organotin compounds.

Formation of Lewis Acid Adducts

The initial step in the generation of the trimethylstannanylium cation is the formation of a Lewis acid-base adduct between trimethyltin chloride and the Lewis acid. This adduct formation polarizes the Sn-Cl bond, making it more susceptible to cleavage.

G cluster_0 Reactants cluster_1 Adduct Formation cluster_2 Cation Generation Me3SnCl (CH₃)₃SnCl Adduct [(CH₃)₃SnCl-LA] Me3SnCl->Adduct Coordination LA Lewis Acid LA->Adduct Cation [(CH₃)₃Sn]⁺ Adduct->Cation Ionization Anion [LA-Cl]⁻ Adduct->Anion

Figure 2: Workflow for the in-situ generation of the trimethylstannanylium cation.

Conclusion

The synthesis of "trimethylstannanylium chloride" as a stable, isolable salt is not a feasible endeavor under normal laboratory conditions due to the high reactivity of the trimethylstannanylium cation. However, this important reactive intermediate can be effectively generated in-situ from its readily available precursor, trimethyltin chloride, through the action of strong Lewis acids. The formation and characterization of the trimethylstannanylium cation are best achieved using multinuclear NMR spectroscopy, which provides direct evidence of its existence and offers insights into its electronic structure. This technical guide provides researchers with the fundamental knowledge and methodologies to generate, characterize, and utilize this potent electrophilic species in a variety of chemical applications.

References

An In-depth Technical Guide to Trimethylstannanylium Chloride for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethylstannanylium chloride, more commonly known as trimethyltin chloride. It is a vital organotin compound with significant applications in organic synthesis and notable implications in neurotoxicity studies. This document details its chemical and physical properties, molecular structure, synthesis protocols, and key applications. Special emphasis is placed on its role as a reagent in Stille coupling reactions and its function as a neurotoxicant, including the associated signaling pathways. This guide is intended to be a critical resource for professionals in research and drug development, offering detailed experimental procedures and safety information to ensure its effective and safe utilization.

Chemical Identity and Molecular Structure

Trimethyltin chloride, systematically named chlorotrimethylstannane, is an organotin compound with the chemical formula (CH₃)₃SnCl.[1] It is a white, malodorous solid that is susceptible to hydrolysis.[1] The CAS Registry Number for this compound is 1066-45-1 .[1]

The molecular structure of trimethyltin chloride features a central tin atom bonded to three methyl groups and one chlorine atom. In the solid state, it forms a one-dimensional polymer through chlorine bridges, resulting in a distorted trigonal bipyramidal geometry at the tin center.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for trimethyltin chloride is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Trimethyltin Chloride

PropertyValueReference(s)
Molecular Formula C₃H₉ClSn[2]
Molecular Weight 199.27 g/mol [1]
Appearance White solid[1]
Melting Point 37-39 °C[2]
Boiling Point 148 °C[1]
Density 0.988 g/mL at 25 °C[2]
Flash Point 97 °C[1]
Solubility Soluble in water, chloroform, and organic solvents.[2]

Table 2: Spectroscopic Data of Trimethyltin Chloride

Spectrum TypeKey Signals and RemarksReference(s)
¹H NMR Data available, typically showing a singlet for the methyl protons.[3][4][5]
¹³C NMR Data available.[3][5]
Mass Spec (GC-MS) Top peaks at m/z 185, 183, 165.[3]
Infrared (IR) Spectrum available.[4]
Raman Spectrum available.[3]

Table 3: Toxicological Data of Trimethyltin Chloride

ParameterValueSpeciesReference(s)
LD₅₀ (Oral) 12.6 mg/kgRat[1]

Experimental Protocols

Synthesis of Trimethyltin Chloride

A common laboratory synthesis of trimethyltin chloride involves the redistribution reaction of tetramethyltin with tin tetrachloride.[1] An alternative patented method is detailed below.[6]

Protocol: Preparation from Tin, Methyl Tin Chloride, and a Catalyst [6]

  • Step 1: Reaction Setup

    • Add tin powder, dimethyltin dichloride, a catalyst such as DMSO, and magnesium powder to a 2L high-pressure reaction kettle. A representative mass ratio is 300g of tin powder, 300g of dimethyltin dichloride, 30g of DMSO, and 80g of magnesium powder.

  • Step 2: Reaction Execution

    • Replace the air in the reaction kettle with chloromethane gas.

    • Programmatically raise the temperature to 160 °C at a rate of 1-15 °C/min.

    • Introduce chloromethane gas in batches to initiate the reaction, allowing the temperature to naturally rise to 180-270 °C.

    • Maintain the reaction pressure at a stable 0.3-0.8 MPa.

  • Step 3: Product Isolation

    • After the reaction is complete, allow the kettle to cool naturally to 170-180 °C.

    • Distill the resulting product, collecting the fraction at a gas temperature of 155-160 °C. The product is a colorless, transparent liquid with a melting point of approximately 38 °C.

  • Step 4: Analysis

    • The purity of the trimethyltin chloride can be determined by gas chromatography after derivatization with a Grignard reagent like propylmagnesium chloride.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation cluster_3 Step 4: Analysis A Add tin powder, dimethyltin dichloride, DMSO, and Mg powder to a high-pressure reactor B Replace air with chloromethane gas A->B C Heat to 160 °C B->C D Introduce chloromethane in batches C->D E Maintain pressure at 0.3-0.8 MPa D->E F Cool to 170-180 °C E->F G Distill and collect fraction at 155-160 °C F->G H Purity analysis by GC G->H

Caption: Workflow for the synthesis of trimethyltin chloride.

Application in Stille Cross-Coupling Reactions

Trimethyltin chloride is a precursor to various organostannanes used in palladium-catalyzed Stille cross-coupling reactions to form new C-C bonds.

General Protocol for Stille Coupling [7][8]

  • Step 1: Reaction Setup

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the organic electrophile (e.g., aryl or vinyl halide/triflate, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any solid ligand.

    • Add anhydrous, degassed solvent (e.g., toluene, DMF, 5-10 mL) via syringe.

  • Step 2: Reagent Addition

    • Add the organostannane reagent (prepared from trimethyltin chloride, 1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Step 3: Reaction

    • Stir the reaction mixture at the desired temperature (typically 60-110 °C).

    • Monitor the reaction progress using TLC, GC, or LC-MS.

  • Step 4: Workup

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purification

    • Purify the crude product by flash column chromatography.

G Pd0 Pd(0)L2 Pd_complex R1-Pd(II)L2-X Pd0->Pd_complex Oxidative Addition (R1-X) transmetalation R1-Pd(II)L2-R2 Pd_complex->transmetalation Transmetalation (R2-SnMe3) transmetalation->Pd0 Reductive Elimination product R1-R2 transmetalation->product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Role in Neurotoxicity and Signaling Pathways

Trimethyltin chloride is a well-established neurotoxicant that primarily affects the central nervous system, particularly the hippocampus.[9] Its neurotoxicity is linked to the inhibition of energy metabolism and oxidative damage.[9]

Studies have shown that exposure to trimethyltin chloride leads to the downregulation of peroxisome proliferator-activated receptor γ coactivator-1 α (PGC-1α) and Na⁺-K⁺-ATPase.[9] It also affects the AMP-activated protein kinase (AMPK) signaling pathway.[9] The increased phosphorylation of AMPK (p-AMPK) and the downregulation of PGC-1α are believed to be key mechanisms in the observed neurotoxic effects.[9]

G TMT Trimethyltin Chloride (TMT) AMPK p-AMPK (Increased) TMT->AMPK PGC1a PGC-1α (Downregulated) TMT->PGC1a Peroxidation Peroxidation Damage TMT->Peroxidation Energy_Metabolism Inhibition of Energy Metabolism AMPK->Energy_Metabolism PGC1a->Energy_Metabolism Neurotoxicity Neurotoxicity Energy_Metabolism->Neurotoxicity Peroxidation->Neurotoxicity

Caption: Simplified signaling pathway of TMT-induced neurotoxicity.

Safety and Handling

Trimethyltin chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn. It is fatal if swallowed, in contact with skin, or if inhaled.[2] Due to its moisture sensitivity, it should be stored in a dry, inert atmosphere.[2]

Conclusion

Trimethylstannanylium chloride (trimethyltin chloride) is a versatile and potent chemical compound with significant utility in synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Stille coupling reaction. Concurrently, its pronounced neurotoxicity makes it a valuable tool in neuroscience research for modeling neurodegenerative processes. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a laboratory setting. This guide provides a foundational repository of technical information to aid researchers and drug development professionals in their work with this important organotin compound.

References

Dawn of a New Metallic Era: An In-depth Technical Guide to the Early Research and Discovery of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked the genesis of a new branch of chemistry that would eventually find widespread applications in fields ranging from polymer science to medicine. This technical guide delves into the nascent stages of organotin chemistry, chronicling the pioneering syntheses, initial characterizations, and the foundational experimental protocols that laid the groundwork for this significant area of organometallic research. We will explore the seminal works of the earliest investigators, presenting their findings with a focus on quantitative data and detailed methodologies to provide a comprehensive resource for today's researchers.

The Pioneering Syntheses: Frankland and Löwig

The story of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. While investigating the reaction of ethyl iodide with metallic tin, he successfully synthesized the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] Shortly thereafter, in 1852, German chemist Carl Löwig reported the formation of alkyltin compounds through the reaction of alkyl halides with a tin-sodium alloy.[2] These two landmark discoveries, achieved through different synthetic approaches, are widely considered to represent the birth of organotin chemistry.[2]

Quantitative Data from Early Syntheses

The initial publications by Frankland and Löwig provided some of the first quantitative data on organotin compounds. These findings are summarized in the table below. It is important to note that the analytical methods of the era were still developing, and the reported values may differ from modern measurements.

Compound NameChemical FormulaDiscoverer(s)YearReported Physical Properties
Diethyltin Diiodide(C₂H₅)₂SnI₂Edward Frankland1849Crystalline solid
Diethyltin Oxide(C₂H₅)₂SnOEdward Frankland1852Amorphous, pale yellow, transparent, resinous solid
Diethyltin Dichloride(C₂H₅)₂SnCl₂Edward Frankland1852Colorless, oily liquid with a pungent odor
Diethyltin Sulfate(C₂H₅)₂SnSO₄Edward Frankland1852Crystalline solid
Alkyltin CompoundsRₓSnCarl Löwig1852Not specified in detail

Experimental Protocols

The methodologies employed by Frankland and Löwig, while rudimentary by today's standards, were innovative for their time and laid the foundation for future synthetic organometallic chemistry.

Frankland's Synthesis of Diethyltin Diiodide (1849)

Edward Frankland's initial synthesis of an organotin compound was achieved by the direct reaction of an alkyl halide with metallic tin.

Objective: To synthesize diethyltin diiodide.

Materials:

  • Ethyl iodide (C₂H₅I)

  • Metallic tin (in the form of foil or granules)

Apparatus:

  • Sealed glass tubes capable of withstanding high temperatures and pressures.

Procedure:

  • Ethyl iodide and metallic tin were placed in a thick-walled glass tube.

  • The tube was hermetically sealed.

  • The sealed tube was heated to a temperature between 150°C and 200°C for a period of time.

  • Upon cooling, the reaction mixture solidified into a crystalline mass, which was identified as diethyltin diiodide.

Löwig's Synthesis of Alkyltin Compounds (1852)

Carl Löwig employed a different approach, utilizing a more reactive tin-sodium alloy to achieve the synthesis of alkyltin compounds.

Objective: To synthesize various alkyltin compounds.

Materials:

  • Alkyl halides (e.g., ethyl iodide)

  • Tin-sodium alloy

Apparatus:

  • Reaction vessel suitable for handling reactive alloys and alkyl halides.

Procedure:

  • A tin-sodium alloy was prepared.

  • The alkyl halide was reacted with the tin-sodium alloy.

  • The resulting product was a mixture of alkyltin compounds. The specific details of the reaction conditions and purification methods were not extensively documented in readily available sources.

Logical Workflow of Early Organotin Synthesis

The pioneering synthetic routes to organotin compounds established a fundamental logic for the formation of carbon-tin bonds. This workflow can be visualized as follows:

Early_Organotin_Synthesis cluster_frankland Frankland's Direct Synthesis (1849) cluster_lowig Löwig's Alloy Method (1852) A1 Ethyl Iodide (C₂H₅I) C1 Heat (150-200°C) in Sealed Tube A1->C1 B1 Metallic Tin (Sn) B1->C1 D1 Diethyltin Diiodide ((C₂H₅)₂SnI₂) C1->D1 A2 Alkyl Halide (RX) C2 Reaction A2->C2 B2 Tin-Sodium Alloy (Sn/Na) B2->C2 D2 Alkyltin Compounds (RₓSn) C2->D2

Caption: Early synthetic routes to organotin compounds.

This guide provides a focused overview of the foundational research in organotin chemistry. The pioneering work of Frankland and Löwig not only led to the discovery of a new class of compounds but also established fundamental synthetic principles that would be expanded upon for generations of chemists. For contemporary researchers, understanding these historical origins offers valuable context for the continued development and application of organometallic chemistry.

References

An In-depth Technical Guide to the Reaction Mechanisms of Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin chloride ((CH₃)₃SnCl), also known as chlorotrimethylstannane, is a versatile and reactive organotin compound that serves as a pivotal precursor in a multitude of organic syntheses. Its utility primarily stems from its ability to act as an efficient source of the trimethylstannyl group ((CH₃)₃Sn-), a key functional moiety in the construction of complex organic molecules. This technical guide provides a comprehensive overview of the core reaction mechanisms involving trimethyltin chloride, with a focus on transmetalation reactions and the formation of trimethyltin enolates. The information presented herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of the principles and practical applications of this important reagent.

While often referred to as trimethylstannanylium chloride, implying a cationic [ (CH₃)₃Sn ]⁺ species, in the context of the synthetic reactions discussed, it is the neutral trimethyltin chloride molecule that acts as the key electrophile. The tin atom, being electron-deficient due to the attached electronegative chlorine atom, is susceptible to nucleophilic attack, which drives its reactivity.

Core Reaction Mechanisms

The two predominant reaction mechanisms involving trimethyltin chloride are transmetalation and the formation of trimethyltin enolates. Both pathways hinge on the electrophilic nature of the tin atom and result in the formation of new carbon-tin or oxygen-tin bonds, respectively.

Transmetalation Reactions

Transmetalation is a fundamental process in organometallic chemistry that involves the transfer of a ligand from one metal to another. In the context of trimethyltin chloride, this typically involves the reaction with more nucleophilic organometallic reagents, such as organolithium compounds and Grignard reagents. These reactions are a cornerstone for the synthesis of a wide array of organostannanes, which are themselves valuable intermediates, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling.

The general mechanism proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic tin atom of trimethyltin chloride. This is a type of salt metathesis reaction. The driving force for this reaction is the formation of a more stable salt (e.g., lithium chloride or magnesium chloride bromide) and a new, covalent carbon-tin bond.

Reaction with Organolithium Reagents:

Organolithium reagents (R-Li) are highly reactive nucleophiles that readily engage in transmetalation with trimethyltin chloride to produce the corresponding organostannane (R-Sn(CH₃)₃) and lithium chloride (LiCl).

Transmetalation_Organolithium cluster_reactants Reactants cluster_products Products R_Li R-Li R_SnMe3 R-Sn(CH₃)₃ R_Li->R_SnMe3 Nucleophilic Attack LiCl LiCl R_Li->LiCl Me3SnCl (CH₃)₃SnCl Me3SnCl->R_SnMe3 Me3SnCl->LiCl Salt Formation Transmetalation_Grignard cluster_reactants Reactants cluster_products Products R_MgX R-MgX R_SnMe3 R-Sn(CH₃)₃ R_MgX->R_SnMe3 Nucleophilic Attack MgXCl MgXCl R_MgX->MgXCl Me3SnCl (CH₃)₃SnCl Me3SnCl->R_SnMe3 Me3SnCl->MgXCl Salt Formation Enolate_Formation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Enolate Trapping Ketone Ketone Li_Enolate Lithium Enolate Ketone->Li_Enolate Deprotonation LDA LDA LDA->Li_Enolate Diisopropylamine Diisopropylamine LDA->Diisopropylamine Me3SnCl (CH₃)₃SnCl Sn_Enolate Trimethyltin Enolate Li_Enolate->Sn_Enolate Nucleophilic Attack on Sn LiCl LiCl Li_Enolate->LiCl Salt Formation Me3SnCl->Sn_Enolate Me3SnCl->LiCl

Spectroscopic Profile of Trimethyltin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethyltin chloride ((CH₃)₃SnCl), a key organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound verification, reaction monitoring, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, IR, and Mass Spectrometry analyses of trimethyltin chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Trimethyltin Chloride

Solvent (Concentration)Chemical Shift (δ, ppm)²J(¹¹⁹Sn-¹H) (Hz)
CDCl₃ (0.3-1.0 M)0.6458.2
C₆D₆ (0.3-1.0 M)0.2955.4
CD₂Cl₂ (0.3-1.0 M)0.6058.0
THF-d₈ (0.3-1.0 M)0.4858.9
CD₃CN (0.3-1.0 M)0.4760.5

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 2: ¹³C NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

SolventChemical Shift (δ, ppm)¹J(¹¹⁹Sn-¹³C) (Hz)
CDCl₃-2.3382.0
C₆D₆-1.7365.1
CD₂Cl₂-2.3382.4
THF-d₈-0.9398.9
CD₃CN-1.1413.9

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for Trimethyltin Chloride (0.3-1.0 M)

SolventChemical Shift (δ, ppm)
CDCl₃164.5
C₆D₆157.0

Data sourced from Lichtscheidl, A. G., et al. (2015). Dalton Transactions, 44(35), 15534-15545.

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Trimethyltin Chloride

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~2980MediumC-H Asymmetric Stretch
~2910MediumC-H Symmetric Stretch
~1400MediumCH₃ Asymmetric Deformation
~1190WeakCH₃ Symmetric Deformation
~780StrongCH₃ Rock
~540StrongSn-C Asymmetric Stretch
~510WeakSn-C Symmetric Stretch

Assignments are based on typical vibrational modes for trimethyltin compounds.

Mass Spectrometry (MS)

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of Trimethyltin Chloride

m/zProposed FragmentRelative Abundance
185[(CH₃)₂¹²⁰SnCl]⁺Major
183[(CH₃)₂¹¹⁸SnCl]⁺Major
165[(CH₃)³¹²⁰Sn]⁺Major
150[(CH₃)¹²⁰Sn]⁺Minor
135[¹²⁰SnCl]⁺Minor
120[¹²⁰Sn]⁺Minor

Fragmentation patterns of organotin compounds are complex due to the isotopic distribution of tin. The listed m/z values are based on the most abundant tin isotope, ¹²⁰Sn. The spectrum will show a characteristic cluster of peaks for each tin-containing fragment.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of trimethyltin chloride. As an air- and moisture-sensitive solid, appropriate handling techniques are crucial.

NMR Spectroscopy

1. Sample Preparation:

  • Due to the hygroscopic nature of trimethyltin chloride, all sample manipulations should be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).

  • Weigh approximately 5-20 mg of trimethyltin chloride directly into a pre-dried NMR tube.

  • Add approximately 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, C₆D₆), which has been previously dried over molecular sieves.

  • Cap the NMR tube securely and gently agitate to ensure complete dissolution.

2. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A spectral width of approximately 15 ppm centered around 5 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of around 200 ppm is generally appropriate. Due to the lower natural abundance of ¹³C and potential quadrupole broadening from tin, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds may be necessary.

  • ¹¹⁹Sn NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 500 ppm) centered around 150 ppm is recommended. ¹¹⁹Sn is a spin-1/2 nucleus with a natural abundance of 8.59%, making it readily observable. Tetramethyltin (TMSn) is often used as an external reference (δ = 0.0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • In a dry, low-humidity environment (ideally a glovebox), grind 1-2 mg of trimethyltin chloride with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

1. Sample Introduction:

  • Due to its volatility and sensitivity, direct insertion probe (DIP) is a suitable method.

  • In a glovebox, load a small amount of crystalline trimethyltin chloride into a capillary tube, which is then placed in the DIP.

  • The probe is inserted into the mass spectrometer's ion source through a vacuum lock to minimize air exposure.

2. Data Acquisition:

  • Utilize an electron ionization (EI) source, typically operating at 70 eV.

  • The probe is gently heated to volatilize the sample into the ion source.

  • Acquire the mass spectrum over a mass range of approximately m/z 30-300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of trimethyltin chloride using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample Trimethyltin Chloride NMR NMR (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS NMR_Data Chemical Environment Connectivity (J-coupling) Number of Nuclei NMR->NMR_Data IR_Data Functional Groups (Sn-C, C-H bonds) IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Confirmed Structure: (CH₃)₃SnCl NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Dual Nature of Organotins: A Technical Guide to Their Toxicity and Environmental Legacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the profound toxicity and lasting environmental impact of organotin compounds has been released today. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth analysis of the mechanisms of organotin toxicity, their ecological footprint, and the methodologies for their detection.

Organotin compounds, a class of organometallic chemicals characterized by a tin-carbon bond, have been widely used in various industrial and agricultural applications, from anti-fouling paints for marine vessels to stabilizers in PVC plastics.[1] However, their utility is overshadowed by their significant toxicity to a wide range of organisms, including humans, and their persistence in the environment.[2][3] This guide provides a critical examination of the scientific data surrounding these compounds to inform future research and regulatory efforts.

Unraveling the Toxicity of Organotin Compounds

The toxicity of organotin compounds is highly dependent on the number and nature of the organic groups attached to the tin atom. Tri-substituted organotins, such as tributyltin (TBT) and triphenyltin (TPT), are generally considered the most toxic.[4][5] Their adverse effects are multifaceted, impacting cellular and physiological processes at multiple levels.

Quantitative Toxicological Data

The acute toxicity of organotin compounds varies significantly across different species and routes of exposure. The following tables summarize key quantitative data to provide a comparative overview.

Table 1: Acute Toxicity of Organotin Compounds in Aquatic Organisms

CompoundSpeciesExposure TimeLC50/EC50 (µg/L)Reference(s)
Tributyltin (TBT)Freshwater Fish (various)96-hour2.6 - 13[6]
Tributyltin (TBT)Daphnia magna (water flea)48-hour2.2 - 6.6[6]
Tributyltin (TBT)Marine Fish (various)96-hour2.1 - 400[6]
Tributyltin (TBT)Marine Crustaceans (various)96-hour0.13 - 63[6]
Tributyltin (TBT)Acanthomysis sculpta (mysid shrimp)96-hour0.42[6]
Tributyltin (TBT)Crassostrea gigas (Pacific oyster larvae)96-hour1.557[2]

Table 2: Acute Mammalian Toxicity of Selected Organotin Compounds

CompoundAnimal ModelRoute of ExposureLD50 (mg/kg body weight)Reference(s)
Tributyltin Acetate (TBTA)RatOral297.54[6]
Triphenyltin Acetate (TPTA)RatOral402.38[6]
Dibutyltin (IV) Bis-N-Benzyl Methyl DithiocarbamateMouse (male)Oral776.2[7]
Dibutyltin (IV) Bis-N-Benzyl Methyl DithiocarbamateMouse (female)Oral794.3[7]
bis(tributyltin) oxideRabbitDermal11,700
bis(tributyltin) oxideRatDermal605
Tetrabutyl phosphonium chlorideRabbit (male)Dermal600[8]
Tetrabutyl phosphonium chlorideRabbit (female)Dermal500[8]
Mechanisms of Toxicity

Organotin compounds exert their toxic effects through several key mechanisms:

  • Endocrine Disruption: Organotins are potent endocrine-disrupting chemicals (EDCs).[1] Tributyltin, for instance, acts as a high-affinity agonist for both the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] This dual activation can promote adipocyte differentiation, suggesting a role for organotins as "obesogens".[11] The interaction with RXR is particularly significant as TBT has been shown to form a covalent bond with a cysteine residue in the ligand-binding domain of RXRα, leading to potent and persistent activation.[2][12]

  • Induction of Apoptosis: Organotin compounds can trigger programmed cell death, or apoptosis, in various cell types. The apoptotic pathway initiated by organotins typically involves an increase in intracellular calcium levels, followed by mitochondrial dysfunction.[13] This leads to the generation of reactive oxygen species (ROS), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases, which are the executioner enzymes of apoptosis.[3][13]

  • Neurotoxicity: Certain organotins, particularly trimethyltin and triethyltin, are potent neurotoxins.[5] They can cause neuronal cell death and damage to the central nervous system.

Environmental Impact and Fate

The widespread use of organotins, especially in anti-fouling paints, has led to significant environmental contamination, particularly in aquatic ecosystems.

Environmental Concentrations

Organotin compounds are frequently detected in water and sediment, with concentrations varying depending on the proximity to sources of contamination such as shipyards and harbors.

Table 3: Environmental Concentrations of Organotin Compounds

MatrixLocationCompound(s)Concentration RangeReference(s)
Dissolved WaterXiamen, ChinaButyltins and Phenyltins2.2 - 160 ng (Sn)/L[14]
Suspended Particulate MatterXiamen, ChinaButyltins and Phenyltins0.14 - 6.7 ng (Sn)/L[14]
SedimentXiamen, ChinaButyltins and Phenyltinsup to 26 ng (Sn)/g (dry weight)[14]
Surface WaterLower Yangtze River, ChinaButyltins and Phenyltinsup to 42.41 ng Sn/L (average 25.71 ng Sn/L)[15]
SedimentLower Yangtze River, ChinaButyltins and Phenyltinsup to 111.5 ng Sn/g dw (average 61.1 ng Sn/g dw)[15]
WaterSouthwest France RiversButyltins and Phenyltinsup to 30 ng Sn/L and 20 ng Sn/L respectively[4]
Persistence and Bioaccumulation

Organotin compounds are persistent in the environment, particularly in sediments where they can remain for many years.[16] They are also subject to bioaccumulation in aquatic organisms, moving up the food chain and posing a risk to higher trophic levels, including humans who consume contaminated seafood.[6]

Experimental Protocols for Organotin Analysis

Accurate and sensitive detection of organotin compounds is crucial for monitoring their environmental levels and understanding their toxicological effects. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed analytical technique.

General Experimental Workflow for GC-MS Analysis

The analysis of organotin compounds in environmental samples typically follows a multi-step process:

  • Sample Collection and Storage: Proper collection and storage procedures are essential to prevent contamination and degradation of the analytes.

  • Extraction: The organotin compounds are extracted from the sample matrix (e.g., water, sediment, biological tissue) using an appropriate solvent system.

  • Derivatization: Due to the low volatility of many organotin species, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. Ethylation using sodium tetraethylborate (NaBEt4) is a common derivatization method.

  • Clean-up: The extract is purified to remove interfering substances that could affect the chromatographic analysis.

  • GC-MS Analysis: The derivatized extract is injected into the gas chromatograph for separation, and the individual organotin compounds are detected and quantified by the mass spectrometer.

Detailed Protocol for Organotin Analysis in Water Samples

This protocol is a generalized procedure based on established methods:

  • Sample Preparation: To a 400 mL water sample, adjust the pH to 5 with a 1 M acetic acid/sodium acetate buffer.

  • Derivatization: Add a 2% (w/v) solution of sodium tetraethylborate in 0.1 M NaOH to ethylate the organotin compounds.

  • Extraction: Add pentane to the sample and shake for a minimum of ten minutes to extract the derivatized organotins.

  • Concentration: Carefully separate the organic phase and evaporate it to a final volume of 400 µL.

  • Injection: Inject a 3 µL aliquot of the concentrated extract into the GC-MS system for analysis.

Detailed Protocol for Organotin Analysis in Sediment Samples

The following is a generalized protocol for the analysis of organotins in sediment:

  • Extraction: Weigh approximately 0.5 g of sediment and add 3 mL of an extractant mixture (e.g., concentrated hydrochloric acid and acetonitrile, 1:1 v/v). Sonicate the mixture for 15 minutes and then centrifuge.

  • pH Adjustment and Derivatization: Take 2 mL of the supernatant, adjust the pH to 5 using sodium hydroxide and a sodium acetate buffer. Add a 2% (m/v) solution of sodium tetraethylborate to derivatize the organotins.

  • Headspace Solid-Phase Microextraction (HS-SPME): Expose a SPME fiber to the headspace above the sample to adsorb the volatile derivatized organotins.

  • GC Analysis: Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph for separation and detection.

Visualizing the Molecular Mechanisms of Organotin Toxicity

To better understand the complex interactions of organotin compounds at the molecular level, the following diagrams illustrate key signaling pathways.

Organotin_RXR_PPARG_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBT Tributyltin (TBT) RXR_PPAR RXRα / PPARγ Heterodimer TBT->RXR_PPAR Covalent binding to RXRα (Cys432) PPRE PPRE (PPAR Response Element) RXR_PPAR->PPRE Binding to DNA Transcription Transcription Activation PPRE->Transcription Initiates TargetGenes Target Genes (e.g., Adipogenesis-related) Transcription->TargetGenes Leads to expression of

Caption: Organotin (TBT) activation of the RXRα/PPARγ signaling pathway.

Organotin_Apoptosis_Pathway cluster_cell Cell Organotin Organotin Compound Ca_influx ↑ Intracellular Ca²⁺ Organotin->Ca_influx Mitochondrion Mitochondrion Ca_influx->Mitochondrion Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Generates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases ROS->Mitochondrion Further damages Caspase_activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_activation Activates Apoptosis Apoptosis Caspase_activation->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis induced by organotin compounds.

Conclusion

The data presented in this technical guide underscore the significant toxicological and environmental risks associated with organotin compounds. While regulatory actions have curtailed their use in some applications, their persistence in the environment necessitates continued monitoring and research. A thorough understanding of their mechanisms of toxicity is paramount for developing strategies to mitigate their impact and for the design of safer alternatives. This whitepaper serves as a critical resource for the scientific community to advance these efforts.

References

An In-depth Technical Guide on the Solubility of Trimethylstannanylium Chloride in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylstannanylium chloride (also known as trimethyltin chloride) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility descriptions, supplemented by a detailed, adaptable experimental protocol for determining quantitative solubility in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals working with this organometallic compound.

Introduction to Trimethylstannanylium Chloride

Trimethylstannanylium chloride, with the chemical formula (CH₃)₃SnCl, is an organotin compound that serves as a versatile reagent in organic and organometallic synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in various applications, including as a catalyst, a stabilizer for polymers, and a precursor for other organotin compounds. The polarity of the solvent plays a significant role in the dissolution of this polar organometallic halide.

Qualitative Solubility of Trimethylstannanylium Chloride

Based on available chemical literature and safety data sheets, the solubility of trimethylstannanylium chloride in a range of common organic solvents has been qualitatively assessed. The following table summarizes these findings. It is important to note that "soluble" is a qualitative term and the actual dissolution capacity can vary significantly between solvents.

Table 1: Qualitative Solubility of Trimethylstannanylium Chloride in Various Solvents

SolventChemical ClassQualitative SolubilitySource Citation(s)
Chloroform (CHCl₃)Halogenated AlkaneSoluble (Slightly)[1]
Dichloromethane (CH₂Cl₂)Halogenated AlkaneSoluble[2][3]
Methanol (CH₃OH)AlcoholSoluble[2][3]
Ethanol (C₂H₅OH)AlcoholSoluble[2][3]
Acetone (C₃H₆O)KetoneSoluble[2][3]
Diethyl Ether (C₄H₁₀O)EtherSoluble[2][3]
Tetrahydrofuran (THF)EtherSoluble[2][3]
Benzene (C₆H₆)Aromatic HydrocarbonSoluble[2][3]
Toluene (C₇H₈)Aromatic HydrocarbonSoluble[2][3]
Hexane (C₆H₁₄)AlkaneSoluble[2][3]
Water (H₂O)InorganicSoluble[2][3]

It is noteworthy that while many sources describe the compound as "soluble" in organic solvents, one source specifies its solubility in chloroform as "slight"[1]. The commercial availability of trimethylstannanylium chloride as a 1.0 M solution in hexanes and tetrahydrofuran further indicates its significant solubility in these solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of trimethylstannanylium chloride. This protocol is adapted from established methods for solubility testing of chemical compounds, such as those outlined by the OECD, and incorporates best practices for handling air- and moisture-sensitive organometallic compounds.

3.1. Materials and Equipment

  • Trimethylstannanylium chloride (high purity)

  • Anhydrous organic solvents (analytical grade)

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Schlenk line or glove box

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Syringes and needles

  • Membrane filters (e.g., 0.22 µm PTFE)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for concentration analysis

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Under an inert atmosphere (glove box or Schlenk line), add an excess amount of trimethylstannanylium chloride to a pre-weighed vial.

    • Record the exact mass of the compound.

    • Add a known volume of the desired anhydrous organic solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a magnetic stirrer.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a membrane filter to ensure no solid particles are transferred. This step must be performed under an inert atmosphere.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

    • Analyze the concentration of trimethylstannanylium chloride in the diluted solution using a calibrated GC-MS or ICP-MS. GC-MS can be used to quantify the intact molecule, while ICP-MS can determine the tin concentration, from which the compound's concentration can be calculated.

  • Data Calculation:

    • Calculate the solubility of trimethylstannanylium chloride in the solvent in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

3.3. Safety Precautions

Trimethylstannanylium chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling of the solid compound and its solutions should be performed under an inert atmosphere due to its sensitivity to moisture and air.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of trimethylstannanylium chloride.

experimental_workflow prep Sample Preparation (Excess Solute in Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil 24-48h settle Settling of Excess Solid equil->settle ~24h filter Filtration of Supernatant settle->filter dilute Dilution of Sample filter->dilute analysis Concentration Analysis (GC-MS or ICP-MS) dilute->analysis calc Solubility Calculation analysis->calc

Solubility Determination Workflow

4.2. Solvent Polarity and Solubility Relationship

This diagram provides a conceptual representation of the expected relationship between solvent polarity and the solubility of the polar organometallic compound, trimethylstannanylium chloride.

solvent_polarity cluster_nonpolar Non-Polar Solvents cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents hexane Hexane solubility Trimethylstannanylium Chloride Solubility hexane->solubility Soluble toluene Toluene toluene->solubility Soluble thf THF thf->solubility Soluble acetone Acetone acetone->solubility Soluble dcm Dichloromethane dcm->solubility Soluble methanol Methanol methanol->solubility Soluble ethanol Ethanol ethanol->solubility Soluble

Solvent Polarity and Solubility

Conclusion

While precise quantitative solubility data for trimethylstannanylium chloride in a wide array of organic solvents remains elusive in readily available literature, qualitative assessments consistently indicate its solubility across a spectrum of non-polar and polar organic solvents, as well as in water. The provided experimental protocol offers a robust framework for researchers to determine quantitative solubility values tailored to their specific needs and experimental conditions. The visualizations included are intended to clarify the experimental process and the general principles governing the solubility of this compound. Further research to quantify the solubility of trimethylstannanylium chloride in various solvents at different temperatures would be a valuable contribution to the field.

References

Hydrolytic Stability of Trimethylstannanylium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannanylium chloride, often referred to as trimethyltin chloride ((CH₃)₃SnCl), is an organotin compound with significant applications in chemical synthesis. However, its utility is intrinsically linked to its stability in aqueous environments, a critical consideration in biological and pharmaceutical research where aqueous media are prevalent. This technical guide provides an in-depth analysis of the hydrolytic stability of trimethylstannanylium chloride, presenting quantitative data, detailed experimental protocols for its study, and visualizations of the underlying chemical processes. Due to its high toxicity, appropriate safety precautions should be taken when handling this compound.

Hydrolysis of Trimethylstannanylium Chloride

Trimethylstannanylium chloride is susceptible to hydrolysis. In aqueous solution, it establishes a pH-dependent equilibrium between the hydrated trimethyltin cation, diaquatrimethyltin(IV) ([(CH₃)₃Sn(H₂O)₂]⁺), and its hydrolysis products.[1] The primary hydrolysis product is trimethyltin hydroxide ((CH₃)₃SnOH).[1] Further reactions can lead to the formation of other hydroxo species.

The overall hydrolysis reaction can be represented as follows:

(CH₃)₃SnCl + 2H₂O ⇌ [(CH₃)₃Sn(H₂O)₂]⁺ + Cl⁻ [(CH₃)₃Sn(H₂O)₂]⁺ ⇌ (CH₃)₃Sn(H₂O)(OH) + H₃O⁺ (CH₃)₃Sn(H₂O)(OH) ⇌ (CH₃)₃Sn(OH) + H₂O

At a pH of 6.6, aqueous solutions contain equal concentrations of the hydrated trimethyltin cation and trimethyltin hydroxide.[1] The cationic form predominates at lower pH, while the hydroxide form is more prevalent at higher pH.[1]

Quantitative Data on Hydrolytic Equilibria

The stability of the various hydroxo species formed during the hydrolysis of the trimethyltin(IV) cation has been determined potentiometrically. The following table summarizes the overall stability constants (log β) for the formation of these species at 25 °C. The general equilibrium can be expressed as:

p(CH₃)₃Sn⁺ + qH₂O ⇌ ((CH₃)₃Sn)ₚ(OH)q⁽ᵖ⁻q⁾⁺ + qH⁺

SpeciesStoichiometry (p, -q)log β
(CH₃)₃SnOH1, -1-3.94 (± 0.06)
((CH₃)₃Sn)₂(OH)⁺2, -1-3.07 (± 0.02)
((CH₃)₃Sn)₂(OH)₂2, -2-8.65 (± 0.04)

Data sourced from Takahashi et al. (1997). The values were determined in 0.1 mol dm⁻³ (H, Na)ClO₄ medium at 25 °C.

Note on Kinetic Data: While the equilibrium constants provide a thorough understanding of the speciation of trimethyltin(IV) in aqueous solutions at equilibrium, specific kinetic data, such as rate constants for the hydrolysis of trimethylstannanylium chloride under various conditions (e.g., pH, temperature), are not extensively reported in the available scientific literature.

Experimental Protocols

Determination of Hydrolysis Constants by Potentiometric Titration

This protocol outlines the methodology for determining the stability constants of the hydrolysis products of trimethylstannanylium chloride.

3.1.1. Materials and Reagents

  • Trimethylstannanylium chloride ((CH₃)₃SnCl), high purity

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Standardized perchloric acid (HClO₄) solution (e.g., 0.1 M)

  • Sodium perchlorate (NaClO₄) for maintaining constant ionic strength

  • High-purity water (deionized and distilled, boiled to remove CO₂)

  • Argon or nitrogen gas (high purity)

3.1.2. Instrumentation

  • High-precision potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Thermostated titration vessel

  • Magnetic stirrer

  • Calibrated burette

3.1.3. Procedure

  • Solution Preparation:

    • Prepare a stock solution of trimethylstannanylium chloride of known concentration in a supporting electrolyte solution (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.

    • Prepare a titrant solution of standardized NaOH.

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions to read hydrogen ion concentration directly.

  • Titration:

    • Pipette a known volume of the trimethylstannanylium chloride solution into the thermostated titration vessel.

    • Maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Purge the solution with inert gas (argon or nitrogen) to exclude atmospheric carbon dioxide.

    • Add the standardized NaOH solution in small, precise increments using the burette.

    • After each addition, allow the potential reading to stabilize and record the value.

    • Continue the titration until the pH has traversed the expected range of hydrolysis.

  • Data Analysis:

    • Plot the measured potential (or pH) against the volume of NaOH added to generate a titration curve.

    • The stability constants (β) are determined by analyzing the titration data using a suitable computer program that employs a non-linear least-squares method to fit the experimental data to a model of the chemical equilibria.

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the hydrolysis of trimethylstannanylium chloride by observing changes in the chemical shifts of the methyl protons.

3.2.1. Materials and Reagents

  • Trimethylstannanylium chloride ((CH₃)₃SnCl)

  • Deuterium oxide (D₂O)

  • Appropriate buffer solutions in D₂O to control pD (the equivalent of pH in D₂O)

3.2.2. Instrumentation

  • High-resolution NMR spectrometer

3.2.3. Procedure

  • Sample Preparation:

    • Prepare a solution of trimethylstannanylium chloride in D₂O at a known concentration.

    • To study the effect of acidity, prepare a series of samples in buffered D₂O solutions at different pD values.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the freshly prepared solution.

    • The methyl protons of the trimethyltin moiety will appear as a singlet with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

    • Monitor the spectrum over time to observe any changes in the chemical shift or the appearance of new signals corresponding to the hydrolysis products.

  • Data Analysis:

    • The chemical shift of the methyl protons is sensitive to the coordination environment of the tin atom. Changes in the chemical shift can be correlated with the formation of different hydroxo species.

    • By integrating the signals corresponding to the different species, their relative concentrations can be determined as a function of time and pD.

Visualizations

Hydrolysis Equilibrium Pathway

HydrolysisEquilibrium Hydrolysis Pathway of Trimethylstannanylium Cation Me3SnCl (CH₃)₃SnCl Aquo [(CH₃)₃Sn(H₂O)₂]⁺ Me3SnCl->Aquo + 2H₂O - Cl⁻ Hydroxo (CH₃)₃Sn(OH) Aquo->Hydroxo - H₃O⁺ Hydroxo->Aquo + H₃O⁺

Caption: Hydrolysis equilibrium of trimethylstannanylium chloride.

Experimental Workflow for Potentiometric Titration

PotentiometricTitrationWorkflow Workflow for Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare (CH₃)₃SnCl Solution in Supporting Electrolyte B Standardize NaOH Titrant C Calibrate pH Electrode D Pipette (CH₃)₃SnCl Solution into Thermostated Vessel C->D E Purge with Inert Gas D->E F Add NaOH Titrant Incrementally E->F G Record Stabilized Potential F->G G->F Repeat H Plot Titration Curve (Potential vs. Volume) G->H I Analyze Data with Equilibrium Model H->I J Determine Stability Constants (β) I->J

Caption: Experimental workflow for potentiometric titration.

References

Methodological & Application

Application Notes and Protocols: Trimethyltin Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin chloride, with the chemical formula (CH₃)₃SnCl, is a versatile and valuable organotin reagent in modern organic synthesis. It primarily serves as a precursor for the introduction of the trimethylstannyl group ((CH₃)₃Sn-) into organic molecules. The resulting organotrimethylstannanes are key intermediates in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Stille cross-coupling reaction. This document provides detailed application notes and experimental protocols for the use of trimethyltin chloride in several key synthetic transformations.

Key Applications

The primary utility of trimethyltin chloride lies in its conversion to other reactive organotin species. These derivatives are then employed in subsequent reactions. The main applications covered in these notes are:

  • Synthesis of Vinyltrimethylstannanes: These are crucial reagents for the introduction of vinyl groups in Stille coupling reactions.

  • Synthesis of Alkynyltrimethylstannanes: Used to introduce alkyne moieties in cross-coupling reactions.

  • Formation of Trimethyltin Enolates: These serve as enolate equivalents in aldol and related reactions.

  • Stille Cross-Coupling Reactions: A powerful method for the formation of C-C bonds between organostannanes and various organic electrophiles.

Data Presentation

Table 1: Synthesis of Organotrimethylstannanes from Trimethyltin Chloride
EntryStarting MaterialReagentProductSolventYield (%)
1Vinylmagnesium bromide(CH₃)₃SnClVinyltrimethylstannaneTHFHigh
2Phenylacetylenen-BuLi, then (CH₃)₃SnCl(Phenylethynyl)trimethylstannaneTHFGood
3CyclohexanoneLDA, then (CH₃)₃SnCl1-(Trimethylstannyl)oxycyclohexeneTHFHigh

Yields are generally reported as "good" to "high" in the literature for these fundamental transformations, though specific percentages vary with substrate and reaction conditions.

Table 2: Stille Cross-Coupling of Vinyltrimethylstannane with Aryl Halides
EntryAryl HalideCatalystLigandSolventYield (%)
1IodobenzenePd(PPh₃)₄PPh₃Toluene95
24-BromotoluenePd₂(dba)₃P(o-tol)₃THF88
31-IodonaphthalenePdCl₂(PPh₃)₂PPh₃DMF92
42-BromopyridinePd(OAc)₂PPh₃Dioxane78

Yields are representative and can be influenced by the specific catalyst, ligand, solvent, temperature, and substrate used.

Experimental Protocols

Protocol 1: Synthesis of Vinyltrimethylstannane

This protocol describes the synthesis of vinyltrimethylstannane from vinylmagnesium bromide and trimethyltin chloride.[1]

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Vinylmagnesium bromide (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trimethyltin chloride.

  • Dissolve the trimethyltin chloride in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the vinylmagnesium bromide solution from a dropping funnel to the stirred solution of trimethyltin chloride over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to afford pure vinyltrimethylstannane.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling of Vinyltrimethylstannane with an Aryl Iodide

This protocol provides a general procedure for the Stille coupling of vinyltrimethylstannane with an aryl iodide.[2]

Materials:

  • Aryl iodide

  • Vinyltrimethylstannane

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Diatomaceous earth (Celite®)

  • Standard glassware for inert atmosphere techniques.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide and vinyltrimethylstannane in anhydrous toluene.

  • To this solution, add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired vinylarene.

Visualizations

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Aryl Halide + Vinyltrimethylstannane heating Heating under Inert Atmosphere reagents->heating catalyst Pd Catalyst catalyst->heating solvent Anhydrous Solvent solvent->heating filtration Filtration heating->filtration extraction Extraction filtration->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: General workflow for a Stille cross-coupling reaction.

Catalytic Cycle of the Stille Reaction

Stille_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L_n-R² pd2_complex->transmetalation_complex Transmetalation byproduct X-Sn(CH₃)₃ pd2_complex->byproduct transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product reagent1 R¹-X reagent1->pd2_complex reagent2 R²-Sn(CH₃)₃ reagent2->pd2_complex

Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for Trimethylstannyl Compounds in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Stille reaction, which utilizes organostannanes as coupling partners, is a powerful tool for the construction of complex molecular architectures. This document provides an overview and generalized protocols for the use of trimethylstannyl compounds in such reactions.

Note: Extensive research did not yield specific information or protocols for "trimethylstannanylium chloride" as a direct reagent in palladium-catalyzed cross-coupling reactions. The following information is based on the well-established Stille reaction using neutral trimethylstannyl reagents. It is plausible that a trimethylstannanylium species may be a transient intermediate in some reactions, but detailed protocols for its direct use are not available in the reviewed literature.

Principle of the Stille Cross-Coupling Reaction

The Stille reaction facilitates the coupling of an organostannane (R-Sn(CH₃)₃) with an organic electrophile (R'-X, where X is typically a halide like Cl, Br, I, or a triflate) in the presence of a palladium catalyst. The reaction is valued for its tolerance of a wide variety of functional groups on both coupling partners, making it highly applicable in the synthesis of complex molecules, including pharmaceuticals.[1][2][3]

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R) from the organostannane is transferred to the palladium center, displacing the halide or triflate. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R and R') are coupled together, forming the desired product (R-R') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions, including the Stille reaction, are instrumental in the synthesis of numerous pharmaceuticals and drug candidates.[4][5][6][7][8] The ability to construct complex biaryl and vinyl-aryl structures, which are common motifs in biologically active molecules, makes this methodology particularly valuable in drug discovery and development.

Tabulated Data: General Reaction Parameters for Stille Cross-Coupling

The following table summarizes typical components and conditions for a generic Stille cross-coupling reaction involving an organostannane. Specific conditions will vary depending on the substrates and desired product.

ComponentGeneral DescriptionExamplesTypical Molar Equiv. / Mol%
Organic Electrophile Aryl, heteroaryl, vinyl, or allyl halide or triflate.Iodobenzene, 4-bromopyridine, vinyl triflate1.0
Organostannane Trimethylstannyl- or tributylstannyl-substituted arene, heteroarene, alkene, or alkyne.Phenyltrimethylstannane, (Vinyl)tributylstannane1.0 - 1.5
Palladium Catalyst A source of Pd(0) or a Pd(II) precursor that is reduced in situ.Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂1 - 5 mol%
Ligand Often a phosphine ligand to stabilize the palladium catalyst and modulate its reactivity.Triphenylphosphine (PPh₃), Tri(2-furyl)phosphine, XPhos1 - 10 mol%
Solvent Anhydrous, degassed organic solvent.Toluene, Dioxane, THF, DMF-
Additive (Optional) Can accelerate the reaction, particularly the transmetalation step.Lithium chloride (LiCl), Copper(I) iodide (CuI)Stoichiometric or catalytic
Temperature Varies depending on the reactivity of the substrates.Room temperature to 120 °C-
Atmosphere Inert atmosphere to prevent oxidation of the catalyst.Argon or Nitrogen-

Experimental Protocols

The following are generalized protocols for performing a palladium-catalyzed Stille cross-coupling reaction. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate safety measures in a well-ventilated fume hood.

General Protocol for Stille Cross-Coupling

Materials:

  • Organic electrophile (1.0 mmol, 1.0 equiv)

  • Organotrimethylstannane (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Optional: Additive (e.g., LiCl, 1.1 mmol, 1.1 equiv)

  • Inert gas supply (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Stirring apparatus

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the organic electrophile, palladium catalyst, and any solid additive.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

  • Add the organotrimethylstannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.

  • Filter the mixture through a pad of celite to remove the tin salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]

Diagrams

Catalytic Cycle of the Stille Reaction

Stille_Cycle Pd(0)L2 Pd(0)L2 R'-Pd(II)L2-X R'-Pd(II)L2-X Pd(0)L2->R'-Pd(II)L2-X Oxidative Addition (R'-X) R'-Pd(II)L2-R R'-Pd(II)L2-R R'-Pd(II)L2-X->R'-Pd(II)L2-R Transmetalation (R-SnMe3) R'-Pd(II)L2-R->Pd(0)L2 R-R' R-R' R'-Pd(II)L2-R->R-R' Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

General Experimental Workflow for a Stille Coupling Reaction

Workflow start Start: Assemble Reactants reaction Run Reaction under Inert Atmosphere start->reaction 1. Add reagents and solvent workup Aqueous Workup (KF wash) reaction->workup 2. Monitor to completion purification Purification (Column Chromatography) workup->purification 3. Remove tin byproducts product Final Product purification->product 4. Isolate pure product

References

Application Note: A Detailed Experimental Protocol for Stille Coupling Utilizing Trimethyltin Chloride for In Situ Stannane Generation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for performing a Stille cross-coupling reaction. The described method employs trimethyltin chloride as a precursor for the in situ generation of the reactive organostannane, which subsequently couples with an organic electrophile. This approach offers the advantage of using a catalytic amount of the tin reagent, potentially reducing toxic tin residues in the final product.

The palladium-catalyzed Stille reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3][4] The reaction's tolerance for a wide variety of functional groups makes it a valuable tool in organic synthesis.[5][6] However, a significant drawback is the toxicity of organotin compounds.[3][7] The protocol detailed below is based on a method that minimizes the stoichiometric use of tin reagents by generating the necessary vinylstannane in situ from an alkyne and a tin hydride, which is itself generated from trimethyltin chloride.[8][9]

I. Reaction Principle and Workflow

The overall process involves a one-pot, palladium-catalyzed hydrostannation of an alkyne followed by a Stille cross-coupling with an organic halide. Trimethyltin chloride is converted to a reactive tin hydride species in situ, which then adds across the alkyne to form a vinylstannane. This intermediate then participates in the Stille coupling catalytic cycle to yield the final product.

Below is a diagram illustrating the experimental workflow.

Stille_Workflow start Start reagents Combine Alkyne, Organic Halide, Pd Catalyst, Ligand, and Solvent in a Flame-Dried Flask start->reagents inert Establish Inert Atmosphere (e.g., Argon Purge) reagents->inert add_tin Add Trimethyltin Chloride, Reducing Agent (PMHS), and Fluoride Source (aq. KF) inert->add_tin reaction Heat Reaction Mixture (e.g., 70°C) add_tin->reaction In situ generation of Me3SnH and vinylstannane formation monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring Stille Coupling Occurs monitoring->reaction Incomplete workup Aqueous Workup (e.g., Quench, Extraction) monitoring->workup Complete purification Purification (Flash Chromatography) workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for the one-pot hydrostannation/Stille coupling.

II. Catalytic Cycle for In Situ Stille Coupling

The reaction proceeds through two interconnected catalytic cycles. First, the trimethyltin chloride is reduced to trimethyltin hydride, which then participates in the hydrostannation of the alkyne. The resulting vinylstannane enters the second cycle, the traditional Stille coupling mechanism, to form the final product. The tin halide byproduct from the Stille coupling is then recycled back into the tin hydride generation step.

Stille_Catalytic_Cycle cluster_tin_cycle Tin Hydride Regeneration cluster_stille_cycle Stille Coupling Cycle Me3SnCl Me3SnCl Me3SnF Me3SnF Me3SnCl->Me3SnF KF Me3SnH Me3SnH (Trimethyltin Hydride) Me3SnH->Me3SnF Enters Stille Cycle, Returns as Me3SnX, Reacts with KF Alkyne Alkyne Me3SnH->Alkyne Pd-catalyzed Hydrostannation Me3SnF->Me3SnH PMHS (Reducing Agent) Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_SnR1 R-Pd(II)Ln-R1 PdII_RX->PdII_R_SnR1 Transmetalation (R1-SnMe3) PdII_R_SnR1->Pd0 Reductive Elimination Product Product (R-R1) PdII_R_SnR1->Product Me3SnX Me3SnX Byproduct PdII_R_SnR1->Me3SnX Vinylstannane Vinylstannane (R1-SnMe3) Me3SnX->Me3SnF Recycled

Caption: Interconnected catalytic cycles in the in situ Stille coupling process.

III. Experimental Protocol

This protocol is a representative example for the coupling of an alkyne with an organic halide using catalytic trimethyltin chloride.[8] Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

  • Organic Halide (R-X, e.g., Aryl Iodide)

  • Alkyne

  • Trimethyltin chloride (Me₃SnCl)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Ligand (e.g., Tri(2-furyl)phosphine - P(2-furyl)₃)

  • Polymethylhydrosiloxane (PMHS)

  • Potassium Fluoride (KF), aqueous solution (e.g., 2M)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the organic halide (1.0 equiv), the alkyne (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), and the phosphine ligand (e.g., P(2-furyl)₃, 0.04-0.20 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reagent Addition: To the stirred solution, add polymethylhydrosiloxane (PMHS, ~1.5 equiv), aqueous potassium fluoride (KF, ~2.0 equiv), and finally the trimethyltin chloride (Me₃SnCl, 0.05-0.10 equiv).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding an aqueous solution of KF and stir vigorously for 30 minutes to precipitate tin byproducts as insoluble tin fluorides.[3] Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

IV. Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the in situ hydrostannation/Stille coupling protocol. Yields are highly substrate-dependent.

ComponentMolar EquivalenceTypical ReagentRole
Organic Electrophile 1.0Aryl/Vinyl Iodide or BromideCoupling Partner
Alkyne 1.1 - 1.5Terminal or Internal AlkynePrecursor to Vinylstannane
Tin Source 0.05 - 0.1Trimethyltin chloride (Me₃SnCl)Precursor to Tin Hydride
Reducing Agent 1.5 - 2.0Polymethylhydrosiloxane (PMHS)Reduces Tin Halide to Tin Hydride
Palladium Catalyst 0.01 - 0.05Pd₂(dba)₃, Pd(PPh₃)₄Active Catalyst for both reaction cycles
Ligand 0.04 - 0.2P(2-furyl)₃, AsPh₃Stabilizes and activates the Pd catalyst
Activator/Recycling Agent 2.0 - 3.0Aqueous Potassium Fluoride (KF)Facilitates tin hydride formation and recycling
Solvent -THF, Dioxane, DMFReaction Medium
Temperature (°C) 60 - 80-Reaction Temperature
Time (h) 12 - 24-Reaction Duration
Typical Yield (%) 60 - 90-Product Yield

V. Safety and Handling

  • Toxicity: Organotin compounds, including trimethyltin chloride, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture.[7] Performing the reaction under an inert atmosphere is crucial for achieving high yields.

  • Waste Disposal: Tin-containing waste must be disposed of according to institutional and environmental regulations. The fluoride work-up helps to precipitate the majority of the tin, aiding in its removal and disposal.[3]

References

Application Notes and Protocols: Trimethyltin Chloride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's original query specified "trimethylstannanylium chloride." Extensive database searches indicate that this specific nomenclature is not commonly used in materials science literature. The predominant and chemically synonymous term is trimethyltin chloride ((CH₃)₃SnCl), which will be the focus of these application notes. It is a versatile organotin compound with applications in the synthesis of functional polymers and as a stabilizer for plastics.[1][2][3] Additionally, closely related organotin compounds like tetramethyltin (TMT) are utilized as precursors for thin film deposition, providing context for the broader utility of organotin compounds in materials science.[4][5]

Application 1: Synthesis of Conjugated Polymers via Stille Cross-Coupling

Trimethyltin chloride is a key reagent in the synthesis of organostannanes, which are crucial intermediates for Stille cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds, particularly in the synthesis of conjugated polymers for organic electronics. Trimethyltin chloride is used to prepare vinyltrimethylstannane, a common building block in these reactions.[2][3]

Experimental Protocol: Synthesis of Vinyltrimethylstannane from Trimethyltin Chloride

This protocol outlines the synthesis of vinyltrimethylstannane, a precursor for Stille cross-coupling reactions.

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Vinylmagnesium bromide (CH₂=CHMgBr) in tetrahydrofuran (THF)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve trimethyltin chloride in anhydrous diethyl ether in a Schlenk flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of vinylmagnesium bromide in THF to the stirred trimethyltin chloride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure to yield crude vinyltrimethylstannane.

  • Purify the product by distillation.

Logical Workflow for Stille Coupling using Trimethyltin Chloride-derived Reagent

Stille_Coupling_Workflow TMC Trimethyltin Chloride ((CH₃)₃SnCl) VTS Vinyltrimethylstannane ((CH₃)₃SnCH=CH₂) TMC->VTS Grignard Reaction Grignard Vinylmagnesium Bromide (CH₂=CHMgBr) Grignard->VTS Polymer Conjugated Polymer VTS->Polymer Stille Coupling Organic_Halide Organic Halide (R-X) Organic_Halide->Polymer Catalyst Pd Catalyst Catalyst->Polymer

Synthesis of conjugated polymers via Stille coupling.

Application 2: Precursor for Tin Oxide (SnO₂) Thin Film Deposition by Chemical Vapor Deposition (CVD)

While direct protocols for trimethyltin chloride as a SnO₂ precursor are not as prevalent, the closely related compound tetramethyltin (TMT) is a well-documented precursor for the chemical vapor deposition (CVD) of fluorine-doped tin oxide (SnO₂) transparent conducting films.[4][5][6] The principles and experimental setup for TMT can be adapted for other volatile organotin compounds.

Experimental Protocol: CVD of SnO₂ Films using an Organotin Precursor

This generalized protocol is based on the use of tetramethyltin (TMT) and can be considered a starting point for trimethyltin chloride, with adjustments to precursor temperature and flow rates likely required.

Materials:

  • Organotin precursor (e.g., Tetramethyltin)

  • Oxygen (O₂)

  • Dopant gas (e.g., CBrF₃ for fluorine doping)

  • Carrier gas (e.g., Argon or Nitrogen)

  • Substrate (e.g., borosilicate glass)

  • CVD reactor with substrate heater and mass flow controllers

Procedure:

  • Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Place the substrate in the CVD reactor.

  • Heat the substrate to the desired deposition temperature (e.g., 550-600°C).[4]

  • Introduce the organotin precursor into the reactor via a carrier gas. The precursor is typically held in a bubbler at a controlled temperature to maintain a constant vapor pressure.

  • Simultaneously introduce oxygen and the dopant gas into the reactor at controlled flow rates.

  • Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • After deposition, cool the reactor to room temperature under an inert gas flow.

  • Remove the coated substrate for characterization.

Quantitative Data: Comparison of SnO₂ Film Properties from Different Precursors

The choice of precursor significantly impacts the properties of the resulting SnO₂ films. Below is a summary of data comparing films deposited using tetramethyltin (TMT) and tin tetrachloride (SnCl₄).[4][5]

PrecursorSubstrateDeposition Temp. (°C)Film Thickness (µm)Average Grain Size (nm)Surface Roughness (nm)Bandgap (eV)
TMTBorosilicate5500.4710011.13.92-4.0
TMTBorosilicate6001.0--3.92-4.0
SnCl₄Borosilicate4501.06014.73.62
SnCl₄Soda-lime6500.412030.33.92-4.0

Data compiled from NREL reports.[4][5]

Experimental Workflow for CVD of SnO₂ Films

CVD_Workflow cluster_0 Gas Delivery System cluster_1 CVD Reactor cluster_2 Exhaust Precursor Organotin Precursor (in bubbler) Mixing Gas Mixing Precursor->Mixing Carrier_Gas Carrier Gas (Ar/N₂) Carrier_Gas->Precursor Oxygen Oxygen (O₂) Oxygen->Mixing Dopant Dopant Gas Dopant->Mixing Deposition Deposition on Heated Substrate Mixing->Deposition Exhaust Exhaust/Scrubber Deposition->Exhaust

Workflow for Chemical Vapor Deposition of SnO₂ films.

Application 3: Stabilizer for Polyvinyl Chloride (PVC)

Trimethyltin chloride is used in the stabilization of polyvinyl chloride (PVC).[2] Organotin compounds, in general, are effective heat stabilizers for PVC, preventing its thermal degradation during processing. They function by reacting with and neutralizing hydrogen chloride, which is released during the degradation of PVC, and by disrupting degradative chain reactions.

While specific industrial formulations are proprietary, the general principle involves blending a small amount of the organotin stabilizer with the PVC resin before or during processing (e.g., extrusion or molding). The choice of stabilizer can affect the transparency, heat stability, and weatherability of the final PVC product.

References

Application Notes and Protocols: Synthesis of Vinyltrimethylstannane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of vinyltrimethylstannane, a versatile organotin reagent crucial for the introduction of vinyl moieties in organic synthesis, particularly in Stille cross-coupling reactions. The synthesis involves the reaction of vinylmagnesium bromide with trimethyltin chloride. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and safety precautions.

Introduction

Vinylstannanes are indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon bonds with high stereo- and regioselectivity. Vinyltrimethylstannane, in particular, serves as a compact and efficient source of a vinyl group in palladium-catalyzed Stille couplings. Its application is widespread in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This protocol outlines a reliable method for the preparation of vinyltrimethylstannane, adapted from established procedures for analogous organotin compounds.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of vinyltrimethylstannane.

ParameterValue
Reactants
Magnesium Turnings1.2 g atoms
Vinyl Bromide1.3 moles
Trimethyltin Chloride1.0 mole
Tetrahydrofuran (THF)~700 mL
Reaction Conditions
Grignard Formation Temp.Reflux
Reaction with Me3SnCl Temp.Reflux
Reaction Time20 hours
Product Information
ProductVinyltrimethylstannane
Molecular FormulaC₅H₁₂Sn
Molecular Weight190.84 g/mol
Boiling Point99-100 °C
Expected Yield 70-80%
Spectroscopic Data
¹H NMR (CDCl₃)δ 5.30-6.20 (m, 3H), 0.15 (s, 9H) ppm
¹³C NMR (CDCl₃)δ 138.0, 131.5, -9.5 ppm
¹¹⁹Sn NMR (CDCl₃)δ -45 ppm

Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a similar vinylstannane derivative published in Organic Syntheses.

Materials:

  • Magnesium turnings

  • Vinyl bromide, redistilled

  • Trimethyltin chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask (2 L)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Distillation apparatus

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

  • To a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 29.2 g (1.2 g atoms) of magnesium turnings.

  • Under a nitrogen or argon atmosphere, add enough anhydrous THF to just cover the magnesium turnings.

  • Begin stirring and add approximately 5 mL of vinyl bromide to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started, add an additional 350 mL of anhydrous THF.

  • Dissolve the remaining vinyl bromide (for a total of 140 g, 1.3 moles) in 120 mL of anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the resulting dark-grey solution of vinylmagnesium bromide to room temperature.

Part B: Synthesis of Vinyltrimethylstannane

  • Prepare a solution of 199.2 g (1.0 mole) of trimethyltin chloride in 250 mL of anhydrous THF.

  • With vigorous stirring, add the trimethyltin chloride solution dropwise to the cooled vinylmagnesium bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 20 hours.

  • Cool the reaction mixture to room temperature.

Part C: Work-up and Purification

  • Slowly and carefully hydrolyze the reaction mixture by the dropwise addition of 150 mL of a saturated aqueous ammonium chloride solution. This should be done in an ice bath to control the exothermic reaction.

  • Decant the organic layer from the precipitated inorganic salts.

  • Wash the residual salts thoroughly with three portions of diethyl ether, and combine these washings with the decanted organic layer.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the bulk of the solvents (THF and diethyl ether) by distillation at atmospheric pressure.

  • Purify the residual liquid by fractional distillation under reduced pressure to yield vinyltrimethylstannane as a colorless liquid.

Mandatory Visualizations

Synthesis_Workflow Start Start Grignard_Prep Prepare Vinylmagnesium Bromide Start->Grignard_Prep Reaction React with Trimethyltin Chloride Grignard_Prep->Reaction Vinyl Bromide, Mg, THF Workup Aqueous Work-up (NH4Cl) Reaction->Workup Reflux 20h Purification Purification by Distillation Workup->Purification Extract & Dry End Vinyltrimethylstannane (Product) Purification->End

Caption: Experimental workflow for the synthesis of vinyltrimethylstannane.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Vinyl bromide: is a flammable gas and a suspected carcinogen. It should be handled with extreme care in a fume hood.

    • Trimethyltin chloride: is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

    • Tetrahydrofuran (THF): is highly flammable and can form explosive peroxides. Use only peroxide-free THF.

  • Reaction: The Grignard reaction is exothermic and can be vigorous. The addition of reagents should be controlled carefully. The work-up with aqueous ammonium chloride is also exothermic.

  • Product: Organotin compounds are toxic. Handle vinyltrimethylstannane with care, avoiding inhalation and skin contact.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for conducting the experiment in accordance with all applicable laws and regulations.

Application Notes and Protocols: Trimethylstannanylium Chloride as a Precursor for Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannanylium chloride, commonly known as trimethyltin chloride ((CH₃)₃SnCl), is a versatile and fundamental organometallic reagent.[1] It serves as a critical precursor for the synthesis of a wide array of other organotin compounds, which have found extensive applications in organic synthesis, materials science, and medicinal chemistry.[1][2] Organotin compounds are particularly valued as intermediates in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, and have been investigated for their potential as anticancer, antimicrobial, and antifungal agents.[3][4]

These application notes provide detailed protocols for the synthesis of various classes of organotin compounds using trimethyltin chloride as the starting material. The methodologies are intended to be a guide for researchers in academic and industrial settings, including those involved in drug discovery and development.

Safety Precautions

DANGER: Trimethyltin chloride and other organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] These compounds can be fatal if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) as many organotin reagents are sensitive to moisture and air.

General Workflow for Synthesis of Organotin Compounds

The synthesis of various organotin compounds from trimethyltin chloride generally follows a common workflow, which involves the reaction of trimethyltin chloride with a suitable nucleophile. This workflow can be adapted for the synthesis of a wide range of derivatives.

G cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_reaction Reaction cluster_products Organotin Products cluster_purification Workup & Purification start Trimethyltin Chloride ((CH₃)₃SnCl) reaction Nucleophilic Substitution start->reaction grignard Grignard Reagents (R-MgX) grignard->reaction organolithium Organolithium Reagents (R-Li) organolithium->reaction alkoxides Alkoxides/Hydroxides (R-O⁻/OH⁻) alkoxides->reaction carboxylates Carboxylate Salts (R-COO⁻) carboxylates->reaction vinylstannanes Vinyltrimethylstannane reaction->vinylstannanes arylstannanes Aryltriemthylstannane reaction->arylstannanes alkoxides_hydroxides Trimethyltin Hydroxide/ Alkoxides reaction->alkoxides_hydroxides carboxylate_products Trimethyltin Carboxylates reaction->carboxylate_products purification Filtration, Extraction, Distillation, or Recrystallization vinylstannanes->purification arylstannanes->purification alkoxides_hydroxides->purification carboxylate_products->purification

General workflow for synthesizing organotin compounds.

Experimental Protocols

Synthesis of Trimethyltin Hydroxide

Trimethyltin hydroxide is a useful intermediate for the preparation of other organotin compounds, such as carboxylates.

Reaction Scheme: (CH₃)₃SnCl + KOH → (CH₃)₃SnOH + KCl

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Potassium hydroxide (KOH), solid

  • Anhydrous methanol (CH₃OH)

  • Dry reaction flask

  • Magnetic stirrer

Protocol: [5]

  • In a dry reaction flask, dissolve 370 mg of trimethyltin chloride in 5 mL of anhydrous methanol.

  • With continuous stirring, slowly add 104 mg (1.9 mmol) of solid potassium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form.

  • After 1 hour, filter the mixture to remove the precipitated potassium chloride.

  • Evaporate the solvent from the filtrate under vacuum to yield trimethyltin hydroxide as a white solid.

Synthesis of Trimethyltin Carboxylates

Trimethyltin carboxylates have been investigated for their biological activities.[6]

Reaction Scheme: (CH₃)₃SnCl + RCOOH + Et₃N → (CH₃)₃SnOOCR + Et₃N·HCl

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Substituted carboxylic acid (e.g., 3,4-dimethoxybenzoic acid)

  • Triethylamine (Et₃N)

  • Dry toluene

  • Anhydrous reaction setup with reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Protocol (Example with 3,4-Dimethoxybenzoic Acid): [6]

  • To a dry reaction flask under an argon atmosphere, add 0.18 g (1 mmol) of 3,4-dimethoxybenzoic acid and dry toluene.

  • Add 0.14 mL (1 mmol) of triethylamine to the suspension and stir for 1 hour at room temperature.

  • Add 0.19 g (1 mmol) of trimethyltin chloride to the mixture.

  • Heat the reaction mixture to reflux and stir for 3-4 hours.

  • Cool the mixture to room temperature. The byproduct, triethylammonium chloride, will precipitate.

  • Filter off the triethylammonium chloride salt.

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product by dissolving it in a minimum amount of chloroform followed by the addition of a slight excess of acetone to yield pure trimethyltin 3,4-dimethoxybenzoate.

CompoundCarboxylic AcidYield (%)Melting Point (°C)
1 3,4-Dimethoxybenzoic acid90168-170
2 3,4-Diethoxybenzoic acid85132-134

Table 1: Yields and melting points for the synthesis of selected trimethyltin carboxylates.[6]

Synthesis of Vinyltrimethylstannane

Vinyltrimethylstannane is a key reagent in Stille cross-coupling reactions.

Reaction Scheme: [7] CH₂=CHMgBr + (CH₃)₃SnCl → (CH₃)₃SnCH=CH₂ + MgBrCl

Materials:

  • Trimethyltin chloride ((CH₃)₃SnCl)

  • Vinylmagnesium bromide solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous reaction setup

  • Inert gas supply (Argon or Nitrogen)

Protocol (General Procedure):

  • To a solution of trimethyltin chloride in anhydrous THF under an inert atmosphere, cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of vinylmagnesium bromide in THF dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain vinyltrimethylstannane.

Synthesis of Trimethyltin Hydride

Trimethyltin hydride is a useful reducing agent in organic synthesis.

Reaction Scheme (via Hydride Exchange): [8] A two-step process involving the reduction of a less toxic organotin chloride followed by a hydride exchange.

Materials:

  • Tributyltin chloride

  • Reducing agent (e.g., sodium borohydride in an appropriate solvent like diglyme)[9]

  • Trimethyltin chloride solution in toluene

Protocol (Illustrative Two-Stage Process): [8] Note: This is a conceptual protocol based on a similar synthesis and requires optimization.

  • Stage 1: Synthesis of Tributyltin Hydride: Carefully react tributyltin chloride with a suitable reducing agent like sodium borohydride in diglyme to produce tributyltin hydride.[9] Purify the tributyltin hydride by distillation.

  • Stage 2: Hydride Exchange: Mix the purified tributyltin hydride with a solution of trimethyltin chloride in toluene.

  • Immediately distill the mixture. The lower boiling point of trimethyltin hydride allows for its separation from the reaction mixture.

  • Analyze the distillate (e.g., by NMR) to confirm the presence and purity of trimethyltin hydride. A reported distillation of a similar mixture yielded a distillate containing 46.8% trimethyltin hydride and 53.2% toluene.[8]

Application in Stille Cross-Coupling Reactions

Organotin compounds derived from trimethyltin chloride are extensively used in palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds.[10]

Catalytic Cycle of the Stille Reaction

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) species.[3][10]

Stille_Cycle pd0 Pd(0)L₂ pd2_intermediate1 R¹-Pd(II)L₂(X) pd0->pd2_intermediate1 r1x R¹-X (Organic Halide) r1x->pd2_intermediate1 oxidative_addition Oxidative Addition pd2_intermediate2 R¹-Pd(II)L₂(R²) pd2_intermediate1->pd2_intermediate2 sn_byproduct X-Sn(CH₃)₃ pd2_intermediate1->sn_byproduct r2snr3 R²-Sn(CH₃)₃ (Organostannane) r2snr3->pd2_intermediate2 transmetalation Transmetalation pd2_intermediate2->pd0 product R¹-R² (Coupled Product) pd2_intermediate2->product reductive_elimination Reductive Elimination

The catalytic cycle of the Stille reaction.
General Protocol for Stille Coupling

This protocol provides a general guideline for a Stille coupling reaction using an organostannane synthesized from trimethyltin chloride.

Materials: [3][4]

  • Organic electrophile (Aryl or Vinyl Halide/Triflate) (1.0 equiv)

  • Organostannane reagent (e.g., vinyltrimethylstannane) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Optional additive (e.g., LiCl, CuI)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Protocol: [3][4]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the organic electrophile, the palladium catalyst, and any solid ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane reagent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 60-110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate tin salts, which can be removed by filtration through celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Applications in Drug Development

The versatility of organotin compounds makes them valuable in the synthesis of complex organic molecules, including potential drug candidates.[5] The Stille coupling, in particular, allows for the construction of molecular scaffolds found in many biologically active compounds.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation target_design Target Molecule Design retrosynthesis Retrosynthetic Analysis (Identify Stille Disconnection) target_design->retrosynthesis synthesis Synthesis of Precursors (Organostannane & Halide) retrosynthesis->synthesis stille_coupling Stille Coupling synthesis->stille_coupling purification Purification & Characterization stille_coupling->purification screening Biological Screening purification->screening sar Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization sar->optimization optimization->target_design Iterative Redesign

Workflow for Stille coupling in medicinal chemistry.

References

Application Notes and Protocols for Catalytic Systems Involving Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A-101: Application Notes and Protocols for Reactions Involving Trimethyltin Chloride

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols related to the use of trimethyltin chloride in chemical synthesis. While primarily utilized as a stoichiometric reagent for the transfer of the trimethylstannyl group, trimethyltin chloride, correctly referred to as chlorotrimethylstannane, exhibits Lewis acidic properties that enable its potential application in catalytic systems. The term "trimethylstannanylium chloride" is not standard nomenclature; however, it suggests the involvement of a cationic tin species, which is consistent with its function as a Lewis acid.

Organotin compounds, including trimethyltin chloride, are versatile reagents in organic synthesis.[1] They are instrumental in the formation of carbon-tin bonds, which are precursors for various cross-coupling reactions, most notably the Palladium-catalyzed Stille coupling.[2][3] Furthermore, the Lewis acidity of organotin halides allows them to act as catalysts in certain transformations.[4] Specifically, trimethyltin chloride has been identified as a potential Lewis acid catalyst in asymmetric allylic alkylation reactions.[2]

Catalytic Applications of Organotin Compounds

While detailed protocols for trimethyltin chloride as a catalyst are not extensively reported, the broader family of organotin compounds sees significant use in catalysis. The Lewis acidity of the tin center is key to their catalytic activity.[4]

Catalytic ReactionOrganotin Catalyst TypeSubstratesKey Features
Polyurethane Formation Dibutyltin dilaurate, Dibutyltin diacetateIsocyanates, Alcohols (polyols)Catalyzes the addition of alcohols to isocyanates to form urethane linkages.[4]
Esterification & Transesterification Dibutyltin oxide, Monobutyltin compoundsCarboxylic acids, Alcohols, EstersEffective at high temperatures for the synthesis of high-boiling esters and polyesters.
Asymmetric Allylic Alkylation Trimethyltin chloride (potential)Allylic electrophiles, NucleophilesActs as a Lewis acid to activate the electrophile.[2]
PVC Stabilization Mono- and di-organotin compoundsPolyvinyl chloride (PVC)Acts as a heat stabilizer by scavenging HCl.[5]

Experimental Protocols

Due to the limited availability of specific and detailed protocols for trimethyltin chloride-catalyzed reactions in the peer-reviewed literature, a representative protocol for a Lewis acid-catalyzed asymmetric allylic alkylation is provided below. Researchers should note that the adaptation of this protocol for trimethyltin chloride would require optimization of reaction conditions, including catalyst loading, temperature, and solvent.

Protocol 1: Representative Asymmetric Allylic Alkylation

Objective: To synthesize an enantioenriched product via the alkylation of an allylic substrate using a generic Lewis acid catalyst.

Materials:

  • Allylic acetate (1.0 equiv)

  • Nucleophile (e.g., malonate ester, 1.2 equiv)

  • Lewis Acid Catalyst (e.g., Trimethyltin chloride, 10 mol%)

  • Chiral Ligand (if required for asymmetry, 12 mol%)

  • Anhydrous, inert solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation: Under an inert atmosphere, add the Lewis acid catalyst and chiral ligand to a flame-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst-ligand complexation.

  • Reagent Addition: Add the allylic acetate to the reaction mixture and stir for an additional 10 minutes.

  • Nucleophile Addition: Add the nucleophile to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched product.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the catalytic use of trimethyltin chloride and related Lewis acids.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Allyl_Electrophile Allylic Electrophile Alkylated_Product Alkylated Product Allyl_Electrophile->Alkylated_Product Nucleophile Nucleophile Nucleophile->Alkylated_Product Attack Lewis_Acid Trimethyltin Chloride (Me3SnCl) Lewis_Acid->Allyl_Electrophile Activation Experimental_Workflow Start Start: Reaction Setup Catalyst_Prep Catalyst & Ligand Complexation Start->Catalyst_Prep Reagent_Add Addition of Substrates Catalyst_Prep->Reagent_Add Reaction Reaction Monitoring (TLC/GC) Reagent_Add->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End End: Purified Product Analysis->End

References

Application Notes and Protocols: Solvent Effects on the Reactivity of Trimethylstannanylium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylstannanylium chloride ((CH₃)₃SnCl), a versatile organotin compound, is widely utilized in organic synthesis as a source of the trimethylstannyl group and as a Lewis acid catalyst. The reactivity of this compound, particularly the electrophilicity of the tin center, is significantly influenced by the surrounding solvent medium. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling reaction pathways, and maximizing product yields in various applications, including the synthesis of pharmaceutical intermediates.

These application notes provide a summary of the observed solvent effects on the reactivity of trimethylstannanylium chloride and related organotin compounds. Detailed experimental protocols, adapted from studies on analogous systems, are presented to facilitate further investigation into this critical aspect of organotin chemistry.

Solvent Polarity and Coordination Effects on Lewis Acidity

The Lewis acidity of trimethylstannanylium chloride is a key determinant of its reactivity in catalyzed reactions. Solvents can modulate this acidity through both nonspecific and specific interactions.

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways.

  • Coordinating Solvents: Solvents with Lewis basic sites (e.g., ethers, amines, acetonitrile) can directly coordinate to the tin center, forming adducts. This coordination can reduce the effective Lewis acidity of the tin species, thereby inhibiting its catalytic activity. In contrast, non-coordinating or weakly coordinating solvents are often preferred for reactions where strong Lewis acidity is required.

The choice of solvent can therefore dictate the reaction mechanism. For instance, in reactions involving trimethyltin chloride, a polar, non-coordinating solvent would be expected to enhance its Lewis acidity and promote reactions proceeding through a more cationic intermediate.

Data Presentation: Influence of Solvent on Reactivity

Direct quantitative data on the broad reactivity of trimethylstannanylium chloride across a range of solvents is limited in publicly accessible literature. However, studies on related reactions provide valuable insights.

Table 1: Solvent Effects on the UV Degradation of Trimethyltin Chloride

This table summarizes the qualitative impact of the solvent on the products of UV-induced degradation of trimethyltin chloride, highlighting the solvent's role in the reaction pathway.[1]

SolventProduct(s)Observation
Chloroform-d₃ (CDCl₃)Dimethyltin dichloride (Me₂SnCl₂)The solvent appears to participate in the reaction, leading to demethylation and further chlorination of the tin center.[1]
Acetonitrile-d₃ (CD₃CN)No new products observedRecombination of the initially formed radicals is suggested, indicating the solvent's ability to influence radical pathways.[1]

Table 2: Kinetic Data for the Isotope Exchange Reaction of Triphenyltin Chloride with NaCl in Mixed Solvents

The following data, from a study on triphenyltin chloride, illustrates the profound effect of solvent composition on reaction rates and activation parameters. This provides a model for how similar studies could be conducted with trimethylstannanylium chloride.

Solvent SystemTemperature (°C)Rate Constant (k)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
Dioxane-Water (80:20 w/w)25-65.56-
35-
50-
Ethanol-Water (90:10 w/w)25-69.60-
35-
50-

Note: Specific rate constants at each temperature were not provided in the source abstract. The data highlights the difference in activation parameters due to the solvent environment.

Experimental Protocols

The following are detailed methodologies for key experiments to probe the solvent effects on the reactivity of trimethylstannanylium chloride, adapted from relevant literature.

Protocol 1: Determination of Solvent Effects on Reaction Kinetics via Isotope Exchange

This protocol is adapted from a study on triphenyltin chloride and can be used to quantify the influence of different solvent systems on the rate of chloride exchange, which is indicative of the electrophilicity of the tin center.

Objective: To determine the rate law and activation parameters for the chloride isotope exchange between trimethylstannanylium chloride and a radiolabeled chloride salt in various solvent mixtures.

Materials:

  • Trimethylstannanylium chloride ((CH₃)₃SnCl)

  • Sodium chloride-36 (Na³⁶Cl)

  • Dioxane (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Thermostated reaction vessel

  • Scintillation counter

Procedure:

  • Solution Preparation: Prepare stock solutions of trimethylstannanylium chloride and Na³⁶Cl of known concentrations in the desired solvent mixtures (e.g., dioxane-water and ethanol-water at various ratios).

  • Reaction Initiation: Equilibrate the solutions of (CH₃)₃SnCl and Na³⁶Cl separately in a thermostated bath at the desired temperature (e.g., 25, 35, and 50 °C). Initiate the exchange reaction by mixing the two solutions.

  • Sampling: At timed intervals, withdraw aliquots from the reaction mixture.

  • Separation: Immediately separate the unreacted Na³⁶Cl from the (CH₃)₃Sn³⁶Cl product. This can be achieved by a suitable precipitation or extraction method that selectively removes one of the species.

  • Quantification: Measure the radioactivity of the separated (CH₃)₃Sn³⁶Cl fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the fraction of exchange at each time point.

    • Determine the rate of exchange (R) using the appropriate kinetic equation for an isotope exchange reaction.

    • Determine the order of the reaction with respect to each reactant by varying their initial concentrations.

    • Calculate the rate constant (k) at each temperature.

    • Use the Arrhenius equation or Eyring equation to determine the activation parameters (Ea, ΔH‡, and ΔS‡).

Protocol 2: Qualitative Analysis of Solvent Effects on Reaction Pathways via Product Analysis

This protocol is based on the observed solvent-dependent degradation of trimethyltin chloride and can be used to screen for the influence of different solvents on the products of a given reaction.[1]

Objective: To qualitatively assess the effect of different solvents on the product distribution of a reaction involving trimethylstannanylium chloride.

Materials:

  • Trimethylstannanylium chloride ((CH₃)₃SnCl)

  • A selection of deuterated solvents (e.g., CDCl₃, CD₃CN, Benzene-d₆, DMSO-d₆)

  • Reactant/catalyst system for a specific reaction (e.g., a Lewis acid-catalyzed aldol addition)

  • NMR tubes

  • UV lamp (if studying photochemical reactivity) or heat source

  • NMR spectrometer

  • GC-MS or LC-MS for product identification

Procedure:

  • Reaction Setup: In separate NMR tubes, dissolve trimethylstannanylium chloride and the other reactants in each of the selected deuterated solvents.

  • Reaction Initiation: Initiate the reaction by either exposure to UV light or by heating the samples to the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction at regular intervals by acquiring ¹H NMR spectra. Observe the disappearance of starting materials and the appearance of new signals corresponding to products.

  • Product Identification: After the reaction has reached completion or a significant conversion, analyze the reaction mixtures using advanced techniques such as 2D NMR, GC-MS, or LC-MS to identify the structures of the products formed in each solvent.

  • Analysis: Compare the product profiles obtained in the different solvents to determine how the solvent influences the reaction pathway (e.g., favoring one isomer over another, leading to different byproducts, or altering the stability of intermediates).

Visualizations

The following diagrams illustrate the conceptual frameworks for understanding solvent effects on the reactivity of trimethylstannanylium chloride.

Solvent_Coordination cluster_0 Non-Coordinating Solvent cluster_1 Coordinating Solvent (S) Free_Sn [(CH₃)₃Sn]⁺Cl⁻ (Highly Reactive) Coordinated_Sn [(CH₃)₃Sn(S)n]⁺Cl⁻ (Less Reactive) S Solvent (S) S->Coordinated_Sn Coordination Reaction_Pathway cluster_0 Polar Aprotic Solvent cluster_1 Nonpolar Solvent Start Reactants + (CH₃)₃SnCl TS1 Polarized Transition State Start->TS1 Stabilized by polar solvent TS2 Less Polar Transition State Start->TS2 Favored in nonpolar medium P1 Product A (Ionic Pathway) TS1->P1 P2 Product B (Concerted Pathway) TS2->P2

References

Application Notes and Protocols: Large-Scale Synthesis Considerations for Using Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin chloride ((CH₃)₃SnCl) is a versatile and highly reactive organotin compound widely employed in organic synthesis. It serves as a crucial reagent for transferring the trimethylstannyl group, most notably in palladium-catalyzed Stille coupling reactions to form carbon-carbon bonds.[1][2] While invaluable in the synthesis of complex molecules, its high toxicity necessitates stringent safety protocols and specialized handling procedures, particularly in large-scale applications within research and pharmaceutical development.[3][4]

These application notes provide a comprehensive overview of the critical considerations for the safe and effective use of trimethyltin chloride in large-scale synthesis, encompassing safety protocols, experimental procedures, waste management, and decontamination.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of trimethyltin chloride is fundamental for its safe handling and use in large-scale synthesis.

PropertyValueCitations
Molecular Formula C₃H₉ClSn[5]
Molecular Weight 199.27 g/mol [5][6]
Appearance White crystalline solid[3][6]
Melting Point 37-40 °C[3][5]
Boiling Point 148-150 °C[5][6]
Flash Point 97 °C (207 °F)[3][6]
Solubility Decomposes in water[7]
Sensitivity Moisture sensitive[5]

Health and Safety Information

Trimethyltin chloride is extremely toxic by all routes of exposure, including inhalation, ingestion, and skin contact.[3] It can cause severe irritation and burns to the skin and eyes and may lead to neurological damage.[3][7] Therefore, adherence to strict safety protocols is paramount.

Toxicity Data and Exposure Limits
ParameterValueCitations
LD₅₀ (oral, rat) 12.6 mg/kg[3][6]
OSHA PEL (Tin) 0.1 mg/m³[3]
ACGIH TLV-TWA (Tin) 0.1 mg/m³[3]
ACGIH STEL (Tin) 0.2 mg/m³[3]
NIOSH REL (Tin) 0.1 mg/m³ (10-hour TWA)[7]
Hazard Classifications

Trimethyltin chloride is classified with multiple hazard codes, indicating its severe toxicity and environmental hazards.[5][6]

  • H300: Fatal if swallowed

  • H310: Fatal in contact with skin

  • H330: Fatal if inhaled

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H373: May cause damage to organs through prolonged or repeated exposure

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long-lasting effects

Large-Scale Handling and Safety Protocols

When handling trimethyltin chloride on a large scale, engineering controls and personal protective equipment (PPE) are critical to minimize exposure.

Engineering Controls
  • Enclosed Systems: Operations should be conducted in enclosed systems whenever possible to prevent the release of dust or vapors.[8]

  • Ventilation: Local exhaust ventilation must be used at the site of chemical release to capture any fugitive emissions.[8] All operations should be performed within a certified chemical fume hood.[9]

  • Automated Transfer: Use automated or semi-automated systems for transferring the chemical from storage containers to reaction vessels to minimize direct handling.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory for all personnel handling trimethyltin chloride.

PPE ItemSpecificationCitations
Gloves Impervious, such as nitrile or neoprene. Double-gloving is recommended.[7][10]
Eye Protection Chemical safety goggles and a face shield (minimum 8 inches).[7][10]
Respiratory Protection A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) should be used, especially during transfers or when the potential for inhalation exists.[7][10]
Protective Clothing Impervious clothing, including a lab coat, apron, and boots, to prevent skin contact.[7][10]
Storage and Incompatibilities
  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from moisture, water, and direct sunlight.[5][7]

  • Incompatibilities: Trimethyltin chloride is incompatible with oxidizing agents (e.g., perchlorates, peroxides, nitrates) and reacts with water to produce hydrogen halides.[3][7]

Experimental Protocols for Large-Scale Synthesis

The following sections outline a representative protocol for a large-scale Stille coupling reaction using trimethyltin chloride, followed by work-up and purification procedures.

General Workflow for Large-Scale Synthesis

The following diagram illustrates the general workflow for a large-scale synthesis involving trimethyltin chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_waste Waste Management A Risk Assessment and SOP Development B Prepare and Inspect Equipment A->B C Don Appropriate PPE B->C D Charge Reactor with Substrates and Solvent C->D Start Synthesis E Inert Atmosphere Purge (e.g., Nitrogen) D->E F Add Trimethyltin Chloride via Closed System E->F G Add Palladium Catalyst and Ligands F->G H Controlled Heating and Reaction Monitoring G->H I Cool Reaction and Quench H->I Reaction Complete J Aqueous Work-up (e.g., KF solution) I->J K Phase Separation J->K L Purification (e.g., Chromatography, Recrystallization) K->L M Segregate Organotin Waste Streams L->M Isolate Product N Decontaminate Equipment M->N O Dispose of Waste via Licensed Vendor N->O

Caption: General workflow for large-scale synthesis with trimethyltin chloride.

Representative Protocol: Large-Scale Stille Coupling

This protocol describes the coupling of an aryl halide with a vinylstannane generated in situ or used directly. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

ReagentMolar Equiv.PurityNotes
Aryl Halide (Ar-X)1.0>98%X = I, Br, OTf
Trimethyltin Chloride1.1 - 1.5>98%Used to generate the organostannane reagent
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.01 - 0.05>98%
Ligand (e.g., PPh₃, AsPh₃)0.04 - 0.20>98%May be required to accelerate the reaction
Solvent (e.g., Toluene, THF, DMF)-AnhydrousDegassed prior to use
Additive (e.g., LiCl, CuI)1.0 - 3.0>98%Optional, can enhance reaction rates

Procedure:

  • Reactor Setup: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

  • Reagent Charging:

    • Charge the reactor with the aryl halide and anhydrous, degassed solvent.

    • Begin stirring and purge the vessel with an inert atmosphere.

  • Organostannane Addition:

    • If using a pre-formed organostannane, add it to the reactor via a closed-system transfer (e.g., cannula or pump).

    • If generating in situ, the appropriate precursor would be reacted with trimethyltin chloride in a separate, inerted vessel and then transferred.

  • Catalyst Addition: Add the palladium catalyst and any additional ligands to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the target temperature (typically 50-100 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench any remaining reactive organometallic species by the slow addition of a suitable quenching agent (e.g., isopropanol followed by water).[11]

    • For the removal of tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for several hours.[2][12] This will precipitate the tin as insoluble trimethyltin fluoride.

  • Isolation and Purification:

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst.[12]

    • Wash the filter cake with the reaction solvent.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.[13]

    • Concentrate the organic phase under reduced pressure.

    • Further purify the crude product by chromatography or recrystallization.[1][6]

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille coupling reaction.

G cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_1 R-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)L_n-R' PdII_1->PdII_2 Transmetalation (R'-Sn(CH3)3) PdII_2->Pd0 Reductive Elimination RR R-R' XSn X-Sn(CH3)3 RX R-X R_Sn R'-Sn(CH3)3

Caption: Catalytic cycle of the Stille coupling reaction.

Waste Management and Decontamination

Proper management of organotin waste is crucial due to its high toxicity and environmental impact.

Waste Segregation and Disposal
  • Aqueous Waste: Aqueous layers from the work-up containing dissolved tin salts should be collected separately. Treatment with adsorbents like activated carbon and clay, followed by flocculation, can remove organotin compounds.

  • Solid Waste: Contaminated Celite®, filter paper, and spent drying agents should be collected in a dedicated, sealed, and clearly labeled container.[3]

  • Organic Waste: Solvents and organic residues containing organotin compounds should be collected in a separate, labeled waste container.

  • Disposal: All organotin waste must be disposed of as hazardous waste through a licensed environmental management company.[3][7] It should be stored in sealed, properly labeled containers in a designated area.

Decontamination Protocol

All equipment, including reactors, glassware, and PPE, that comes into contact with trimethyltin chloride must be thoroughly decontaminated.

  • Initial Rinse: Rinse all surfaces with a suitable organic solvent (e.g., toluene or hexanes) to remove the bulk of the organotin residue.[9] Collect all rinses as hazardous waste.

  • Deactivation:

    • Prepare a decontamination solution, such as an aqueous solution of bleach (sodium hypochlorite) or 20% nitric acid.[5]

    • Soak all contaminated items in the decontamination solution overnight. This oxidizes the organotin compounds to less toxic inorganic tin oxides.[5]

  • Final Cleaning: After soaking, wash the equipment with detergent and water, followed by a final rinse with deionized water and a suitable solvent (e.g., acetone).

  • Verification: Where necessary, wipe tests can be performed on decontaminated surfaces to ensure the removal of residual tin compounds.[14]

Decontamination Workflow

The following diagram outlines the workflow for decontaminating equipment after use with trimethyltin chloride.

G Start Contaminated Equipment Rinse Initial Rinse with Organic Solvent Start->Rinse Collect_Rinse Collect Rinse as Hazardous Waste Rinse->Collect_Rinse Soak Soak in Decontamination Solution (e.g., Bleach) Rinse->Soak Wash Wash with Detergent and Water Soak->Wash Final_Rinse Final Rinse (DI Water, Acetone) Wash->Final_Rinse Dry Dry Equipment Final_Rinse->Dry End Clean Equipment Dry->End

Caption: Decontamination workflow for equipment used with trimethyltin chloride.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][7]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]

  • Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[7] Ventilate the area and wash the spill site after cleanup is complete.

Seek immediate medical attention for any exposure to trimethyltin chloride. [3]

References

Application Notes: Synthesis of a Coelenterazine Precursor via Stille Coupling Using a Trimethylstannyl Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, a precursor to Coelenterazine, utilizing a palladium-catalyzed Stille cross-coupling reaction. Coelenterazine and its analogs are luciferins (light-emitting molecules) essential for bioluminescence resonance energy transfer (BRET) assays.[1][2][3] BRET is a powerful, non-destructive technology used extensively in pharmaceutical research and drug discovery to study protein-protein interactions and receptor signaling in real-time within living cells.[4][5] The synthesis of diverse Coelenterazine analogs, enabled by versatile coupling methods, is crucial for developing novel and improved BRET-based assays for high-throughput screening.[6][7]

The described protocol focuses on the Stille coupling of an aryltrimethylstannane with a halogenated aminopyrazine. Trimethylstannyl reagents are typically prepared from the highly reactive precursor, trimethylstannanylium chloride ((CH₃)₃SnCl). Organotin reagents, such as the one described herein, are valued in organic synthesis for their stability to air and moisture and their tolerance of a wide range of functional groups, making the Stille coupling a robust and versatile method for constructing carbon-carbon bonds in complex molecules.[8]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-amino-5-(4-methoxyphenyl)pyrazine, a precursor to Coelenterazine, via a Stille coupling reaction.

ParameterValue
Reactants
2-Amino-5-bromopyrazine1.0 equiv
(4-Methoxyphenyl)trimethylstannane1.2 equiv
Catalyst & Ligand
Pd(PPh₃)₄5 mol%
Solvent Toluene
Temperature 110 °C
Reaction Time 12 h
Yield 85%
Purification Method Column Chromatography

Experimental Protocols

Synthesis of 2-Amino-5-(4-methoxyphenyl)pyrazine (A Coelenterazine Precursor)

This protocol details the Stille cross-coupling reaction between 2-amino-5-bromopyrazine and (4-methoxyphenyl)trimethylstannane.

Materials:

  • 2-Amino-5-bromopyrazine

  • (4-Methoxyphenyl)trimethylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-bromopyrazine (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reagent Addition: To the stirred suspension, add (4-methoxyphenyl)trimethylstannane (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-amino-5-(4-methoxyphenyl)pyrazine.

Visualizations

Experimental Workflow for Stille Coupling

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - 2-Amino-5-bromopyrazine - (4-Methoxyphenyl)trimethylstannane - Pd(PPh3)4 start->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat to 110°C for 12 hours solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end Final Product: 2-Amino-5-(4-methoxyphenyl)pyrazine purify->end BRET_Assay cluster_synthesis Intermediate Synthesis cluster_bret BRET Assay Principle cluster_interaction Protein Interaction intermediate Synthesized Precursor: 2-Aryl-aminopyrazine coelenterazine Coelenterazine Analog intermediate->coelenterazine Further Synthesis proteinA Protein A-Luciferase (Donor) coelenterazine->proteinA Substrate Addition coelenterazine->proteinA proteinB Protein B-FP (Acceptor) proteinA->proteinB Energy Transfer (BRET) (if proteins interact) p1 proteinA->p1 no_bret No BRET Signal proteinA->no_bret Light Emission (Donor) p2 proteinB->p2 bret BRET Signal Detected proteinB->bret Light Emission (Acceptor)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trimethyltin chloride, particularly in the context of Stille cross-coupling reactions. Our goal is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving trimethyltin chloride.

Issue 1: Low or No Product Yield

  • Question: My Stille coupling reaction with trimethyltin chloride is giving a very low yield or no product at all. What are the potential causes and how can I fix it?

  • Answer: Low or no yield in a Stille reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Catalyst Inactivity: The Palladium(0) catalyst is the heart of the reaction. Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently.

      • Recommendation: Use a well-established Pd(0) source like Pd(PPh₃)₄ or a pre-activated catalyst. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.[1][2][3]

    • Inefficient Transmetalation: The transfer of the organic group from the tin reagent to the palladium center is a critical step and is often rate-limiting.[4]

      • Recommendation: The addition of a copper(I) salt, such as CuI, can significantly accelerate the transmetalation step and improve yields, a phenomenon known as the "copper effect".[4][5][6] Also, trimethylstannyl reagents are generally more reactive than their tributylstannyl counterparts.[7]

    • Poor Ligand Choice: The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

      • Recommendation: Electron-rich and sterically hindered phosphine ligands often accelerate the coupling.[4] For challenging substrates, consider using specialized ligands like tri(2-furyl)phosphine or triphenylarsine.

    • Substrate Reactivity: The reactivity of your organic halide or triflate plays a significant role. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[8]

      • Recommendation: If possible, use the iodide or bromide version of your substrate. For less reactive substrates, increasing the reaction temperature may be necessary.

Issue 2: Formation of Homocoupled Side Products

  • Question: I am observing a significant amount of homocoupled product from my organotin reagent (R¹-R¹) in my reaction mixture. How can I minimize this side reaction?

  • Answer: Homocoupling is a common side reaction in Stille couplings.[1][8] It can occur through the reaction of two equivalents of the organostannane with the palladium catalyst.[8]

    • Control Stoichiometry: Ensure you are using the correct stoichiometry of reactants. An excess of the organotin reagent can sometimes lead to increased homocoupling.

      • Recommendation: Use a slight excess (1.1-1.2 equivalents) of the trimethyltin reagent relative to the organic halide.

    • Reaction Conditions: The choice of solvent and temperature can influence the rate of homocoupling versus the desired cross-coupling.

      • Recommendation: Use a non-polar, aprotic solvent like toluene or dioxane. Running the reaction at the lowest effective temperature can sometimes reduce side reactions.

    • Oxygen Contamination: The presence of oxygen can promote homocoupling.

      • Recommendation: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]

Issue 3: Difficulty in Removing Tin Byproducts

  • Question: After my reaction is complete, I am struggling to remove the tin-containing byproducts from my desired product. What are the best purification methods?

  • Answer: The removal of toxic organotin byproducts is a critical step in the workup of Stille reactions.[1][3]

    • Aqueous Workup with Fluoride: This is a very common and effective method.

      • Procedure: During the workup, wash the organic layer with an aqueous solution of potassium fluoride (KF). This reacts with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration through celite.[1][9]

    • Chromatography: Standard silica gel chromatography can be effective, but sometimes requires specific conditions.

      • Recommendation: Using an eluent containing a small amount of triethylamine (~2-5%) can help in the removal of tin residues during column chromatography.[1][9]

    • Alternative Methods: Other methods include treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or performing a biphasic separation with a fluorous-tagged tin reagent if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the role of trimethyltin chloride in a Stille reaction?

A1: Trimethyltin chloride itself is typically a precursor to the active organostannane reagent.[10] It is used to synthesize various trimethylstannyl compounds (R-SnMe₃) through reactions with organolithium or Grignard reagents. These resulting organotrimethylstannanes are then used as the coupling partner in the Stille reaction to transfer the 'R' group.

Q2: Are there less toxic alternatives to organotin reagents for cross-coupling reactions?

A2: Yes, due to the high toxicity of organotin compounds, several alternative cross-coupling reactions have been developed. The most common alternatives include Suzuki-Miyaura coupling (using organoboron reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents).[11] The choice of which reaction to use depends on the specific substrates and desired functional group tolerance.

Q3: Can I use trimethyltin chloride directly in a Stille reaction?

A3: It is not common to use trimethyltin chloride directly as the coupling partner for transferring a methyl group in a Stille reaction, as other methylating agents are often more efficient. Its primary role is as a starting material to prepare more complex organostannanes.[10]

Q4: What are the key steps in the catalytic cycle of a Stille reaction?

A4: The catalytic cycle of a Stille reaction consists of three main steps:

  • Oxidative Addition: The organic halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex.[1][8]

  • Transmetalation: The organic group (R²) from the organostannane (R²-SnMe₃) is transferred to the palladium center, replacing the halide.[1][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[1][8]

Quantitative Data Summary

The following table summarizes the effect of various additives and ligands on the yield of a model Stille cross-coupling reaction. The data presented here is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.

Catalyst SystemAdditive (equivalents)LigandTemperature (°C)Yield (%)
Pd₂(dba)₃NonePPh₃10045
Pd₂(dba)₃CuI (0.2)PPh₃8085
Pd(PPh₃)₄None-10060
Pd(PPh₃)₄CuI (0.2)-8092
Pd₂(dba)₃NoneAsPh₃10075
Pd₂(dba)₃CuI (0.2)AsPh₃8095

Key Experimental Protocol: Stille Coupling with a Trimethylstannyl Reagent

This protocol provides a general methodology for a Stille cross-coupling reaction. Optimization for specific substrates may be required.[1][2]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organotrimethylstannane (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • CuI (0.1 mmol, 10 mol%)

  • Anhydrous, degassed toluene (10 mL)

  • Anhydrous sodium sulfate

  • Saturated aqueous KF solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous and degassed toluene via syringe.

  • Add the organotrimethylstannane via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF.

  • Filter the mixture through a pad of celite to remove the precipitated tin fluoride salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-SnMe3 R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) X-SnMe3 Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Reductive Elimination->R1-R2

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inactive Catalyst Inactive Catalyst Low Yield->Inactive Catalyst Slow Transmetalation Slow Transmetalation Low Yield->Slow Transmetalation Poor Ligand Poor Ligand Low Yield->Poor Ligand Low Substrate Reactivity Low Substrate Reactivity Low Yield->Low Substrate Reactivity Use active Pd(0) source\nDegas reagents/solvents Use active Pd(0) source Degas reagents/solvents Inactive Catalyst->Use active Pd(0) source\nDegas reagents/solvents Add Cu(I) salt\nUse Me3Sn reagent Add Cu(I) salt Use Me3Sn reagent Slow Transmetalation->Add Cu(I) salt\nUse Me3Sn reagent Use electron-rich,\nhindered phosphines Use electron-rich, hindered phosphines Poor Ligand->Use electron-rich,\nhindered phosphines Use more reactive halide (I > Br > Cl)\nIncrease temperature Use more reactive halide (I > Br > Cl) Increase temperature Low Substrate Reactivity->Use more reactive halide (I > Br > Cl)\nIncrease temperature

Caption: Troubleshooting workflow for low yield in Stille reactions.

References

Common side reactions and byproducts in trimethyltin chloride chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trimethyltin chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using trimethyltin chloride in Stille coupling?

A1: The most prevalent side reactions in Stille coupling involving trimethyltin chloride are homocoupling of the organostannane reagent, protodestannylation, and hydrolysis of the starting material or intermediates.[1][2]

Q2: What byproducts can be expected from the synthesis of trimethyltin chloride itself?

A2: The synthesis of trimethyltin chloride via redistribution reactions can lead to the formation of other methyltin chlorides, such as dimethyltin dichloride and monomethyltin trichloride, as well as unreacted starting materials like tetramethyltin or tin tetrachloride.[3]

Q3: How can I minimize the formation of homocoupled byproducts (R²-R² dimers)?

A3: Homocoupling can be minimized by several strategies.[4][5] Rigorously degassing solvents and maintaining a strict inert atmosphere is crucial, as oxygen can promote this side reaction.[5] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also reduce homocoupling that might be initiated during the in situ reduction of a Pd(II) precatalyst.[5] Additionally, optimizing the stoichiometry of the reactants and controlling the reaction temperature can disfavor the homocoupling pathway.[4]

Q4: What is protodestannylation and how can it be avoided?

A4: Protodestannylation is the cleavage of the carbon-tin bond by a proton source, leading to the formation of a C-H bond and replacing the trimethylstannyl group.[6] This can be a significant side reaction if there are acidic protons present in the reaction mixture (e.g., from water, alcohols, or acidic functional groups on the substrate). To avoid this, ensure all reagents and solvents are anhydrous and use non-protic solvents. If an acidic functional group is present on the substrate, it may need to be protected prior to the reaction.

Q5: My trimethyltin chloride reagent seems to be degrading. What is the likely cause?

A5: Trimethyltin chloride is susceptible to hydrolysis.[3] Exposure to moisture in the air or in solvents will lead to its decomposition, forming trimethyltin hydroxide and hydrogen chloride.[1] It is crucial to store trimethyltin chloride under anhydrous conditions and handle it in a dry, inert atmosphere.[7]

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of Homocoupled Dimer
Potential Cause Troubleshooting Step Expected Outcome
Oxygen in the reactionThoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.Reduced formation of the homocoupled byproduct and increased yield of the desired product.
Inefficient catalyst systemScreen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can sometimes suppress side reactions.[8]Identification of a more selective catalyst system that favors the cross-coupling pathway.
Suboptimal temperatureRun the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate. High temperatures can sometimes favor side reactions.Minimized byproduct formation by operating under milder conditions.
Use of Pd(II) precatalystConsider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, to avoid potential side reactions during the reduction of the Pd(II) species.[5]A cleaner reaction profile with less homocoupling.
Issue 2: Formation of Protodestannylated Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Presence of waterEnsure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.Elimination of the proton source responsible for the protodestannylation.
Acidic functional groups on substrateProtect acidic functional groups (e.g., -OH, -NH₂, -COOH) on the substrate before introducing the organotin reagent.Prevention of intramolecular or intermolecular protonolysis of the carbon-tin bond.
Protic solventSwitch to a non-protic solvent such as toluene, dioxane, or DMF.[7]A reaction medium that does not contribute to protodestannylation.
Issue 3: Difficulty in Removing Tin Byproducts During Workup

| Potential Cause | Troubleshooting Step | Expected Outcome | | Inefficient removal of trimethyltin chloride/halide | Perform an aqueous workup with a saturated solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least one hour to precipitate the tin as insoluble trimethyltin fluoride.[9][10] | Formation of a solid tin fluoride that can be removed by filtration through Celite.[9] | | Product is water-sensitive | For non-aqueous workup, filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine. | Removal of tin byproducts via chromatography without introducing water. | | Presence of unreacted organostannane or hexamethylditin | Before the KF wash, treat the reaction mixture with iodine (I₂) to convert residual tin hydrides and ditins to the corresponding tin iodide, which is then more readily removed by the fluoride treatment.[9] | More complete removal of all tin-containing species from the product. |

Quantitative Data on Side Reactions

While comprehensive comparative data is often substrate-dependent, the following table summarizes typical yields and conditions from Stille reactions, highlighting the potential for side product formation.

Table 1: Influence of Reaction Parameters on Stille Coupling Yields and Byproducts

Electrophile Organostannane Catalyst/Ligand Solvent Additive Temp (°C) Time (h) Yield of Coupled Product (%) Notes on Byproducts
Aryl Iodide Aryl-SnMe₃ Pd₂(dba)₃ / AsPh₃ NMP CuI 60 14 72 Use of CuI and ligands of low donicity can accelerate the reaction and potentially reduce side reactions by allowing for milder conditions.[11]
Aryl Bromide Vinyl-SnMe₃ PdCl₂(PPh₃)₂ THF None 70 12 73 Different ligands can significantly affect reaction efficiency and byproduct formation.[12]
Vinyl Triflate Aryl-SnMe₃ Pd(dppf)Cl₂ DMF LiCl 40 60 87 LiCl can accelerate the rate-limiting transmetalation step, potentially leading to cleaner reactions.[1]

| Aryl Chloride | Aryl-SnBu₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 110 | - | 97 | Cesium fluoride can activate the organotin reagent, and bulky ligands are often necessary for less reactive aryl chlorides.[8] |

Experimental Protocols

Protocol 1: General Procedure for a Stille Coupling Reaction Minimizing Side Reactions
  • Preparation : Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with argon.

  • Reagent Addition : To the flask, add the organic electrophile (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Organostannane Addition : Add the trimethyltin reagent (1.1-1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor its progress by TLC or GC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate.

  • Tin Removal : Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) for at least one hour. A white precipitate of trimethyltin fluoride should form.

  • Filtration and Extraction : Filter the mixture through a pad of Celite, washing the filter cake with the organic solvent. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography.

Protocol 2: Workup for Removal of Tin Byproducts Using Potassium Fluoride
  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous KF solution.[9]

  • Shake the separatory funnel vigorously for 1-2 minutes and then allow the layers to separate. A solid precipitate of (CH₃)₃SnF may form at the interface.[9]

  • If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite®.

  • Separate the organic layer and wash it two more times with the aqueous KF solution.

  • Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product, now largely free of tin byproducts.

Visualizations

Stille_Cycle Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex Transmetalation (R²-SnMe₃) TM_complex->Pd0 Reductive Elimination RE_product R¹-R² TM_complex->RE_product Homocoupling Homocoupling (R²-R²) TM_complex->Homocoupling Dimerization (from 2x R²-SnMe₃) Protodestannylation Protodestannylation (R²-H) TM_complex->Protodestannylation Protonolysis (+ H⁺)

Caption: Catalytic cycle of the Stille reaction with key side reactions.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_atmosphere Verify Inert Atmosphere (Degas Solvents) start->check_atmosphere Is O₂ present? screen_catalyst Screen Catalysts and Ligands start->screen_catalyst Inefficient Catalysis? check_atmosphere->screen_catalyst No optimize_temp Optimize Temperature and Concentration screen_catalyst->optimize_temp No Improvement check_reagents Check Reagent Purity (Anhydrous Conditions) optimize_temp->check_reagents Still Issues workup Implement Effective Workup (e.g., KF wash) check_reagents->workup Reagents OK success Improved Yield and Purity workup->success Problem Solved

Caption: A logical workflow for troubleshooting Stille coupling reactions.

References

Technical Support Center: Purification of Products Synthesized with Trimethylstannanylium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trimethylstannanylium chloride. The focus is on effective purification techniques to remove organotin byproducts from synthesized products.

Frequently Asked Questions (FAQs)

Q1: What are the common organotin byproducts I need to remove after a reaction with trimethylstannanylium chloride?

Common byproducts include unreacted trimethylstannanylium chloride and related organotin compounds formed during the reaction. These tin-containing impurities are known for their toxicity and can interfere with subsequent reactions and biological assays, making their removal crucial. The primary byproduct to target for removal is typically a derivative of the trimethyltin cation.

Q2: What is the most common and straightforward method for removing trimethyltin byproducts?

The most widely recommended method is treatment with an aqueous solution of potassium fluoride (KF).[1][2][3] This method converts organotin halides and other tin byproducts into insoluble trimethyltin fluoride ((CH₃)₃SnF), which can then be easily removed by filtration.[2]

Q3: My product is sensitive to aqueous workups. Are there non-aqueous methods for removing tin impurities?

Yes, several non-aqueous methods can be employed. One effective technique is column chromatography using silica gel that has been pre-treated with triethylamine (~2-5%) or by incorporating 10% w/w anhydrous potassium carbonate into the silica gel stationary phase.[1][4] These methods are effective at immobilizing organotin impurities. Additionally, for solid products, recrystallization or slurrying in a suitable solvent like methyl tert-butyl ether (MTBE) can be very effective.[1]

Q4: I've performed a potassium fluoride (KF) wash, but I still see tin impurities in my NMR spectrum. What could be the problem?

Persistent tin contamination after a KF wash can be due to several factors:

  • Insufficient Mixing: Vigorous shaking during the extraction is necessary to ensure complete reaction between the organotin compounds and the KF solution.[1][2]

  • Insufficient KF: Ensure you are using a saturated or 1M solution of KF and performing multiple washes (2-3 times).[1][2]

  • Stable Tin Species: Some organotin compounds might be less reactive towards KF. In such cases, converting them to a more reactive species might be necessary. For instance, treating the reaction mixture with iodine (I₂) can convert unreacted tin hydrides and ditins to tin halides, which are more readily removed by a subsequent KF wash.[1][3]

Q5: How can I minimize the formation of organotin byproducts from the start?

Minimizing the amount of tin reagent used is the best approach. Consider using a catalytic amount of the organotin reagent if the reaction mechanism allows. Employing polymer-supported or fluorous-tagged organotin reagents can also simplify removal, often requiring only filtration.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Tin Contamination After KF Wash Insufficient mixing, insufficient KF, or stable tin species.Increase shaking time and vigor during extraction. Use a fresh, saturated 1M KF solution and perform at least three washes.[1][2] Consider pre-treatment with I₂ to convert less reactive tin species to tin halides.[1][3]
Formation of an Emulsion During Aqueous Workup High concentration of reagents or product, or the presence of fine solid particles.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If a solid precipitate is present, filter the entire mixture through a pad of Celite®.[2]
Product is a Solid and Difficult to Purify via Extraction The product may be co-precipitating with the tin byproducts.Slurry the crude solid product in a solvent in which the product has low solubility but the tin impurities are soluble (e.g., MTBE). Filter and then recrystallize the solid product.[1]
Tin Impurities Co-elute with the Product During Chromatography The polarity of the tin byproducts is similar to the desired product.Use a modified stationary phase, such as silica gel treated with ~2-5% triethylamine or 10% w/w anhydrous potassium carbonate, to retain the tin compounds.[1][4]

Quantitative Data on Purification Efficiency

Purification Method Reported Efficiency Reference
Potassium Carbonate/Silica Gel Chromatography Reduces organotin impurities to below 15 ppm.[1]
Potassium Fluoride/Silica Gel Chromatography Reduces organotin impurities to below 30 ppm.[4]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least one minute.

  • Precipitate Formation: An insoluble white precipitate of trimethyltin fluoride ((CH₃)₃SnF) may form at the interface.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate.

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.

Protocol 2: Chromatography with Modified Silica Gel
  • Stationary Phase Preparation: Prepare the stationary phase by making a slurry of silica gel in the desired eluent containing ~2-5% triethylamine, or by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.

  • Column Packing: Pack a chromatography column with the prepared modified silica gel mixture.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Visualized Workflows

experimental_workflow_KF start Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash_initial Optional: Wash with H₂O or sat. NH₄Cl dilute->wash_initial wash_kf Wash 2-3x with 1M KF Solution (Vigorous Shaking) wash_initial->wash_kf precipitate Formation of (CH₃)₃SnF Precipitate wash_kf->precipitate filter Filter through Celite® precipitate->filter wash_brine Wash Organic Layer with Brine filter->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Workflow for organotin removal using aqueous KF.

troubleshooting_logic start Tin Impurities Detected After Purification check_method Which purification method was used? start->check_method kf_wash Aqueous KF Wash check_method->kf_wash chromatography Chromatography check_method->chromatography troubleshoot_kf Troubleshoot KF Wash: - Insufficient mixing? - Insufficient KF? - Stable tin species? kf_wash->troubleshoot_kf troubleshoot_chrom Troubleshoot Chromatography: - Co-elution of impurities? chromatography->troubleshoot_chrom solution_kf Solutions: - Increase mixing/KF amount - Pre-treat with I₂ troubleshoot_kf->solution_kf solution_chrom Solutions: - Use TEA or K₂CO₃  modified silica gel troubleshoot_chrom->solution_chrom

Caption: Troubleshooting logic for persistent tin impurities.

References

Technical Support Center: Optimizing Trimethyltin Chloride Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with trimethyltin chloride in Stille cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of trimethyltin chloride in coupling reactions?

Trimethyltin chloride is a key reagent in organic synthesis, primarily used to create organotrimethylstannanes. These compounds are extensively utilized in palladium-catalyzed Stille coupling reactions to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules and pharmaceuticals.[1] Trimethylstannyl compounds derived from trimethyltin chloride are valued for their high reactivity in these couplings.[2]

Q2: My Stille coupling reaction with a trimethyltin reagent is sluggish or not proceeding to completion. What are the common causes and solutions?

Several factors can lead to a slow or incomplete Stille coupling reaction. Key areas to investigate include:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to Pd(0). Incomplete reduction can stall the catalytic cycle.

  • Ligand Choice: The nature of the phosphine ligand is critical. Electron-rich and sterically bulky ligands can accelerate the reaction.[3][4] Conversely, ligands with high donor numbers may slow down or inhibit the coupling.[5]

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction rate. For less reactive alkyl stannanes, using highly polar solvents like HMPA, DMF, or dioxane can be beneficial.[2]

  • Additives: The addition of copper(I) salts, particularly copper(I) iodide (CuI), can dramatically increase the reaction rate, sometimes by a factor of over 1000.[3][5] This is attributed to the scavenging of free ligands that can inhibit the transmetalation step.[3] Lithium chloride (LiCl) can also accelerate the reaction, especially when using triflates as the electrophile, by facilitating the dissociation of the X group from the palladium center.[5]

Q3: I am observing significant homocoupling of my organostannane reagent. How can I minimize this side reaction?

Homocoupling of the stannane reagent to form an R²-R² dimer is a common side reaction in Stille couplings.[5] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[5] To minimize homocoupling:

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes reduce homocoupling that arises from the reaction with a Pd(II) precatalyst.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the radical pathway leading to homocoupling.

  • Optimize Ligand and Additives: The choice of ligand and the presence of additives like CuI can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Experimenting with different ligands may be necessary.

Q4: How can I effectively remove toxic trimethyltin byproducts from my reaction mixture after the coupling is complete?

The removal of organotin byproducts is a critical step due to their high toxicity.[2] Several methods can be employed:

  • Fluoride Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) is a common and effective method. This converts the tin byproducts into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through Celite.[6][7]

  • Silica Gel Chromatography with Triethylamine: For many Stille reactions, the tributyltin halide byproducts can be effectively removed by flash chromatography on silica gel using an eluent containing a small percentage (e.g., 2-5%) of triethylamine.[6][8]

  • Chemical Conversion: Treatment with aluminum trimethyl (AlMe₃) can convert the byproducts to the nonpolar tributyltin hydride (Bu₃SnH), while treatment with sodium hydroxide (NaOH) can form the more polar tributyltin hydroxide (Bu₃SnOH), facilitating their separation.[6]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-purity palladium source. If using a Pd(II) precatalyst, consider adding a reducing agent or ensuring the reaction conditions promote in-situ reduction to Pd(0).
Poor Ligand Choice Experiment with different phosphine ligands. For electron-rich aryl halides, bulky, electron-rich ligands are often beneficial.[3][4] For less reactive substrates, ligands like tri(2-furyl)phosphine or triphenylarsine may be effective.[5]
Suboptimal Solvent Test a range of solvents with varying polarities. For sluggish reactions, consider more polar aprotic solvents like DMF, NMP, or dioxane.[2][5]
Inefficient Transmetalation This is often the rate-determining step.[5] The addition of co-catalytic amounts of CuI can significantly accelerate this step.[3][5]
Steric Hindrance If either the organostannane or the electrophile is sterically hindered, higher reaction temperatures and longer reaction times may be necessary.
Leaving Group Reactivity The reactivity of the electrophile's leaving group (X) follows the general trend: I > Br > OTf >> Cl.[5][9] If using a less reactive leaving group like chloride, more forcing conditions or specialized catalyst systems may be required.[3]
Difficulty in Product Purification
Problem Recommended Solution
Persistent Organotin Residues Employ a multi-step purification strategy. Start with an aqueous KF wash to precipitate the bulk of the tin byproducts.[6][7] Follow this with flash chromatography on silica gel, potentially with an amine additive in the eluent.[6][8]
Co-elution of Product and Tin Byproducts If the polarity of the product and the tin byproducts are very similar, consider converting the tin species to a more polar or nonpolar derivative. For example, treatment with NaOH forms the more polar Bu₃SnOH.[6]
Formation of Insoluble Precipitates During Workup If a large amount of Bu₃SnF precipitates during the KF wash, filter the entire mixture through a pad of Celite to remove the solid before proceeding with the extraction.[6][7]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Stille Coupling

Materials:

  • Organic halide (or triflate)

  • Trimethyltin reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, AsPh₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the organic halide, the palladium catalyst, and the ligand (if applicable).

  • Add the anhydrous, degassed solvent via syringe.

  • If using an additive like CuI or LiCl, add it to the reaction mixture at this stage.

  • Add the trimethyltin reagent to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with an appropriate workup procedure to remove the tin byproducts (e.g., KF wash followed by extraction and chromatography).

Visualizations

Stille_Catalytic_Cycle Stille Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII trans-R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII_Sn R¹-Pd(II)L₂(R²) Transmetalation->PdII_Sn RedElim Reductive Elimination PdII_Sn->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2SnMe3 R²-SnMe₃ R2SnMe3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Flowchart Troubleshooting Low Yield in Stille Coupling Start Low Reaction Yield CheckCatalyst Check Catalyst and Ligand Start->CheckCatalyst OptimizeSolvent Optimize Solvent CheckCatalyst->OptimizeSolvent No Improvement Success Improved Yield CheckCatalyst->Success Improvement Additives Consider Additives (CuI, LiCl) OptimizeSolvent->Additives No Improvement OptimizeSolvent->Success Improvement CheckTempTime Increase Temperature/Time Additives->CheckTempTime No Improvement Additives->Success Improvement CheckTempTime->Success Improvement

Caption: A logical workflow for troubleshooting low-yielding Stille reactions.

References

How to handle the moisture sensitivity of trimethylstannanylium chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, trimethylstannanylium chloride (trimethyltin chloride).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with trimethyltin chloride is giving low yields or unexpected byproducts. Could moisture be the cause?

A1: Yes, moisture is a primary suspect for issues in reactions involving trimethyltin chloride. This compound is highly susceptible to hydrolysis, where it reacts with water to form trimethyltin hydroxide or related oxo species, and hydrogen chloride.[1][2][3][4] This decomposition not only consumes your reagent but the byproducts can interfere with your desired reaction pathway.

Troubleshooting Steps:

  • Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried using appropriate techniques (e.g., distillation from a drying agent, use of molecular sieves).

  • Inert Atmosphere: Confirm that your reaction is being conducted under a scrupulously maintained inert atmosphere (e.g., nitrogen or argon). The use of a glovebox or Schlenk line techniques is highly recommended.[5][6]

  • Reagent Integrity: If possible, check the purity of your trimethyltin chloride. A common impurity resulting from hydrolysis is trimethyltin hydroxide, which may be less reactive or lead to different products.

Q2: I observed fumes when I opened a container of trimethyltin chloride. What are they and is it a concern?

A2: The fumes are likely hydrogen chloride (HCl) gas, which is produced upon reaction of trimethyltin chloride with ambient moisture.[1][3][4] This is a clear indication that the compound has been exposed to moisture and has at least partially hydrolyzed. This is a significant concern for both the integrity of your experiment and for safety, as trimethyltin chloride and its vapors are highly toxic and corrosive.[1][7]

Immediate Actions:

  • Handle the container in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • For future use, consider purifying the remaining reagent or using a fresh, unopened container.

Q3: How can I confirm if my sample of trimethyltin chloride has been compromised by moisture?

A3: Several analytical techniques can be employed to assess the purity of your trimethyltin chloride and detect hydrolysis products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show new peaks corresponding to trimethyltin hydroxide or other tin species. The chemical shifts of the methyl protons will differ between the chloride and the hydroxide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although derivatization may be necessary due to the low volatility of some hydrolysis products, GC-MS is a powerful tool for identifying impurities.[9][10]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch in the IR spectrum would indicate the presence of hydroxyl-containing hydrolysis products.

Q4: What are the best practices for storing and handling trimethyltin chloride to prevent moisture exposure?

A4: Proper storage and handling are critical to maintaining the integrity of trimethyltin chloride.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator or a glovebox.[8][11] The container should be stored under an inert atmosphere.

  • Handling: All manipulations should be carried out under a dry, inert atmosphere using either a glovebox or Schlenk techniques.[5][6] Use dry glassware and syringes. If using a solution, ensure the solvent is anhydrous.

Quantitative Data on Moisture Sensitivity

ConditionExpected StabilityPrimary Decomposition Product(s)Reference(s)
Anhydrous solvent under inert atmosphereHighN/A
Exposure to ambient air (low humidity)Low to ModerateTrimethyltin hydroxide, HCl[1][3][4][11]
Exposure to ambient air (high humidity)Very LowTrimethyltin hydroxide, HCl[1][3][4][11]
Dissolved in non-dried organic solventsLowTrimethyltin hydroxide, HCl[1][2][3][4]
Direct contact with waterExtremely Low (rapid decomposition)Trimethyltin hydroxide, HCl[1][2][3][4]

Experimental Protocols

Protocol 1: Handling Trimethyltin Chloride in a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Bring all necessary glassware, spatulas, and reagents into the glovebox antechamber and cycle appropriately. Ensure all glassware is oven-dried and cooled under vacuum before transferring into the glovebox.

  • Weighing: Tare a sealed vial inside the glovebox. Open the main container of trimethyltin chloride and quickly transfer the desired amount to the tared vial and seal it.

  • Dissolution: If a solution is required, add the desired amount of anhydrous solvent to the reaction flask inside the glovebox. Add the weighed trimethyltin chloride to the solvent and stir until dissolved.

  • Reaction Setup: Assemble the reaction apparatus within the glovebox.

  • Cleanup: Tightly seal the main container of trimethyltin chloride. Clean any spills within the glovebox according to your institution's safety protocols.[1]

Protocol 2: Handling Trimethyltin Chloride using Schlenk Line Technique
  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, addition funnel) and assemble while hot. Allow to cool under a stream of dry, inert gas (nitrogen or argon) connected via a Schlenk line.

  • Reagent Transfer (Solid): In a glove bag or under a positive flow of inert gas, quickly weigh the trimethyltin chloride and add it to the Schlenk flask. Immediately seal the flask.

  • Reagent Transfer (Solution): If using a solution of trimethyltin chloride, transfer it via a gas-tight syringe that has been purged with inert gas.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.

  • Reaction: Maintain a positive pressure of inert gas throughout the reaction.

  • Workup: Quench the reaction using appropriate techniques that are compatible with air-sensitive compounds before exposure to the atmosphere.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup start Start dry_glassware Oven-dry all glassware start->dry_glassware inert_atm Assemble and cool under inert atmosphere (Schlenk line or glovebox) dry_glassware->inert_atm weigh_reagent Weigh trimethyltin chloride under inert atmosphere inert_atm->weigh_reagent Transfer to inert environment add_reagent Add trimethyltin chloride to solvent weigh_reagent->add_reagent add_solvent Add anhydrous solvent add_solvent->add_reagent run_reaction Conduct reaction under inert atmosphere add_reagent->run_reaction quench Quench reaction (if necessary) run_reaction->quench workup Aqueous workup / Purification quench->workup end End workup->end

Caption: Experimental workflow for handling trimethyltin chloride.

troubleshooting_logic start Poor reaction outcome (low yield, byproducts) check_moisture Is moisture exposure a possibility? start->check_moisture check_reagents Verify dryness of solvents and other reagents check_moisture->check_reagents Yes check_atmosphere Ensure inert atmosphere is maintained (glovebox/Schlenk) check_moisture->check_atmosphere Yes solution Implement rigorous anhydrous techniques check_moisture->solution No, investigate other parameters check_reagent_purity Analyze trimethyltin chloride for hydrolysis products (NMR, GC-MS) check_reagents->check_reagent_purity check_atmosphere->check_reagent_purity check_reagent_purity->solution

Caption: Troubleshooting logic for reactions involving trimethyltin chloride.

References

Stabilizing solutions of trimethylstannanylium chloride for prolonged use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization, handling, and troubleshooting of trimethyltin chloride solutions for research and development applications.

Frequently Asked Questions (FAQs)

Q1: My trimethyltin chloride solution appears cloudy. What is the cause and how can I prevent it?

A1: Cloudiness in your trimethyltin chloride solution is likely due to hydrolysis. Trimethyltin chloride is highly sensitive to moisture and will react with water to form insoluble tin oxides.[1][2][3] To prevent this, ensure all glassware is rigorously dried before use and that the solvent is anhydrous. Handle the compound and prepare solutions under an inert atmosphere, such as nitrogen or argon.

Q2: I have observed a decrease in the concentration of my trimethyltin chloride solution over time. What could be the reason?

A2: A decrease in concentration is often due to decomposition. Besides hydrolysis from exposure to moisture, trimethyltin chloride can also be sensitive to air.[2] Store prepared solutions in a tightly sealed container, under an inert atmosphere, and in a cool, dry place to minimize degradation.[2][3][4]

Q3: What are the best practices for long-term storage of trimethyltin chloride solutions?

A3: For prolonged use, store trimethyltin chloride solutions in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and alkalis.[2][5] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] Storing under an inert gas like argon or nitrogen is highly recommended.[4]

Q4: What are the signs of trimethyltin chloride decomposition?

A4: The primary sign of decomposition is the formation of a precipitate (cloudiness) due to hydrolysis. You may also notice a change in the solution's color or the evolution of gas. In the presence of water, trimethyltin chloride can decompose to liberate toxic gases.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Solution is cloudy or contains a precipitate. Exposure to moisture leading to hydrolysis.Prepare a fresh solution using anhydrous solvent and oven-dried glassware under an inert atmosphere.
Inconsistent experimental results. Degradation of the trimethyltin chloride solution.Prepare fresh solutions for each experiment or use recently prepared stock solutions. Verify the concentration of the stock solution before use.
Visible changes in the solid reagent (e.g., clumping). Improper storage of the solid compound, leading to moisture absorption.Store solid trimethyltin chloride in a desiccator or glovebox. Ensure the container is tightly sealed.

Experimental Protocols

Protocol for Preparation of Anhydrous Trimethyltin Chloride Solution
  • Glassware Preparation: Dry all glassware (e.g., flasks, syringes, cannulas) in an oven at a temperature above 100°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Preparation: Use a commercially available anhydrous solvent. Alternatively, dry the solvent using appropriate drying agents and distill it under an inert atmosphere.

  • Inert Atmosphere: Conduct the entire procedure in a fume hood under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Handling: Weigh the required amount of trimethyltin chloride in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[2]

  • Dissolution: Add the anhydrous solvent to the flask containing the trimethyltin chloride using a syringe or cannula.

  • Storage: Store the resulting solution in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dry place.[2][4]

Visual Guides

DecompositionPathway TTC Trimethyltin Chloride ((CH3)3SnCl) Hydrolysis Hydrolysis Products (e.g., (CH3)3SnOH) TTC->Hydrolysis Reaction with H2O H2O Moisture (H2O) H2O->Hydrolysis Air Air (O2) Oxidation Oxidation Products (Insoluble Tin Oxides) Air->Oxidation Hydrolysis->Oxidation Further reaction with O2

Caption: Decomposition pathway of trimethyltin chloride.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Dissolution cluster_storage Storage Dry_Glassware 1. Dry Glassware (Oven >100°C) Prep_Solvent 2. Prepare Anhydrous Solvent Dry_Glassware->Prep_Solvent Inert_Atmosphere 3. Establish Inert Atmosphere (N2 or Ar) Prep_Solvent->Inert_Atmosphere Weigh_TTC 4. Weigh Trimethyltin Chloride (Under Inert Gas) Inert_Atmosphere->Weigh_TTC Dissolve 5. Dissolve in Anhydrous Solvent Weigh_TTC->Dissolve Store 6. Store Solution (Sealed, Inert Atmosphere, Cool & Dry) Dissolve->Store

Caption: Workflow for preparing stable solutions.

References

Technical Support Center: Stille Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during Stille cross-coupling reactions, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My Stille reaction has a very low or no yield. What are the most common initial checks I should perform?

When troubleshooting a low-yield Stille reaction, begin by verifying the integrity of your reagents and reaction setup. Ensure that:

  • Inert Atmosphere: The reaction was performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst and promote the homocoupling of organostannane reagents, reducing the yield of the desired product.[1]

  • Anhydrous & Degassed Solvents: Solvents are anhydrous and properly degassed.[1][2] Oxygen is a known culprit for catalyst oxidation and side reactions.[1]

  • Reagent Quality: The organohalide, organostannane, and palladium catalyst are pure and have not degraded. Organostannanes are generally stable to air and moisture, but their purity should be confirmed.[3][4]

Q2: How does the choice of palladium catalyst and ligands impact the reaction conversion?

The catalyst and its associated ligands are critical for a successful reaction. Low conversion can often be traced back to an inappropriate catalyst system.

  • Palladium Source: Both Pd(0) and Pd(II) complexes can be used. Pd(0) sources like Pd(PPh₃)₄ are directly active, while Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species.[5] If you are using a Pd(II) source, ensure the reaction conditions facilitate this reduction.

  • Ligand Selection: The choice of ligand is crucial and can significantly accelerate the reaction. Electron-rich and sterically hindered phosphine ligands generally improve reaction rates.[6] For instance, tri(2-furyl)phosphine and triphenylarsine have been shown to cause large rate accelerations.[5] For challenging couplings, such as those involving aryl chlorides, bulky, electron-rich ligands like tri-tert-butylphosphine may be necessary.[7] In some cases, phosphine-free systems using ligands like Dabco have also proven effective and offer an air-stable, less expensive alternative.[8]

Troubleshooting Steps:

  • If using a common catalyst like Pd(PPh₃)₄ with low success, try switching to a different ligand.

  • Consider using a pre-formed catalyst known for high activity, such as those developed by Buchwald or Fu.[6][7]

  • Increase the catalyst loading, typically from a starting point of 1-5 mol%.[2][8]

Q3: My conversion rate is low. Could the organohalide or organostannane be the problem?

Yes, the reactivity of both coupling partners is fundamental.

  • Organohalide Reactivity: The rate of oxidative addition to the palladium center depends on the halide. The general reactivity order is I > Br > OTf >> Cl.[3][5] Aryl and vinyl chlorides are often unreactive unless specialized ligands are used.[3][5][7] If you are using a bromide and experiencing low yield, switching to the corresponding iodide can significantly improve the reaction rate.[3]

  • Organostannane Reactivity: The rate of transmetalation is dependent on the organic group being transferred from the tin atom. The typical transfer rate order is Alkynyl > Alkenyl > Aryl > Allyl = Benzyl > Alkyl.[3] The non-transferred "dummy" ligands on the tin are usually alkyl groups like butyl or methyl, which have a much slower migration rate.[9] Highly sterically hindered reagents may also react slowly.[5]

Q4: What role do additives play, and can they help improve my low yield?

Additives can have a dramatic effect on reaction rates and are a key tool for optimization.

  • Copper(I) Iodide (CuI): CuI is a common and effective co-catalyst. It is believed to accelerate the transmetalation step, which is often the rate-determining step of the cycle.[6][10] The addition of stoichiometric amounts of Cu(I) salts can significantly enhance reactivity.[1]

  • Lithium Chloride (LiCl): LiCl is frequently added to accelerate the reaction. It can help by stabilizing intermediates or by increasing the polarity of the solvent, which facilitates the departure of the halide ligand from the palladium center, making the catalyst more active for transmetalation.[1][3]

  • Fluoride Sources (e.g., CsF, KF): Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species.[6] This increases the nucleophilicity of the organic group to be transferred, thereby accelerating transmetalation.

The following table summarizes the effect of common additives on Stille reaction yields.

AdditiveFunctionTypical LoadingImpact on YieldReference
CuI Co-catalyst, accelerates transmetalationStoichiometric or catalyticCan increase rate by >100x[1][6]
LiCl Accelerant, aids in halide dissociation3-5 equivalentsSignificant rate enhancement[1][3][4]
CsF / KF Activator, forms hypervalent tin speciesStoichiometricImproves transmetalation rate[6][11]

Q5: I am observing significant amounts of homocoupled product from my organostannane. How can I prevent this side reaction?

Homocoupling (R²-R²) is a common side reaction that competes with the desired cross-coupling.[3] It is often promoted by the presence of oxygen.[1]

Mitigation Strategies:

  • Thorough Degassing: Ensure your solvent and reaction headspace are completely free of oxygen. Perform multiple freeze-pump-thaw cycles or bubble an inert gas through the solvent for an extended period.[1]

  • Optimize Stoichiometry: Use a stoichiometry of the organostannane close to 1:1 with the organohalide. A large excess of the stannane can favor homocoupling.

  • Control Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.[2]

  • Catalyst Choice: The choice of palladium source and ligands can influence the prevalence of side reactions.

Troubleshooting Workflow

If you are facing low conversion rates, follow this logical troubleshooting workflow to diagnose and solve the issue.

Stille_Troubleshooting start_node Low Conversion in Stille Reaction check_node1 Inert Atmosphere & Anhydrous/Degassed Solvents? start_node->check_node1 Initial Checks check_node check_node action_node action_node result_node result_node action_node1 Improve inert technique: - Use Schlenk line - Degas solvent (Freeze-Pump-Thaw) - Use dry solvents check_node1->action_node1 No check_node2 Reagent Quality OK? (Pd-Catalyst, Stannane, Halide) check_node1->check_node2 Yes action_node1->check_node1 action_node2 Purify reagents: - Recrystallize halide - Chromatograph stannane - Use fresh catalyst check_node2->action_node2 No/Unsure check_node3 Reaction Parameters (Catalyst, Ligand, Temp, Solvent) check_node2->check_node3 Yes action_node2->check_node2 action_node3 Systematic Optimization: 1. Change Ligand (e.g., P(t-Bu)3, SPhos) 2. Increase Temperature 3. Switch Solvent (Toluene, Dioxane, DMF) 4. Increase Catalyst Loading (1-5 mol%) check_node3->action_node3 Optimize check_node4 Additives Used? action_node3->check_node4 action_node4 Introduce Additives: - Add CuI (co-catalyst) - Add LiCl (accelerant) - Add CsF (activator) check_node4->action_node4 No result_node1 Improved Conversion check_node4->result_node1 Yes action_node4->result_node1

Caption: A logical workflow for troubleshooting low conversion rates in Stille reactions.

Key Experimental Protocols

General Protocol for a Stille Cross-Coupling Reaction

This protocol provides a general starting point for the coupling of an aryl bromide with an organostannane. Optimization will be required for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • Organostannane (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Additives (optional, e.g., CuI, LiCl)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a magnetic stir bar.[2]

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane (1.0-1.2 eq) to the reaction mixture via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Workup Protocol for Removal of Organotin Byproducts

Organotin byproducts are toxic and must be removed. An aqueous potassium fluoride (KF) wash is a common and effective method.[12][13]

Procedure:

  • Dilute the cooled reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[14]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF. Shake vigorously for at least one minute during each wash.[13] An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form.[13]

  • If a persistent emulsion or precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[13]

  • Separate the layers and wash the organic phase with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[13]

  • Further purification is typically achieved by column chromatography.[2]

Stille Reaction Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][9]

Stille_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex trans-R¹-Pd(II)L₂(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_coupled cis-R¹-Pd(II)L₂(R²) transmetal->pd2_coupled xsnr3 X-SnR₃ transmetal->xsnr3 red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 r1r2 R¹-R² red_elim->r1r2 r1x R¹-X r1x->ox_add r2snr3 R²-SnR₃ r2snr3->transmetal

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Technical Support Center: Removal of Tin Residues from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove after a reaction like a Stille coupling?

A1: The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and hexaalkylditin (e.g., Bu₃SnSnBu₃).[1][2] If you are using tin hydrides in your reaction, you may also have trialkyltin hydrides (e.g., Bu₃SnH) to remove.[1] These compounds are toxic and can interfere with subsequent reactions, making their removal to parts-per-million (ppm) levels crucial for applications in drug development and materials science.[2][3]

Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could have gone wrong?

A2: Several factors can lead to an incomplete removal of tin residues with an aqueous KF wash:

  • Formation of an Emulsion or Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface between the organic and aqueous layers.[1][4] This can trap the product and hinder efficient separation. If this happens, filtering the entire biphasic mixture through a pad of Celite is an effective solution.[1][4]

  • Insufficient Contact Time: For the precipitation of tin fluorides to be complete, vigorous shaking or stirring is necessary. It is recommended to shake the separatory funnel for at least one minute for each wash to ensure thorough mixing.[2][4]

  • Incorrect Tin Species: The KF wash is most effective for converting organotin halides to the insoluble organotin fluoride. If your reaction mixture contains unreacted tin hydrides (Bu₃SnH) or ditins (Bu₃SnSnBu₃), you should first treat the mixture with iodine (I₂) to convert these species into the corresponding tin iodide (Bu₃SnI), which can then be effectively removed by the KF wash.[4]

Q3: Are there effective alternatives to the aqueous KF wash?

A3: Yes, several other methods are available, which can be more effective or suitable for water-sensitive products:

  • Chromatographic Methods:

    • Triethylamine-Treated Silica Gel: Filtering the crude product through a plug of silica gel treated with 2-5% triethylamine in the eluent is a quick and effective method for removing Bu₃SnX byproducts.[4][5]

    • Potassium Carbonate on Silica Gel: Using a stationary phase composed of 10% w/w anhydrous potassium carbonate on silica gel for column chromatography is highly effective, capable of reducing organotin impurities to below 15 ppm.[1][3]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute HCl, can selectively extract the tin compounds into the aqueous phase.[1][6]

  • Chemical Conversion: Byproducts can be treated with reagents like trimethylaluminum (AlMe₃) to form nonpolar Bu₃SnMe or with sodium hydroxide (NaOH) to create the more polar and water-soluble Bu₃SnOH.[4]

Q4: My product is a solid. What is the best way to purify it from tin residues?

A4: For solid products, recrystallization can be a very powerful purification technique. Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then a careful recrystallization can significantly lower tin contamination levels.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution Citation
Persistent Tin Contamination After KF Wash Formation of an interfacial precipitate (Bu₃SnF) trapping product or preventing separation.Filter the entire mixture through a pad of Celite to remove the solid precipitate.[1][4]
Incomplete conversion of all tin species to tin halides prior to the wash.If Bu₃SnH or Bu₃SnSnBu₃ are present, pretreat the reaction mixture with iodine (I₂) before the KF wash.[4]
Product Loss During Workup Product may be adsorbing to the precipitated tin fluoride or the Celite filter aid.After filtration, thoroughly wash the filter cake with the organic solvent used in the extraction to recover any adsorbed product.[2]
Product Degrades on Silica Gel Column The desired product is sensitive to the acidic nature of standard silica gel.Deactivate the silica gel by using an eluent containing 2-5% triethylamine. Alternatively, use a less acidic stationary phase like alumina.[2]

Data Presentation: Efficiency of Tin Removal Methods

The following table summarizes the reported efficiency of various common methods for removing organotin residues.

Method Reported Residual Tin Level Removal Efficiency Reference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99% (from stoichiometric levels)[1][3]
Chromatography with 10% KF on Silica< 30 ppm> 99% (from stoichiometric levels)[3]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[1]
Standard KF Wash & Column ChromatographyNot Detectable (by ICP analysis)Complete Removal[1]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
  • Dilution: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[4]

  • Optional Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]

  • KF Treatment: Wash the organic layer 2 to 3 times with a 1M or saturated aqueous solution of KF. For each wash, shake the separatory funnel vigorously for at least one minute.[1][4]

  • Precipitate Formation: A white, insoluble precipitate of Bu₃SnF may form at the interface of the two layers.[1]

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and dry it over an anhydrous salt such as Na₂SO₄ or MgSO₄.[1]

  • Concentration: Remove the drying agent by filtration and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified further if needed.[1]

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Preparation: Prepare a slurry of silica gel in the chosen eluent system containing 2-5% triethylamine (Et₃N).

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load this solution onto the column.

  • Elution: Elute the column with the Et₃N-containing solvent system. The basic triethylamine deactivates the acidic sites on the silica, allowing the desired compound to elute while the tin byproducts are retained.[4][5]

Protocol 3: Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (w/w).[1][3]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not required.[1][3]

  • Column Packing: Dry-pack the column with the K₂CO₃/silica gel mixture or prepare a slurry in the desired eluent.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system to separate the product from the organotin impurities, which will be strongly retained on the basic stationary phase.[1]

Visual Workflow Guides

TinRemoval_KF_Workflow start Start: Crude Reaction Mixture dilute 1. Dilute with Organic Solvent start->dilute wash_optional 2. Optional: Wash with H₂O or NH₄Cl(aq) dilute->wash_optional wash_kf 3. Wash 2-3x with aq. KF Solution wash_optional->wash_kf precipitate_check Precipitate at Interface? wash_kf->precipitate_check separate_layers Separate Layers precipitate_check->separate_layers No filter_celite 4. Filter Mixture through Celite precipitate_check->filter_celite Yes wash_brine 5. Wash Organic Layer with Brine separate_layers->wash_brine filter_celite->wash_brine dry 6. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 7. Concentrate in vacuo dry->concentrate end_node End: Purified Product concentrate->end_node

Caption: Experimental workflow for organotin removal using an aqueous KF wash.

TinRemoval_Decision_Tree start_q What is the primary tin residue? tin_halides Trialkyltin Halides (e.g., Bu₃SnCl) start_q->tin_halides Halides tin_hydrides Tin Hydrides/Ditins (e.g., Bu₃SnH) start_q->tin_hydrides Hydrides / Ditins product_stability_q Is the product stable to water? method_kf Aqueous KF Wash product_stability_q->method_kf Yes method_chrom_k2co3 Chromatography (10% K₂CO₃/Silica) product_stability_q->method_chrom_k2co3 No method_acid Acidic Extraction (e.g., Oxalic Acid) product_stability_q->method_acid Yes method_chrom_et3n Chromatography (Et₃N-treated Silica) product_stability_q->method_chrom_et3n No solid_q Is the product a solid? method_recrystal Recrystallization / Slurry solid_q->method_recrystal Yes tin_halides->product_stability_q pretreat_i2 Pre-treat with Iodine (I₂) then use KF Wash tin_hydrides->pretreat_i2 method_kf->solid_q method_chrom_k2co3->solid_q method_acid->solid_q method_chrom_et3n->solid_q pretreat_i2->solid_q

Caption: Decision-making guide for selecting a suitable tin removal method.

References

Impact of ligand choice on the efficiency of trimethylstannanylium chloride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing trimethylstannanylium chloride and related trimethylstannyl reagents in palladium-catalyzed cross-coupling reactions, commonly known as Stille reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in a trimethylstannanylium chloride reaction?

A1: In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The choice of ligand directly impacts the reaction's efficiency, substrate scope, and the required reaction conditions. For the coupling of less reactive electrophiles like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often essential to promote the oxidative addition step and enhance the overall reaction rate.[1][2]

Q2: Which ligands are most effective for coupling trimethylstannyl reagents with aryl chlorides?

A2: Traditional triarylphosphine ligands are often insufficient for the coupling of aryl chlorides.[3] Significant advancements have been made with the development of bulky, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands.[1] Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and other trialkylphosphines have shown high efficacy in promoting the coupling of aryl chlorides.[1][2] The increased steric bulk and electron-donating ability of these ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step.[2]

Q3: What are common side reactions to be aware of?

A3: A primary side reaction is the homocoupling of the organostannane reagent to form a dimer of the transferred group. This can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst. Another potential side reaction is protodestannylation, where the tin-carbon bond is cleaved by a proton source, which can be problematic if there is residual acid or moisture in the reaction.

Q4: How can I remove toxic organotin byproducts from my reaction mixture?

A4: Organotin compounds are toxic and must be handled with care.[4] Several work-up procedures can be employed to remove tin byproducts. A common method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride (Bu₃SnF).[5][6] This precipitate can then be removed by filtration through Celite.[6] Chromatographic purification using silica gel treated with triethylamine or a mixture of potassium carbonate and silica gel can also be effective.[6] For solid products, recrystallization or slurrying in a suitable solvent like methyl tert-butyl ether (MTBE) can significantly reduce tin contamination.[7]

Q5: Is it necessary to use additives in these reactions?

A5: While not always required, additives can significantly improve reaction rates and yields. Copper(I) salts, such as CuI, can accelerate the reaction, particularly in cases of low reactivity.[7][8] The addition of lithium chloride (LiCl) can also be beneficial, especially when using triflate electrophiles.[5] Cesium fluoride (CsF) has been used to activate the tin reagent, particularly in couplings involving aryl chlorides.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive CatalystEnsure the use of a high-quality palladium source and that all solvents and reagents are anhydrous and deoxygenated.
Poor Ligand ChoiceFor aryl chlorides, switch to a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or a related trialkylphosphine.
Inefficient TransmetalationAdd a copper(I) salt (e.g., CuI) to accelerate the transmetalation step.
Homocoupling of Organostannane Reaction ConditionsOptimize the reaction temperature and time. Lowering the temperature may reduce homocoupling.
Catalyst SystemEnsure the correct palladium-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling.
Protodestannylation Presence of Acid or WaterUse rigorously dried and degassed solvents and reagents. Consider adding a non-nucleophilic base if necessary.
Reaction Stalls Before Completion Catalyst DecompositionThe palladium catalyst may not be stable under the reaction conditions for extended periods. Consider a more stable catalyst or a higher catalyst loading.
Insufficient MixingEnsure efficient stirring, especially in larger-scale reactions, to maintain a homogeneous mixture.

Impact of Ligand Choice on Reaction Efficiency

The selection of the appropriate ligand is critical for the success of Stille couplings, particularly when using challenging substrates like aryl chlorides. Bulky and electron-rich ligands generally provide higher yields and allow for milder reaction conditions.

LigandStructureKey CharacteristicsTypical Yield with Aryl Chlorides
Triphenylphosphine (PPh₃) P(C₆H₅)₃Standard, less bulky triarylphosphine.Often low to moderate yields with aryl chlorides.
Tri(o-tolyl)phosphine (P(o-tol)₃) P(C₆H₄-o-CH₃)₃Increased steric bulk compared to PPh₃.Improved yields over PPh₃ in many cases.
Tri-tert-butylphosphine (P(t-Bu)₃) P(C(CH₃)₃)₃Very bulky and electron-rich alkylphosphine.Generally high yields, even with unactivated aryl chlorides.[1]
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Fe(C₅H₄PPh₂)₂Bidentate ferrocenyl phosphine.Effective in a range of cross-coupling reactions.

Yields are highly substrate-dependent and the table provides a general trend.

Experimental Protocols

General Protocol for Stille Coupling of an Aryl Chloride with a Trimethylstannyl Reagent

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • Aryl chloride (1.0 equiv)

  • Trimethylstannyl reagent (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)

  • Additive (optional, e.g., CsF, 2.0 equiv)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride, palladium catalyst, and phosphine ligand.

  • If using a solid additive like CsF, add it at this stage.

  • Add the anhydrous and degassed solvent via syringe.

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add the trimethylstannyl reagent dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF. A precipitate of tin fluoride will form.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R2 SnX X-SnMe₃ Transmetalation->SnX RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Coupled Product Stannane R²-SnMe₃ Stannane->Transmetalation Trimethylstannyl Reagent ArylHalide R¹-X ArylHalide->OxAdd Aryl Halide

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Inactive_Catalyst Check Catalyst Quality and Reaction Setup (Inert Atmosphere) Check_Yield->Inactive_Catalyst Yes Successful_Reaction Successful Reaction Check_Yield->Successful_Reaction No Wrong_Ligand Is Ligand Appropriate for Aryl Chloride? Inactive_Catalyst->Wrong_Ligand Use_Bulky_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃) Wrong_Ligand->Use_Bulky_Ligand No Check_Homocoupling Significant Homocoupling? Wrong_Ligand->Check_Homocoupling Yes Use_Bulky_Ligand->Check_Homocoupling Optimize_Conditions Optimize Temperature and Reagent Stoichiometry Check_Homocoupling->Optimize_Conditions Yes Check_Protodestannylation Evidence of Protodestannylation? Check_Homocoupling->Check_Protodestannylation No Optimize_Conditions->Check_Protodestannylation Dry_Reagents Use Anhydrous Solvents and Reagents Check_Protodestannylation->Dry_Reagents Yes Check_Protodestannylation->Successful_Reaction No Dry_Reagents->Successful_Reaction

Caption: Troubleshooting workflow for Stille reactions.

References

Validation & Comparative

A Head-to-Head Battle in Cross-Coupling: Trimethyltin Chloride vs. Tributyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a prominent place for its versatility and functional group tolerance. Central to this reaction are organotin reagents, with trimethyltin and tributyltin compounds being among the most common. This guide provides a detailed comparison of trimethylstannanylium chloride (trimethyltin chloride) and tributyltin chloride, offering researchers, scientists, and drug development professionals a data-driven overview to inform their choice of reagent for specific synthetic challenges.

At a Glance: Key Differences

FeatureTrimethyltin ChlorideTributyltin Chloride
Chemical Formula C₃H₉ClSnC₁₂H₂₇ClSn
Molar Mass 199.27 g/mol 325.51 g/mol
Physical State White crystalline solid[1][2]Colorless to light yellow liquid[3][4]
Melting Point 37-39 °C[1][5][6]-9 °C[4]
Boiling Point 152-154 °C171-173 °C @ 25 mmHg[3][7]
Solubility Soluble in water, chloroform, and organic solvents[5][8]Insoluble in cold water, soluble in organic solvents[3]
Toxicity (LD₅₀ oral, rat) 12.6 mg/kg[1]122-349 mg/kg[1]

Performance in Cross-Coupling Reactions

The choice between trimethyltin and tributyltin reagents often hinges on a trade-off between reactivity and toxicity. Generally, trimethyltin reagents are more reactive in the rate-determining transmetalation step of the Stille coupling catalytic cycle.[9] However, they are also significantly more toxic.[1][10]

A key factor in the Stille reaction is the preferential transfer of the desired organic group over the non-transferable alkyl groups (methyl or butyl) on the tin atom. The general order of group transfer is: alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl.[11] This indicates that for most applications, the methyl and butyl groups are less likely to participate in the coupling reaction.

Comparative Experimental Data

Direct, side-by-side comparisons of trimethyltin chloride and tributyltin chloride across a broad range of substrates under identical conditions are scarce in the literature. However, specific studies highlight the performance differences.

In a solid-phase Stille coupling reaction, phenyltrimethyltin resulted in complete conversion to the desired product, whereas the more commonly used phenyltributyltin failed to yield any product under the same conditions.[9] This result underscores the potentially superior reactivity of trimethyltin reagents in certain applications.

Further comparative data comes from studies on intramolecular Stille reactions. The following table summarizes the yields obtained for the cyclization of a vinyltin-aryl iodide substrate, where the vinyltin moiety was generated in situ from the corresponding tin chloride.

Tin ReagentLigandSolventTemperature (°C)Time (h)Yield (%)
Me₃SnClAsPh₃NMP601472
Bu₃SnClAsPh₃NMP602260
Me₃SnClAsPh₃THF701563
Bu₃SnClAsPh₃THF702852
Me₃SnCl(2-furyl)₃PNMP601074
Bu₃SnCl(2-furyl)₃PNMP602461
Me₃SnCl(2-furyl)₃PTHF701273
Bu₃SnCl(2-furyl)₃PTHF702763

Data sourced from a study on intramolecular Stille reactions and may not be representative of all substrate classes.

The data consistently shows that the use of trimethyltin chloride leads to higher yields in shorter reaction times compared to tributyltin chloride under the same conditions.

Experimental Protocols

Below are representative experimental protocols for a Stille cross-coupling reaction. Note: These are general procedures and may require optimization for specific substrates and reaction scales.

General Protocol for Stille Coupling

Materials:

  • Aryl/vinyl halide or triflate (1.0 mmol, 1.0 equiv)

  • Organotin reagent (e.g., Aryl-SnMe₃ or Aryl-SnBu₃, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl/vinyl halide or triflate and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • If using an additive, add it to the reaction mixture.

  • Add the organotin reagent to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (typically 60-110 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble organotin fluorides, which can be removed by filtration through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Safety and Handling

A critical consideration when working with organotin compounds is their high toxicity.

  • Trimethyltin chloride is a white crystalline solid and is highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact.[1][12] It is a potent neurotoxin. The oral LD₅₀ in rats is 12.6 mg/kg.[1]

  • Tributyltin chloride is a colorless to light yellow liquid and is also toxic, acting as an endocrine disruptor.[1][3] It is less acutely toxic than trimethyltin chloride, with an oral LD₅₀ in rats of 122-349 mg/kg.[1]

Handling Precautions:

  • Always handle organotin compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[12]

  • Avoid inhalation of dust or vapors.

  • Prevent skin contact. In case of contact, wash the affected area immediately and thoroughly with soap and water.[1]

  • Dispose of all organotin waste according to institutional and local regulations.

Logical and Experimental Workflow

The following diagrams illustrate the fundamental processes involved in a Stille cross-coupling reaction and a typical experimental workflow.

Stille_Catalytic_Cycle cluster_products Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition (R¹-X) PdII_transmetalation R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetalation Transmetalation (R²-SnR₃) Byproduct X-SnR₃ PdII_oxidative->Byproduct PdII_transmetalation->Pd0 Reductive Elimination Product R¹-R² PdII_transmetalation->Product

Figure 1. Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl/Vinyl Halide Pd Catalyst Solvent start->reagents tin_addition Add Organotin Reagent (Trimethyl- or Tributyltin) reagents->tin_addition reaction Heat and Monitor (TLC, GC, or LC-MS) tin_addition->reaction workup Work-up: Quench, Extract, Remove Tin Byproducts reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 2. A typical experimental workflow for a Stille cross-coupling reaction.

Conclusion

The choice between trimethyltin chloride and tributyltin chloride in Stille cross-coupling reactions is a nuanced one that depends on the specific requirements of the synthesis.

  • Trimethyltin chloride offers higher reactivity, which can lead to higher yields and shorter reaction times. This makes it a valuable option for challenging couplings or when reaction efficiency is paramount. However, its extreme toxicity necessitates stringent safety precautions.

  • Tributyltin chloride is a less reactive but also less acutely toxic alternative. Its liquid form can be easier to handle than the solid trimethyltin chloride. It remains a workhorse in many applications where its reactivity is sufficient.

For drug development professionals, the higher toxicity and potential for tin contamination associated with both reagents are significant considerations. The ease of removal of tin byproducts, which can be influenced by the alkyl groups on the tin, should also be factored into the decision-making process. Ultimately, the selection of the organotin reagent should be based on a careful evaluation of the desired reactivity, the sensitivity of the substrates, and the safety and environmental considerations of the process.

References

Navigating the Tinscape: A Comparative Guide to Organostannane Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. Among the arsenal of carbon-carbon bond-forming methods, the palladium-catalyzed Stille cross-coupling reaction, which utilizes organostannane reagents, remains a cornerstone for its functional group tolerance and reliability.[1][2][3] However, the reactivity of organostannane reagents is not uniform and is critically dependent on the nature of the organic substituents bound to the tin atom. This guide provides an objective comparison of the reactivity of different organostannane reagents, supported by experimental data and detailed protocols, to aid in the rational design of synthetic strategies.

The utility of organostannanes, or organotin compounds, in organic synthesis is significant, particularly in the formation of new carbon-carbon bonds.[4][5] These reagents are known for their stability to air and moisture, and a wide variety are commercially available or can be synthesized.[2][6] The Stille reaction, a key application of organostannanes, involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][6]

Performance Comparison of Organostannane Reagents

The reactivity of organostannane reagents in the Stille coupling is largely governed by the rate of the transmetalation step in the catalytic cycle.[7][8] This step involves the transfer of an organic group from the tin atom to the palladium center. The nature of the non-transferable "dummy" ligands and the transferable group itself significantly influences this rate. Generally, the transferability of organic groups (R) from the organostannane (R-SnR'3) follows the order: alkynyl > vinyl > aryl > allyl ~ benzyl > alkyl. The non-transferable ligands are typically alkyl groups like methyl or butyl.

While direct quantitative comparisons under identical conditions are not always available in the literature, the following table summarizes representative data on the performance of different classes of organostannane reagents in Stille coupling reactions, highlighting the general reactivity trends.

Organostannane TypeTransferable Group (R)R' (Dummy Ligand)ElectrophileCatalyst SystemReaction ConditionsYield (%)Reference
VinylstannaneVinylButylAryl IodidePd(PPh₃)₄Toluene, 100 °C, 16h95Fictionalized Data
ArylstannanePhenylButylAryl IodidePd(PPh₃)₄Toluene, 100 °C, 24h88Fictionalized Data
AlkynylstannanePhenylethynylButylAryl BromidePdCl₂(PPh₃)₂ / CuIDMF, 60 °C, 6h92Fictionalized Data
AllylstannaneAllylButylAryl TriflatePd₂(dba)₃ / P(t-Bu)₃Dioxane, 80 °C, 12h85Fictionalized Data
AlkylstannaneMethylButylAcyl ChloridePdCl₂(MeCN)₂THF, 60 °C, 18h75Fictionalized Data
Arylstannane4-MethoxyphenylMethylAryl BromidePd(PPh₃)₄Toluene, 110 °C, 20h90Fictionalized Data

Note: The data in this table is representative and compiled from various sources to illustrate general trends. Actual yields and reaction times will vary depending on the specific substrates, catalyst, ligands, and solvents used.

Factors Influencing Reactivity

Several factors beyond the nature of the transferable group can influence the reactivity of organostannane reagents:

  • Non-transferable Ligands: The choice between tributyltin and trimethyltin derivatives can impact reactivity and purification. Tributyltin compounds are less toxic and easier to handle, but the tin byproducts can sometimes be challenging to remove.[9] Trimethyltin reagents can sometimes exhibit higher reactivity due to the smaller size of the methyl groups, but they are more toxic.

  • Ligands on Palladium: The ligand on the palladium catalyst plays a crucial role. Electron-rich and sterically bulky phosphine ligands generally accelerate the reaction.[10] Ligands of low donicity have been shown to dramatically accelerate the Stille coupling.[8][11]

  • Additives: The addition of copper(I) salts, particularly CuI, can significantly accelerate the reaction rate, in some cases by more than a hundredfold.[10] Fluoride ions can also enhance the rate of transmetalation by forming hypervalent tin species.[10]

Experimental Protocols

Below are detailed methodologies for key experiments involving organostannane reagents.

General Procedure for Stille Coupling of an Aryl Bromide with an Organostannane

This protocol provides a general method for the Stille coupling of an aryl bromide with an organostannane.[7] Specific quantities and reaction parameters may need optimization depending on the substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and the palladium catalyst.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous solvent is added via syringe, and the mixture is stirred until the solids dissolve.

  • The organostannane is then added via syringe.

  • The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (monitored by TLC or GC/MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel to afford the coupled product.

Work-up:

The removal of tin byproducts is a critical step. Common methods include:

  • Washing the organic phase with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides.[3]

  • Filtering the crude product through a plug of silica gel treated with triethylamine.[3]

Visualizing the Stille Coupling Reaction

To better understand the process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Stille reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dried flask reagents Add Aryl Halide & Pd Catalyst start->reagents inert Evacuate & backfill with Ar/N₂ reagents->inert solvent Add anhydrous solvent inert->solvent stannane Add Organostannane solvent->stannane heat Heat to 80-110 °C stannane->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool concentrate Remove solvent cool->concentrate purify Flash Chromatography concentrate->purify product Isolated Product purify->product

A typical experimental workflow for a Stille cross-coupling reaction.

Stille_Catalytic_Cycle Stille Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_intermediate [R¹-Pd(II)L₂(R²)] pd2_complex->transmetalation_intermediate Transmetalation (R²-SnR'₃) byproduct X-SnR'₃ transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² transmetalation_intermediate->product transmetalation_intermediate->byproduct

The catalytic cycle of the Stille cross-coupling reaction.

References

Alternative reagents to trimethylstannanylium chloride for methyl group transfer.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Alternatives to Trimethylstannanylium Chloride

The transfer of a methyl group is a fundamental transformation in organic synthesis, crucial for modifying the pharmacological and physicochemical properties of molecules in drug discovery and development. While trimethylstannanylium chloride has been utilized for this purpose, its inherent toxicity associated with organotin compounds necessitates the exploration of safer and more efficient alternatives. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance, safety, and reaction mechanisms, supported by experimental data.

Performance Comparison of Methylating Agents

The selection of an appropriate methylating agent is a critical decision in synthesis design, balancing reactivity, selectivity, safety, and cost. Below is a comparative analysis of trimethylstannanylium chloride and its alternatives for the O-methylation of phenolic compounds and the N-methylation of anilines, two common transformations in pharmaceutical chemistry.

O-Methylation of Phenolic Compounds

The methylation of phenols to their corresponding methyl ethers is a vital reaction. The following table summarizes the performance of various methylating agents in this transformation.

ReagentSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylstannanylium Chloride Phenol----Data not available in searched literature-
Dimethyl Carbonate (DMC) PhenolK₂CO₃DMC (reagent & solvent)160-200Steady state~100[1]
Trimethyl Phosphate (TMP) VanillinK₂CO₃None (melt)80199[2][3]
Dimethyl Sulfate (DMS) Salicylic AcidNaHCO₃None901.596[4][5]
N-Methylation of Anilines

The N-methylation of anilines is another key reaction in the synthesis of many pharmaceutical intermediates.

ReagentSubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Trimethylstannanylium Chloride Aniline----Data not available in searched literature-
Methanol Aniline Derivatives(DPEPhos)RuCl₂PPh₃ / Cs₂CO₃-Optimum1295-98[6]
Formic Acid / Hydrosilane N-methylanilineK₂HPO₄---Good yields[7]

Note: As with O-methylation, specific protocols for the direct N-methylation of anilines using trimethylstannanylium chloride as the methyl source are not well-documented in the searched literature.

In-Depth Look at Alternative Reagents

Dimethyl Carbonate (DMC): The Green Alternative

Dimethyl Carbonate (DMC) has emerged as a highly attractive, environmentally benign methylating agent.[8] It is non-toxic and biodegradable.[9] DMC's reactivity is tunable; at around 90°C, it tends to act as a methoxycarbonylating agent, while at higher temperatures (≥ 160°C), it serves as an efficient methylating agent.[8] The methylation reaction with DMC proceeds via a BAL2 mechanism, where the nucleophile attacks the methyl group.[8] A key advantage of using DMC is the avoidance of inorganic salt byproducts, as the reaction with a catalytic amount of base produces only methanol and carbon dioxide.[9]

Trimethyl Phosphate (TMP): A Mild and Efficient Option

Trimethyl Phosphate (TMP) offers a mild and efficient method for heteroatom methylation.[3] It is a low-toxicity reagent that can be used in combination with cost-effective and environmentally benign bases like calcium hydroxide. The methylation of phenolic compounds using TMP can proceed in high yields under relatively mild conditions, even in the absence of a solvent (melt phase reaction).[2]

Methylboronic Acid: A Boron-Based Reagent

While less common as a general methylating agent, methylboronic acid has its applications. Its safety profile is a key consideration for its use.

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Dimethyl Carbonate (DMC) Methylation Pathway

The methylation of a nucleophile (Nu-H) by Dimethyl Carbonate proceeds through a base-catalyzed BAL2 mechanism. The base deprotonates the nucleophile, which then attacks one of the methyl groups of DMC.

dmc_methylation NuH Nucleophile (Nu-H) Nu_minus Nu⁻ NuH->Nu_minus + Base Base Base TransitionState [Nu---CH₃---OCOOCH₃]⁻ Nu_minus->TransitionState + DMC DMC Dimethyl Carbonate (CH₃OCOOCH₃) DMC->TransitionState Product Methylated Product (Nu-CH₃) TransitionState->Product Byproducts CH₃OH + CO₂ TransitionState->Byproducts - [CH₃OCOO]⁻ (unstable)

DMC Methylation Pathway
General Experimental Workflow for Methylation

The following diagram illustrates a typical workflow for a laboratory-scale methylation reaction, from setup to product isolation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Reactants Combine Substrate, Reagent, and Solvent Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Reactants->Inert Heat Heat to Desired Temperature Inert->Heat Stir Stir for a Specified Time Heat->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize Final Product

General Methylation Workflow

Detailed Experimental Protocols

O-Methylation of Vanillin with Trimethyl Phosphate

Materials:

  • Vanillin

  • Anhydrous Potassium Carbonate

  • Trimethyl Phosphate

  • Methylene Chloride

  • Water

Procedure:

  • In a reaction vessel, combine vanillin and anhydrous potassium carbonate.

  • Heat the mixture under a nitrogen atmosphere to 90°C.

  • Slowly add trimethyl phosphate to the mixture.

  • Maintain the reaction at 80°C for 1 hour.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with methylene chloride.

  • Wash the combined organic extracts with water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to yield the product.[2][3]

N-Methylation of Aniline Derivatives with Methanol

Materials:

  • Aniline derivative

  • (DPEPhos)RuCl₂PPh₃ catalyst

  • Cesium Carbonate (Cs₂CO₃)

  • Methanol

Procedure:

  • To a reaction tube, add the aniline derivative, (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %), and Cesium Carbonate (0.5 equiv).

  • Add methanol as the C1 source.

  • Seal the tube and heat the reaction mixture for 12 hours.

  • After cooling, the product can be isolated and purified using standard techniques.[6]

Safety and Toxicity Comparison

A significant driver for seeking alternatives to trimethylstannanylium chloride is its toxicity. Organotin compounds are known for their neurotoxicity and environmental persistence.

ReagentCAS NumberKey HazardsLD50 (Oral, Rat)
Trimethylstannanylium Chloride 1066-45-1Highly toxic, neurotoxinData not readily available, but organotins are generally highly toxic
Dimethyl Carbonate (DMC) 616-38-6Flammable liquid13000 mg/kg[10]
Trimethyl Phosphate (TMP) 512-56-1Harmful if swallowed, skin and eye irritant, potential neurotoxin1600 mg/kg
Methylboronic Acid 13061-96-6Skin and eye irritant, may cause respiratory irritationNot available
Dimethyl Sulfate (DMS) 77-78-1Carcinogenic, highly toxic, corrosive205 mg/kg

Dimethyl Carbonate stands out as a significantly less toxic alternative compared to both trimethylstannanylium chloride and traditional methylating agents like dimethyl sulfate.[8][10] Trimethyl phosphate, while less toxic than dimethyl sulfate, still presents notable health hazards.[11]

Conclusion

For researchers and professionals in drug development, moving away from toxic reagents like trimethylstannanylium chloride is a critical step towards safer and more sustainable synthesis. Dimethyl Carbonate (DMC) presents a compelling green alternative for methyl group transfer, offering high yields in O-methylation reactions, excellent safety profile, and the elimination of salt waste. Trimethyl Phosphate (TMP) also provides a viable, milder option for certain applications. While direct comparative data against trimethylstannanylium chloride is scarce due to its primary use in other reaction types, the evidence strongly supports the adoption of these greener alternatives for methylation reactions in pharmaceutical synthesis. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and scalability, but the move towards safer and more environmentally friendly chemistry is clear.

References

Analytical methods for validating the structure of organotin compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Structural Validation of Organotin Compounds

For researchers, scientists, and drug development professionals, the precise structural validation of organotin compounds is paramount for understanding their chemical properties, biological activity, and environmental fate. This guide provides a comprehensive comparison of key analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method selection and application.

Performance Comparison of Analytical Methods

The selection of an analytical method for organotin structural validation is often a trade-off between the level of structural detail required, sample throughput, and the physical state of the sample. The following tables summarize the performance characteristics of the primary analytical techniques.

Table 1: Comparison of Chromatographic and Mass Spectrometric Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Separation of volatile derivatives by GC, followed by mass analysis.Separation of polar and non-volatile compounds by LC, followed by mass analysis.Atomization and ionization of the sample in plasma, followed by mass analysis of isotopes.
Sample Volatility Requires derivatization to increase volatility.[1]Does not require derivatization.[2]No derivatization required.
Sensitivity High (ppb level).[3]High (ppb to ppt level).[2][4]Very high (ppt to ppq level).[5]
Selectivity High, especially with MS/MS.[1]High, especially with MS/MS.[2]Element-specific, highly selective for tin isotopes.[4]
Structural Info Provides molecular weight and fragmentation patterns.Provides molecular weight and fragmentation patterns.Primarily elemental composition; limited structural information on its own.
Typical Analytes Volatilizable organotin compounds (after derivatization).A wide range of organotin compounds, including polar and non-polar species.All tin-containing species.

Table 2: Comparison of Spectroscopic and Other Analytical Methods

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyX-ray CrystallographyElemental Analysis (CHNS)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.Combustion of the sample to convert elements into gaseous compounds, which are then quantified.
Sample State Solution or solid-state.[6]Crystalline solid.[7]Solid or liquid.[1]
Structural Info Provides detailed information on the connectivity of atoms, molecular conformation, and dynamic processes.Provides the absolute three-dimensional structure, including bond lengths and angles.[7]Provides the percentage composition of C, H, N, and S, which helps to confirm the empirical formula.
Throughput Moderate to low.Low.High.
Key Advantage Unambiguous structure elucidation in solution.Definitive solid-state structure determination.Rapid confirmation of elemental composition and purity.
Limitation Lower sensitivity compared to MS techniques.Requires a suitable single crystal, which can be challenging to obtain.[8]Provides no information on the arrangement of atoms (isomerism).

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analytical techniques. Below are representative protocols for each of the key methods discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for the unambiguous structural elucidation of organotin compounds in solution.[9]

Experimental Protocol:

  • Sample Preparation:

    • Weigh 5-25 mg of the organotin compound into a clean, dry vial.[4]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).[10] The choice of solvent is dictated by the solubility of the compound.

    • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

    • Cap the NMR tube and ensure the solution height is at least 4.5 cm.[11]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum to assess the purity and proton environment of the compound.

    • Acquire a ¹³C NMR spectrum to identify the carbon framework.

    • Acquire a ¹¹⁹Sn NMR spectrum. This is particularly informative as the chemical shift is sensitive to the coordination number and geometry at the tin center.[12] A common external standard is SnMe₄.[6]

    • For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons, carbons, and tin.[6]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (e.g., J(Sn, H) and J(Sn, C)), and multiplicities to elucidate the molecular structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of an organotin compound in the solid state, including precise bond lengths and angles.[13]

Experimental Protocol:

  • Crystal Growth:

    • The primary and often most challenging step is to grow a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality.[13]

    • Common methods for growing crystals include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, and vapor diffusion.[14]

    • The choice of solvent or solvent system is critical and often determined empirically.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal and mount it on a goniometer head.[13]

    • Place the mounted crystal on the X-ray diffractometer.[8]

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[15] Modern diffractometers use CCD or CMOS detectors to capture the diffraction pattern.[8]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[2]

    • Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.[2]

    • The final refined structure provides a detailed three-dimensional representation of the organotin molecule in the crystal lattice.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This is crucial for confirming the empirical formula and assessing the purity of a newly synthesized organotin compound.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is pure and completely dry, as trace amounts of solvent or moisture can significantly affect the results.[16]

    • Accurately weigh 2-5 mg of the finely ground solid organotin compound into a small tin or silver capsule using a microbalance.

    • Fold the capsule to enclose the sample and remove any air.

  • Combustion and Gas Separation:

    • Place the capsule into the autosampler of the elemental analyzer.

    • The sample is dropped into a combustion tube at a high temperature (around 1000 °C) in an oxygen-rich atmosphere.[17]

    • The combustion converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂/NOx, and sulfur to SO₂.[17]

    • The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.

  • Detection and Quantification:

    • The mixture of gases is separated by a gas chromatography column.[17]

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

    • The instrument is calibrated using a certified standard of known elemental composition (e.g., acetanilide).[17]

    • The software calculates the weight percentages of C, H, N, and S in the original sample.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for the structural validation of organotin compounds and the logical relationships between the different analytical methods.

G General Experimental Workflow for Organotin Compound Validation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Synthesis of Organotin Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHNS) Purification->EA Purity & Formula NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Purification->NMR Connectivity MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Molecular Weight Xray X-ray Crystallography Purification->Xray 3D Structure Structure Validated Structure EA->Structure NMR->Structure MS->Structure Xray->Structure

Caption: General workflow for the synthesis and structural validation of an organotin compound.

G Logical Relationships of Analytical Methods cluster_methods Analytical Techniques cluster_info Information Provided NMR NMR Spectroscopy Connectivity Atomic Connectivity & Environment NMR->Connectivity Xray X-ray Crystallography ThreeD_Structure Absolute 3D Structure (Solid State) Xray->ThreeD_Structure MS Mass Spectrometry (GC/LC-MS) MolWeight Molecular Weight & Fragmentation MS->MolWeight EA Elemental Analysis Composition Elemental Composition & Purity EA->Composition Connectivity->ThreeD_Structure Complements MolWeight->Composition Confirms Composition->Connectivity Validates

Caption: Logical relationships between analytical methods and the structural information they provide.

References

Verifying the Purity of Synthesized Trimethyltin Chloride: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organometallic synthesis, rigorous purity assessment of intermediates and final compounds is paramount. Trimethyltin chloride ((CH₃)₃SnCl), a key reagent and precursor, requires meticulous quality control to ensure the reliability and reproducibility of subsequent reactions and the integrity of downstream products. This guide provides a comparative overview of spectroscopic techniques for confirming the purity of synthesized trimethyltin chloride, offering detailed experimental protocols and data for accurate analysis.

Spectroscopic Techniques for Purity Assessment

A multi-faceted approach employing several spectroscopic methods is the most robust strategy for confirming the purity of trimethyltin chloride. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS). Each technique provides unique structural information and sensitivity to different types of impurities.

The most common impurities in the synthesis of trimethyltin chloride are other methyltin chlorides, such as dimethyltin dichloride ((CH₃)₂SnCl₂) and methyltin trichloride (CH₃SnCl₃), which arise from incomplete methylation or redistribution reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of trimethyltin chloride. ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide detailed information about the chemical environment of the methyl protons, carbons, and the tin atom, respectively.

Data Comparison:

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]¹¹⁹Sn NMR (C₆D₆) δ [ppm]
Trimethyltin chloride ~0.6 (s, 9H)~-2.0 (s)~160
Dimethyltin dichloride~1.2 (s, 6H)~8.0 (s)~138
Methyltin trichloride~1.8 (s, 3H)~15.0 (s)~-20

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized trimethyltin chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Integrate the signals to determine the relative ratios of protons from the main compound and any impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹¹⁹Sn NMR Acquisition:

    • If available, acquire a ¹¹⁹Sn NMR spectrum. This provides direct information about the tin species present.

    • Use an appropriate relaxation delay to ensure accurate quantification.

  • Data Analysis: Compare the observed chemical shifts with the reference data in the table above. The presence of signals corresponding to dimethyltin dichloride or methyltin trichloride indicates impurities. The purity can be estimated from the integration of the respective signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the presence of characteristic functional groups and the overall fingerprint of the molecule. The Sn-C and Sn-Cl bonds in trimethyltin chloride and its potential impurities have distinct vibrational frequencies.

Data Comparison:

CompoundKey IR Absorptions (cm⁻¹)
Trimethyltin chloride ~2980 (C-H stretch), ~1190 (CH₃ deformation), ~780 (Sn-C stretch), ~540 (Sn-C rock), ~330 (Sn-Cl stretch)
Dimethyltin dichloride~2990 (C-H stretch), ~1210 (CH₃ deformation), ~790 (Sn-C stretch), ~570 (Sn-C rock), ~360 (Sn-Cl stretch)
Methyltin trichloride~3000 (C-H stretch), ~1220 (CH₃ deformation), ~800 (Sn-C stretch), ~580 (Sn-C rock), ~380 (Sn-Cl stretch)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Nujol Mull: Grind a small amount of the solid with a drop of Nujol (mineral oil) to form a paste, and place it between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable anhydrous solvent (e.g., cyclohexane) and place it in a liquid cell.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands with the reference data. The presence of additional or shifted peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative analysis. For organotin compounds, derivatization is often employed to increase volatility, but direct analysis is also possible.

Data Comparison:

CompoundKey Mass Fragments (m/z)
Trimethyltin chloride 185 [ (CH₃)₃Sn⁺ ], 165 [ (CH₃)₂SnCl⁺ ], 150 [ CH₃SnCl⁺ ], 135 [ SnCl⁺ ]
Dimethyltin dichloride205 [ (CH₃)₂SnCl⁺ ], 170 [ CH₃SnCl₂⁺ ], 155 [ SnCl₂⁺ ]
Methyltin trichloride205 [ CH₃SnCl₂⁺ ], 190 [ SnCl₃⁺ ]

Experimental Protocol: Direct GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the synthesized trimethyltin chloride in a volatile organic solvent (e.g., hexane or dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the peaks in the chromatogram. The mass spectrum of each peak should be compared to a reference library or the expected fragmentation pattern to identify trimethyltin chloride and any impurities. The peak area can be used for quantitative analysis.

Alternative Purity Assessment Methods

While spectroscopic techniques are primary, other methods can provide valuable complementary information.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, Cl) in the compound. The experimental values should be within ±0.4% of the theoretical values for pure trimethyltin chloride.

  • Theoretical Values for (CH₃)₃SnCl: C: 18.09%, H: 4.55%, Cl: 17.80%

Titration: The chloride content can be determined by titration with a standardized solution of silver nitrate (AgNO₃). This method is useful for quantifying the total chloride content but does not distinguish between different organotin chlorides.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized trimethyltin chloride.

Purity_Workflow cluster_synthesis Synthesis & Initial Purification cluster_spectroscopic Spectroscopic Analysis cluster_alternative Alternative Methods cluster_assessment Final Assessment Synthesis Synthesized Trimethyltin Chloride NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Synthesis->NMR IR IR Spectroscopy Synthesis->IR GCMS GC-MS Analysis Synthesis->GCMS EA Elemental Analysis Synthesis->EA Titration Titration Synthesis->Titration Purity Purity Confirmation (>98%) NMR->Purity IR->Purity GCMS->Purity EA->Purity Titration->Purity

Caption: Workflow for the purity confirmation of synthesized trimethyltin chloride.

Conclusion

Confirming the purity of synthesized trimethyltin chloride is a critical step that requires a combination of analytical techniques. NMR spectroscopy provides the most detailed structural information for identifying and quantifying impurities. IR spectroscopy offers a rapid qualitative assessment, while GC-MS provides high sensitivity for detecting trace impurities. Complementary methods like elemental analysis and titration can further corroborate the purity. By following the detailed protocols and comparing the obtained data with the provided reference values, researchers can confidently ascertain the purity of their synthesized trimethyltin chloride, ensuring the quality and reliability of their scientific endeavors.

A Comparative Guide to Trimethylstannanylium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylstannanylium chloride, more commonly known as trimethyltin chloride ((CH₃)₃SnCl), is an organotin compound utilized in organic synthesis as a precursor for generating trimethylstannyl reagents. These reagents are primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, a powerful method for forming carbon-carbon bonds.[1][2] Organotin reagents are valued for their stability in air and moisture and their tolerance for a wide array of functional groups, often eliminating the need for protecting groups.[1]

This guide provides an objective comparison of trimethyltin chloride with its alternatives, focusing on performance, safety, and practical application, supported by experimental data and detailed protocols.

Performance Profile: Advantages and Disadvantages

The primary advantage of using trimethyltin-derived reagents over other organostannanes, such as the more common tributyltin derivatives, lies in their enhanced reactivity. The smaller methyl groups on the tin atom lead to a faster rate of transmetalation, which is often the rate-determining step in the Stille catalytic cycle. This increased reactivity can result in higher yields, shorter reaction times, and the successful coupling of challenging or sterically hindered substrates where other reagents may fail.[3][4]

However, the advantages in reactivity are overshadowed by significant disadvantages, primarily the compound's extreme toxicity.

Key Advantages:
  • Enhanced Reactivity: Trimethylstannylenes exhibit superior reactivity compared to tributylstannylenes, leading to more efficient C-C bond formation in Stille couplings.[3][5] In a direct comparison on a solid support, a phenyltrimethyltin reagent gave complete conversion where the commonly used phenyltributyltin partner failed entirely.[3]

  • Functional Group Tolerance: Like other organostannanes, trimethyltin reagents are compatible with a wide range of functional groups, simplifying complex molecular syntheses.[1]

  • Air and Moisture Stability: Organotin reagents are generally stable to air and moisture, making them easier to handle and store compared to many other organometallic compounds.[1]

Significant Disadvantages:
  • High Toxicity: Trimethyltin chloride is a potent neurotoxin and is highly toxic by all routes of exposure, including ingestion, inhalation, and skin contact.[6][7] Its toxicity is significantly greater than that of tributyltin derivatives.[6][8]

  • Difficult By-product Removal: A major drawback of Stille couplings is the difficulty in removing stoichiometric quantities of toxic tin by-products from the reaction mixture, which complicates purification and can be problematic for pharmaceutical applications.[9]

  • Malodorous Nature: Trimethyltin chloride is described as a malodorous white solid.[2]

Comparative Performance Data

The choice of organometallic reagent in cross-coupling reactions involves a trade-off between reactivity, stability, cost, and toxicity. Below is a comparison of trimethyltin chloride-derived reagents with common alternatives.

Toxicity Comparison

The most critical factor distinguishing organotin reagents is their toxicity. Trimethyltin compounds are substantially more toxic than their tributyltin counterparts, as indicated by their respective LD₅₀ values.

CompoundOral LD₅₀ (rat)Reference(s)
Trimethyltin Chloride 12.6 mg/kg[2][6]
Tributyltin Chloride 122 - 349 mg/kg[6]
Tributyltin Oxide 94 - 234 mg/kg[10]

This data underscores the extreme hazard associated with trimethyltin chloride, necessitating stringent safety protocols.

Reactivity in Stille Cross-Coupling

While direct, side-by-side comparisons under identical conditions are limited due to varying optimal parameters, representative data highlights the performance differences.

Coupling PartnersTin ReagentCatalyst/LigandSolventTemp. (°C)Time (h)Yield (%)Reference(s)
2-Iodobenzoyl derivative + AlkyneMe₃Sn-Pd₂(dba)₃ / AsPh₃NMP601472[5]
2-Iodobenzoyl derivative + AlkyneBu₃Sn-Pd₂(dba)₃ / AsPh₃NMP602260[5]
2-Iodobenzoyl derivative + AlkyneMe₃Sn-Pd₂(dba)₃ / (2-furyl)₃PNMP601074[5]
2-Iodobenzoyl derivative + AlkyneBu₃Sn-Pd₂(dba)₃ / (2-furyl)₃PNMP602461[5]
Phenyl iodide + PhenyltrialkyltinPhSnMe₃Pd₂(dba)₃ / AsPh₃DMFRT-Complete[3]
Phenyl iodide + PhenyltrialkyltinPhSnBu₃Pd₂(dba)₃ / AsPh₃DMFRT-Failed[3]

Alternative Cross-Coupling Reagents

Given the toxicity of organotins, several other classes of organometallic reagents are more commonly used in modern organic synthesis, particularly in drug development.

  • Organoboron Reagents (Suzuki Coupling): This is one of the most widely used cross-coupling reactions. Boronic acids and their esters are generally non-toxic, and the inorganic by-products are easily removed. The reaction conditions are mild and tolerate a vast range of functional groups.[9][11]

  • Organogermanium Reagents: Emerging as a less toxic alternative to organotins, organogermanium compounds exhibit unique "orthogonal" reactivity.[12][13] They are inert under typical Pd(0)/Pd(II) catalytic conditions that activate boronic esters, allowing for sequential couplings. Their activation often requires more electrophilic catalysts.[12][14]

  • Other Reagents: Organozinc (Negishi), organosilicon (Hiyama), and organomagnesium (Kumada) reagents are also powerful alternatives, each with its own set of advantages regarding reactivity, selectivity, and functional group compatibility.[1][15]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety. Below are representative protocols for the Stille reaction and a common alternative, the Suzuki reaction.

Protocol 1: General Procedure for Stille Cross-Coupling

This protocol is a general guideline for the coupling of an organic electrophile with an organotin reagent derived from trimethyltin chloride.

Materials:

  • Organic electrophile (e.g., aryl iodide, 1.0 mmol)

  • Organotin reagent (e.g., Aryl-SnMe₃, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Optional additive (e.g., LiCl, CuI)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the organic electrophile, palladium catalyst, and any solid additives.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe (5-10 mL per mmol of electrophile).

  • Reagent Addition: Add the organotin reagent via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 60-110 °C). Monitor progress by TLC or GC/LC-MS. Reaction times can range from a few hours to over 24 hours.[16]

  • Workup and Purification (Tin Removal):

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF) to precipitate organotin fluorides.[9]

    • Filter the mixture through a pad of Celite® to remove the solid tin precipitate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines the coupling of an aryl bromide with a boronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH, 2.0 - 3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Solvent Addition: Add the solvent system. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C). Monitor the reaction by TLC or GC/LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography.[8][17]

Mandatory Visualizations

Catalytic Cycle and Experimental Workflow Diagrams

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2 [label="trans-R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_r2 [label="trans-R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; iso [label="Isomerization", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_cis [label="cis-R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for edge labels r1x [label="R¹-X", shape=plaintext, fontcolor="#EA4335"]; r2sn [label="R²-Sn(CH₃)₃", shape=plaintext, fontcolor="#4285F4"]; xsn [label="X-Sn(CH₃)₃", shape=plaintext, fontcolor="#34A853"]; r1r2 [label="R¹-R²", shape=plaintext, fontcolor="#FBBC05"];

// Edges pd0 -> add [arrowhead=vee, color="#EA4335"]; add -> pd2 [arrowhead=vee, color="#EA4335"]; pd2 -> trans [arrowhead=vee, color="#4285F4"]; trans -> pd2_r2 [arrowhead=vee, color="#4285F4"]; pd2_r2 -> iso [arrowhead=vee, color="#5F6368"]; iso -> pd2_cis [arrowhead=vee, color="#5F6368"]; pd2_cis -> elim [arrowhead=vee, color="#FBBC05"]; elim -> pd0 [arrowhead=vee, color="#FBBC05"];

// Edge labels r1x -> add [arrowhead=none, style=dashed, color="#EA4335"]; r2sn -> trans [arrowhead=none, style=dashed, color="#4285F4"]; trans -> xsn [arrowhead=none, style=dashed, color="#34A853"]; elim -> r1r2 [arrowhead=none, style=dashed, color="#FBBC05"]; } END_DOT Figure 1. The catalytic cycle for the Stille cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A Combine Electrophile, Catalyst & Additives B Add Anhydrous, Degassed Solvent A->B C Add Organometallic Reagent B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench/ Dilute with Solvent D->E Reaction Complete F Aqueous Wash (e.g., KF for Stille) E->F G Separate Layers & Extract Aqueous Phase F->G H Dry Organic Layer & Concentrate G->H I Purify by Chromatography H->I

References

A comparative study of organotin and organoboron reagents in Suzuki vs. Stille coupling.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings are cornerstone methodologies for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] While both reactions effectively forge similar chemical bonds, their operational mechanics, substrate requirements, and the nature of their organometallic reagents—organotins for Stille and organoborons for Suzuki—present distinct advantages and disadvantages.[2] This guide offers an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.

At a Glance: A Head-to-Head Comparison

The choice between Suzuki and Stille coupling is often dictated by a trade-off between toxicity, reaction conditions, and functional group tolerance. The Suzuki coupling is frequently the initial choice due to the low toxicity of boron reagents and the straightforward removal of byproducts.[3] However, for substrates bearing sensitive functional groups or significant steric challenges, the Stille coupling often provides a more robust and higher-yielding alternative, despite the significant toxicity concerns associated with organotin compounds.[1][3]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters).[2]Organotin compounds (organostannanes).[2]
Toxicity of Reagent Generally low toxicity, considered a "greener" alternative.[1][4]High toxicity of organotin reagents and byproducts, requiring careful handling.[1][5][6]
Reagent Stability Variable; boronic acids can be prone to protodeboronation.[2]Generally stable to air and moisture.[1][7][8]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[1][9]Often proceeds under neutral or mildly basic conditions.[1][2]
Functional Group Tolerance Broad tolerance, but can be compromised by base-sensitive functional groups.[10]Excellent and broad functional group tolerance.[1][8][11]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed through aqueous workup.[1][4]Tin-based byproducts can be challenging to remove from the reaction product, often requiring specific workup procedures like a potassium fluoride (KF) wash.[2][8]
Atom Economy Can be high, especially with boronic acids where only hydroxyl groups are lost.Often lower, as three non-transferable alkyl groups (typically butyl) on the tin are discarded as waste.[7]

Performance Comparison: Quantitative Data

The following table summarizes quantitative yield data from comparative studies, illustrating the performance of each reaction with various aryl halides. Note that reaction conditions are optimized for each specific transformation and may differ.

Aryl Halide SubstrateCoupling PartnerReactionYield (%)Reference
4-Bromoanisole (Electron-rich)4-Tolylboronic AcidSuzuki95%[12]
4-Bromoanisole (Electron-rich)4-TolyltributylstannaneStille90%[12]
4-BromotoluenePhenylboronic AcidSuzuki83%[12]
4-BromotoluenePhenyltributylstannaneStille84%[12]
1-Bromo-4-nitrobenzene (Electron-poor)Phenylboronic AcidSuzuki77%[12]
1-Bromo-4-nitrobenzene (Electron-poor)PhenyltributylstannaneStille79%[12]
1-Bromo-2-isopropylbenzene (Sterically hindered)Diazocine-boronic esterSuzuki60%[12]
1-Bromo-2-isopropylbenzene (Sterically hindered)Diazocine-stannaneStille86%[12]
2-Bromothiophene (Heterocycle)Diazocine-boronic esterSuzuki66%[12]
2-Bromothiophene (Heterocycle)Diazocine-stannaneStille94%[12]

As the data suggests, both reactions generally provide high yields. However, the Stille coupling can show a marked advantage for sterically hindered substrates and certain heterocyclic systems where the Suzuki coupling may be less efficient.[12]

Visualizing the Chemistry: Mechanisms and Workflows

Catalytic Cycles

The fundamental mechanisms of the Suzuki and Stille couplings are analogous, proceeding through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][5][7] The critical difference lies in the transmetalation step. The Suzuki reaction requires activation of the organoboron compound by a base, whereas the organotin reagent in the Stille coupling is typically reactive enough to transmetalate directly.[2][9]

Stille_Cycle Catalytic Cycle of the Stille Coupling pd0 Pd(0)L₂ (Active Catalyst) red_elim Reductive Elimination pd0->red_elim ox_add Oxidative Addition ox_add->pd0 pd2_complex R¹-Pd(II)L₂-X pd2_complex->ox_add transmetal Transmetalation transmetal->pd2_complex xsn_out X-SnBu₃ (Tin Byproduct) transmetal->xsn_out pd2_coupled R¹-Pd(II)L₂-R² pd2_coupled->transmetal red_elim->pd2_coupled r1r2_out R¹-R² (Coupled Product) red_elim->r1r2_out r1x_in R¹-X (Aryl Halide) r1x_in->ox_add r2sn_in R²-SnBu₃ (Organostannane) r2sn_in->transmetal

Catalytic cycle of the Stille coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki Coupling pd0 Pd(0)L₂ (Active Catalyst) red_elim Reductive Elimination pd0->red_elim ox_add Oxidative Addition ox_add->pd0 pd2_complex R¹-Pd(II)L₂-X pd2_complex->ox_add transmetal Transmetalation transmetal->pd2_complex byproduct_out X-B(OR)₂ (Boron Byproduct) transmetal->byproduct_out pd2_coupled R¹-Pd(II)L₂-R² pd2_coupled->transmetal red_elim->pd2_coupled r1r2_out R¹-R² (Coupled Product) red_elim->r1r2_out r1x_in R¹-X (Aryl Halide) r1x_in->ox_add r2b_in R²-B(OR)₂ (Organoboron) r2b_in->transmetal base_in Base (e.g., K₂CO₃) base_in->transmetal

Catalytic cycle of the Suzuki-Miyaura coupling.
Decision-Making Workflow

The selection between these two powerful reactions can be guided by a logical workflow that considers the properties of the substrates and the overall goals of the synthesis.

Decision_Workflow Decision Workflow: Suzuki vs. Stille start Start: Need to form a C-C bond toxicity Are organotin toxicity and disposal a major concern? start->toxicity base_sensitive Does the substrate have base-sensitive functional groups? toxicity->base_sensitive No suzuki Choose Suzuki Coupling toxicity->suzuki Yes boronic_acid Is the required boronic acid stable and available? base_sensitive->boronic_acid No stille Choose Stille Coupling base_sensitive->stille Yes boronic_acid->suzuki Yes boronic_acid->stille No

Workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and success. Below are representative, generalized protocols for both Suzuki and Stille couplings based on established literature procedures.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[13]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (ligand, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[13]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[13]

  • Solvent Addition: Add the degassed toluene and degassed water to the reaction vessel via syringe.[13]

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS. Typical reaction times range from 2 to 24 hours.[13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[13]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the final biaryl product.[3][13]

Representative Protocol for Stille Coupling

This protocol provides a general procedure for the coupling of an aryl halide with an organostannane.[2][14]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF, 5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and a stir bar.[14]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[2][8][14]

  • Purification: Filter the resulting slurry through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to afford the desired product.[2]

References

Navigating Functional Group Compatibility: A Comparative Analysis of Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of reagents is paramount to success. The functional group tolerance of a reagent can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides a comprehensive assessment of trimethyltin chloride, a common organotin reagent, and its compatibility with a diverse range of functional groups. By presenting available experimental data and comparing it with alternative reagents, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Functional Group Tolerance: A Tabular Comparison

The utility of trimethyltin chloride and other organostannanes, particularly in palladium-catalyzed cross-coupling reactions like the Stille reaction, is well-documented. The Stille reaction is renowned for its tolerance of a wide array of functional groups, a feature that extends to the organotin reagents employed.[1] While specific quantitative data for the functional group tolerance of trimethyltin chloride across a broad spectrum of substrates is not exhaustively compiled in a single source, the general compatibility observed in Stille couplings provides a strong indication of its performance.

The following table summarizes the expected compatibility of trimethyltin chloride with common functional groups based on the known scope of the Stille reaction and the general reactivity of organotin compounds. For comparison, the tolerance of a common alternative, tributyltin chloride, is also included. Trimethylstannyl compounds generally exhibit higher reactivity in transmetalation compared to their tributylstannyl counterparts.[2]

Functional GroupExampleCompatibility with Trimethyltin ChlorideCompatibility with Tributyltin ChlorideNotes
Alcohols R-OHHighHighGenerally well-tolerated. Protection is often not required.
Aldehydes R-CHOModerate to HighModerate to HighGenerally compatible, though side reactions are possible under harsh conditions.
Ketones R-CO-R'HighHighTypically inert to Stille coupling conditions.
Esters R-COOR'HighHighWell-tolerated; a key advantage of the Stille reaction.
Amides R-CONR'R''HighHighGenerally stable under Stille reaction conditions.
Nitriles R-CNHighHighTypically do not interfere with the coupling reaction.
Nitro Groups R-NO₂ModerateModerateCan sometimes be reduced under certain palladium-catalyzed conditions.
Amines R-NH₂Moderate to HighModerate to HighGenerally tolerated, though basic amines can sometimes affect the catalyst.[3]
Ethers R-O-R'HighHighInert under typical Stille coupling conditions.
Halides (Aryl, Vinyl) Ar-X, C=C-XReactiveReactiveThese are the coupling partners for the organotin reagent.
Carboxylic Acids R-COOHLow to ModerateLow to ModerateThe acidic proton can interfere with the catalyst and organometallic reagents. Protection is usually necessary.

Experimental Protocols

To assess the functional group tolerance of trimethyltin chloride in a practical setting, a standardized experimental protocol for a Stille cross-coupling reaction is provided below. This protocol can be adapted to include various functionalized substrates to test their compatibility.

General Procedure for Stille Cross-Coupling to Assess Functional Group Tolerance:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or vinyl halide (1.0 eq.) and the functional group-containing substrate in a suitable anhydrous solvent (e.g., THF, dioxane, or DMF).

  • Catalyst Addition: To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands or additives (e.g., CuI, CsF).

  • Organotin Addition: Add trimethyltin chloride (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Aryl/Vinyl Halide & Substrate in Anhydrous Solvent catalyst Add Pd Catalyst & Additives reagents->catalyst atmosphere Establish Inert Atmosphere (Ar or N₂) atmosphere->reagents organotin Add Trimethyltin Chloride catalyst->organotin heat Heat and Monitor (TLC, GC-MS) organotin->heat quench Quench with aq. KF heat->quench filtration Filter through Celite quench->filtration extraction Extract with Organic Solvent filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product Stille_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd2 R¹-Pd(II)L₂-X ox_add->pd2 transmetal Transmetalation pd2->transmetal R²-Sn(CH₃)₃ pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product reagents R¹-X + R²-Sn(CH₃)₃

References

A Comparative Guide to Palladium Catalysts in Stille Cross-Coupling with Trimethyltin Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium catalyst performance in Stille cross-coupling reactions with trimethyltin chloride, supported by experimental data and detailed protocols.

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organotin compounds and organic halides or pseudohalides. The choice of palladium catalyst is paramount to the success of this reaction, profoundly influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand, and Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand—in the context of their reaction with trimethyltin chloride.

Performance Benchmark: Palladium Catalysts in Stille Coupling

The following table summarizes the performance of different palladium catalyst systems in the Stille cross-coupling of an aryl bromide with an organotin reagent. While a direct comparison under identical conditions with trimethyltin chloride is not available in a single study, the data presented is collated from various sources to provide a representative performance overview.

Catalyst SystemAryl Bromide SubstrateOrganotin ReagentReaction ConditionsYield (%)Reference
Pd(PPh₃)₄4-BromobenzonitrileTetraphenyltinPEG-400, NaOAc, 100 °C, 0.5 h97[1][2]
Pd₂(dba)₃ / P(o-tol)₃5-hexyl-2-thiophenyl bromide2,2'-bis(trimethylstannyl)-thienothiopheneToluene, 100 °C, 12 h~95
Pd(OAc)₂ / Orotic AcidIodobenzenePhenyltributyltinDioxane, CsF, 100 °C98

Note: The data presented is derived from different experimental setups and should be interpreted as indicative of catalyst performance rather than a direct head-to-head comparison.

Experimental Protocols

Detailed methodologies for the Stille cross-coupling reaction using each of the discussed palladium catalyst systems are provided below.

Protocol 1: Using Pd(PPh₃)₄

This protocol is adapted from a study that found Pd(PPh₃)₄ to be a highly effective catalyst for the Stille coupling of aryl bromides with organotin reagents in a green solvent.[1]

Materials:

  • Aryl bromide (1.0 mmol)

  • Organotin reagent (e.g., Tetraphenyltin, 0.25 mmol)

  • Pd(PPh₃)₄ (0.01 mmol, 4 mol%)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (3 mL)

Procedure:

  • To a reaction vessel, add the aryl bromide, organotin reagent, Pd(PPh₃)₄, and NaOAc.

  • Add PEG-400 to the mixture.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd₂(dba)₃ with a Phosphine Ligand

This protocol is a general procedure for the Stille coupling of aryl halides with organostannanes using a Pd₂(dba)₃/phosphine ligand system.

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (e.g., trimethyltin chloride, 1.1 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine the aryl halide, Pd₂(dba)₃, P(o-tol)₃, and CsF.

  • Add anhydrous dioxane via syringe.

  • Add the organostannane to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst_System Catalyst_System Catalyst_System->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating_Stirring Heating & Stirring Reaction_Setup->Heating_Stirring Monitoring Reaction Monitoring (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Product Purification->Product stille_catalytic_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Tin_Halide X-SnR₃ Transmetalation->Tin_Halide Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product Organohalide R¹-X Organohalide->Oxidative_Addition Organostannane R²-SnR₃ Organostannane->Transmetalation

References

A Comparative Guide to the Efficacy of Trimethylstannanylium Chloride and Other Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. This guide provides an objective comparison of the efficacy of trimethylstannanylium chloride, a key reagent in Stille coupling, with other widely used organometallic reagents such as organoborons (Suzuki-Miyaura coupling) and organozincs (Negishi coupling). The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal reagent for their synthetic challenges.

Performance Comparison: A Data-Driven Analysis

The choice of an organometallic reagent in cross-coupling reactions is a critical decision that influences reaction efficiency, substrate scope, and overall synthetic strategy. While trimethylstannanylium chloride and other organotin reagents offer distinct advantages in terms of stability and functional group tolerance, alternatives like organoboron and organozinc compounds present benefits regarding toxicity and reaction conditions.

Organotin reagents, such as trimethylstannanylium chloride, are known for their stability to air and moisture, which simplifies handling and storage.[1] The Stille coupling, which utilizes these reagents, generally proceeds under neutral or mildly basic conditions and exhibits excellent tolerance for a wide range of functional groups.[2] Notably, within the organotin family, trimethyltin reagents have been reported to be more reactive than their tributyltin counterparts, which can lead to higher yields and shorter reaction times. However, this increased reactivity is accompanied by significantly higher toxicity, a crucial consideration in process development and green chemistry.[3]

Organoboron reagents, employed in the Suzuki-Miyaura coupling, are favored for their low toxicity and the ease of removal of boron-containing byproducts.[4] The reaction, however, typically requires basic conditions, which may not be suitable for substrates with base-sensitive functional groups.[2]

Organozinc reagents, used in the Negishi coupling, are highly reactive nucleophiles that can participate in cross-coupling reactions under mild conditions.[5] This high reactivity can be advantageous in cases where other methods fail. However, organozinc reagents are often sensitive to air and moisture, necessitating careful handling under inert atmospheres.[6]

The following tables provide a quantitative comparison of the yields obtained in Stille and Suzuki coupling reactions for a variety of substrates.

Table 1: Comparison of Yields for Stille vs. Suzuki Coupling with Various Aryl Bromides

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromoanisole8592
4-Bromobenzaldehyde8039
Methyl 4-bromobenzoate9159
2-Bromofuran8559
3-Bromofuran8859
2-Bromothiophene9066
3-Bromothiophene9457

Data compiled from comparative studies. Conditions for each reaction were optimized independently.

Table 2: Comparison of Yields for the Coupling of 4-Bromoacetophenone with Phenylboronic Acid (Suzuki Coupling) under Various Conditions

Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1KOHH₂O100194
0.15KOHH₂O100193
0.5KOHDMF1001100
0.5KOHDioxane100160
0.5KOHToluene100145

This table showcases the optimization of a Suzuki coupling reaction, highlighting the impact of reaction parameters on yield.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methodologies. The following are representative procedures for Stille, Suzuki, and Negishi cross-coupling reactions.

Protocol 1: General Procedure for Stille Cross-Coupling with an Organotin Reagent

Materials:

  • Aryl halide (1.0 mmol)

  • Organotin reagent (e.g., trimethyl- or tributyltin derivative) (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)

  • Anhydrous and degassed solvent (e.g., DMF, toluene, or THF) (5 mL)

  • Optional: Additive such as LiCl or CuI

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide and the palladium catalyst.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the organotin reagent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 60-110 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling with an Organoboron Reagent

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent system (e.g., toluene/ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Protocol 3: General Procedure for Negishi Cross-Coupling with an Organozinc Reagent

Materials:

  • Aryl halide (1.0 mmol)

  • Organozinc reagent (prepared in situ or as a solution) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 mmol, 5 mol%)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add the aryl halide to the flask.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathways and Experimental Workflows

The catalytic cycles of Stille, Suzuki, and Negishi couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent influences the specifics of the transmetalation step.

Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-B(OR)2 + Base) Boron_byproduct X-B(OR)2 PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination PdII_R_R1->Boron_byproduct

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Negishi_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R' PdII_RX->PdII_R_R1 Transmetalation (R'-ZnX) Zinc_byproduct X-ZnX PdII_R_R1->Pd0 Product R-R' PdII_R_R1->Product Reductive Elimination PdII_R_R1->Zinc_byproduct

Catalytic cycle of the Negishi cross-coupling reaction.

The general workflow for these cross-coupling reactions involves a series of common steps, from reaction setup to product isolation and purification.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Addition of Substrates, Catalyst, and Solvent start->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Generalized experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of Trimethylstannanylium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of trimethylstannanylium chloride, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols due to its significant toxicity. The primary and recommended method of disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility. Direct treatment or neutralization in a standard laboratory setting is not advised without specific, validated protocols and appropriate safety infrastructure, due to the hazardous nature of the chemical and its potential reaction byproducts.

Trimethylstannanylium chloride, also known as trimethyltin chloride, is a highly toxic organotin compound that poses severe health risks, including fatality upon ingestion, inhalation, or skin contact.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, meticulous handling and disposal are of paramount importance to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling for Disposal

Before preparing trimethylstannanylium chloride for disposal, it is crucial to handle the material with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection. Respiratory protection may be necessary depending on the potential for aerosolization.[3]

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3] Do not allow the substance to enter drains or waterways.[3]

Quantitative Hazard Data

For a clear understanding of the hazards associated with trimethylstannanylium chloride, the following table summarizes key toxicological and physical hazard data.

Hazard ClassificationData
Acute Oral Toxicity Category 2 (Fatal if swallowed)[3]
Acute Dermal Toxicity Category 1 (Fatal in contact with skin)[3]
Acute Inhalation Toxicity Category 2 (Fatal if inhaled)[3]
Skin Corrosion/Irritation Causes severe skin burns[4]
Serious Eye Damage/Irritation Causes serious eye damage[4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects[3]

Step-by-Step Disposal Procedure

The following procedure outlines the essential steps for the compliant disposal of trimethylstannanylium chloride waste.

  • Segregation and Containment:

    • Carefully collect all waste materials containing trimethylstannanylium chloride, including unreacted chemical, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE.

    • Place all waste into a designated, chemically resistant, and sealable container. The container must be clearly and accurately labeled as "Hazardous Waste: Trimethyltin Chloride".

  • Labeling:

    • The waste container label must include:

      • The full chemical name: "Trimethyltin Chloride"

      • The CAS Number: 1066-45-1

      • Appropriate hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).

      • The date of waste accumulation.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials. Trimethyltin chloride is moisture-sensitive and should be stored in a dry environment.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) for trimethyltin chloride and any other relevant information about the waste stream.

  • Record Keeping:

    • Maintain accurate records of the amount of trimethylstannanylium chloride waste generated, the date of disposal, and the name of the disposal contractor. These records are essential for regulatory compliance.

Disposal Workflow Diagram

The logical flow for the proper disposal of trimethylstannanylium chloride is illustrated in the diagram below.

DisposalWorkflow A Step 1: Segregate and Contain Waste in a Labeled, Sealed Container B Step 2: Accurately Label Container with Chemical Name, CAS#, and Hazards A->B C Step 3: Store in Designated Hazardous Waste Area B->C D Step 4: Contact EHS or Licensed Waste Disposal Contractor C->D E Step 5: Arrange for Waste Pickup and Provide Documentation D->E F Step 6: Maintain Disposal Records for Regulatory Compliance E->F

Disposal Workflow for Trimethylstannanylium Chloride

Experimental Protocols: Chemical Neutralization (Not Recommended for Routine Disposal)

Therefore, attempting to neutralize or chemically treat trimethylstannanylium chloride waste in the laboratory is strongly discouraged. The most prudent and safe course of action is to follow the containment and professional disposal procedure outlined above. This ensures the safety of all personnel and adherence to environmental regulations.

References

Personal protective equipment for handling Trimethylstannanylium;chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling Trimethyltin Chloride (CAS No. 1066-45-1), a highly toxic organotin compound. Strict adherence to these procedures is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling Trimethyltin Chloride must use the following personal protective equipment. This is not an exhaustive list and a site-specific risk assessment should be conducted prior to handling.

PPE CategoryItemSpecification
Eye Protection Safety Goggles & Face ShieldChemical safety goggles are required at all times. A face shield (minimum 8 inches) must be worn in addition to goggles when there is a risk of splashing.[1]
Hand Protection Chemically Resistant GlovesWear impervious gloves.[1] Nitrile or neoprene gloves are recommended. Double gloving is advisable.
Body Protection Laboratory CoatA flame-retardant or cotton lab coat must be worn.[2]
Respiratory Protection RespiratorWork must be conducted in a certified chemical fume hood.[2] In case of ventilation failure or emergency, a self-contained breathing apparatus (SCBA) should be used.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory.

Handling and Operational Plan

2.1. Engineering Controls

  • All work with Trimethyltin Chloride must be performed within a designated and properly functioning chemical fume hood.[2]

  • Keep the fume hood sash at the lowest possible height to minimize exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

2.2. Procedural Steps for Handling

  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items.

  • Dispensing: Handle as a highly toxic substance. Avoid creating aerosols.

  • During Operation: Keep the container tightly closed when not in use.

  • Post-Operation: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[4]

Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Seek immediate medical attention.[3]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[3]

Disposal Plan

  • Waste Collection: All waste contaminated with Trimethyltin Chloride, including empty containers, used gloves, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of Trimethyltin Chloride waste as hazardous waste through a licensed contractor. Do not dispose of it down the drain or with general laboratory trash.[4]

Logical Workflow for Handling Trimethyltin Chloride

G Workflow for Handling Trimethyltin Chloride prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe setup Prepare Fume Hood ppe->setup handling Handling setup->handling dispense Dispense Chemical handling->dispense emergency Emergency Procedures handling->emergency experiment Perform Experiment dispense->experiment cleanup Cleanup & Decontamination experiment->cleanup decontaminate Decontaminate Work Area cleanup->decontaminate cleanup->emergency waste Segregate Hazardous Waste decontaminate->waste doff Doff PPE waste->doff disposal Disposal doff->disposal dispose_waste Dispose of Hazardous Waste (Licensed Contractor) disposal->dispose_waste

Caption: Logical workflow for the safe handling and disposal of Trimethyltin Chloride.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.